molecular formula C104H168N42O20S B12392305 Penetratin-Arg

Penetratin-Arg

Cat. No.: B12392305
M. Wt: 2358.8 g/mol
InChI Key: KFTMESQVTVJMKC-SSCHLACESA-N
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Description

Penetratin-Arg is a useful research compound. Its molecular formula is C104H168N42O20S and its molecular weight is 2358.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C104H168N42O20S

Molecular Weight

2358.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C104H168N42O20S/c1-6-54(3)80(146-90(158)70(36-38-78(107)148)132-82(150)61(105)26-15-40-123-98(109)110)95(163)139-68(33-20-45-128-103(119)120)89(157)145-81(55(4)7-2)96(164)144-75(50-58-53-131-63-28-14-12-25-60(58)63)93(161)141-73(48-56-22-9-8-10-23-56)91(159)137-69(35-37-77(106)147)87(155)143-76(51-79(108)149)94(162)136-65(30-17-42-125-100(113)114)83(151)133-64(29-16-41-124-99(111)112)84(152)138-71(39-47-167-5)88(156)134-67(32-19-44-127-102(117)118)86(154)142-74(49-57-52-130-62-27-13-11-24-59(57)62)92(160)135-66(31-18-43-126-101(115)116)85(153)140-72(97(165)166)34-21-46-129-104(121)122/h8-14,22-25,27-28,52-55,61,64-76,80-81,130-131H,6-7,15-21,26,29-51,105H2,1-5H3,(H2,106,147)(H2,107,148)(H2,108,149)(H,132,150)(H,133,151)(H,134,156)(H,135,160)(H,136,162)(H,137,159)(H,138,152)(H,139,163)(H,140,153)(H,141,161)(H,142,154)(H,143,155)(H,144,164)(H,145,157)(H,146,158)(H,165,166)(H4,109,110,123)(H4,111,112,124)(H4,113,114,125)(H4,115,116,126)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)/t54-,55-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,80-,81-/m0/s1

InChI Key

KFTMESQVTVJMKC-SSCHLACESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Foundational & Exploratory

How does Penetratin-Arg cross the cell membrane?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the cellular translocation mechanisms of Penetratin, an arginine-rich cell-penetrating peptide (CPP).

Penetratin (sequence: RQIKIWFQNRRMKWKK) is a 16-amino acid peptide derived from the Antennapedia homeodomain.[1] Its potent ability to cross cell membranes is largely attributed to its cationic and amphipathic nature, particularly its high content of arginine residues. The cellular uptake of Penetratin is not governed by a single mechanism but rather by a complex interplay of multiple pathways, primarily categorized into direct translocation and endocytosis. The prevalence of each pathway is highly dependent on factors such as peptide concentration, the nature of any attached cargo, and the specific cell type being studied.[2][3]

Initial Electrostatic Interaction

The first step in Penetratin's journey into the cell is the electrostatic interaction between the positively charged guanidinium groups of its arginine residues and the negatively charged components of the cell surface.[3] These interactions primarily involve heparan sulfate proteoglycans (HSPGs) and the phosphate head groups of membrane phospholipids. Solid-state NMR studies have confirmed that arginine sidechains in Penetratin form close contacts and bidentate hydrogen bonds with lipid phosphates, an interaction that is stronger and more structurally significant than that of lysine residues and is critical for subsequent translocation events.

The Dual-Pathway Model of Entry

Following initial membrane binding, Penetratin can enter the cell via two main routes: energy-independent direct translocation across the plasma membrane or an energy-dependent process of endocytosis.[1][3] Studies have consistently shown that at low micromolar concentrations (e.g., < 2 µM), Penetratin favors direct translocation, resulting in a diffuse cytosolic distribution.[2] At higher concentrations, the primary mechanism shifts to endocytosis, which leads to the peptide's accumulation in vesicular structures within the cytoplasm.[2][3]

Figure 1. High-level overview of Penetratin-Arg cellular uptake pathways.
Direct Translocation

Direct translocation is an energy-independent process where the peptide traverses the lipid bilayer to enter the cytosol directly. This mechanism is more probable at lower peptide concentrations.[1][2] Several models have been proposed to explain this phenomenon.

  • Inverted Micelle Formation: An early model suggested that after accumulating on the membrane surface, Penetratin induces a local membrane curvature, leading to the formation of an inverted micelle.[1][3] The peptide is encapsulated within this structure, which then diffuses across the bilayer and releases its contents into the cytoplasm.[3]

  • Pore Formation / Membrane Destabilization: There is substantial evidence that arginine-rich peptides can transiently destabilize the membrane, creating transient, water-filled pores. The peptide then translocates through these pores. This process is thought to be driven by the strong interactions between arginine residues and lipid headgroups, which locally disrupt the bilayer structure.

Endocytosis

At higher concentrations, or when attached to large cargo, Penetratin is predominantly internalized via endocytosis.[1] This is an active, energy-dependent process involving the formation of intracellular vesicles. Inhibition of this process by low temperature or ATP depletion blocks peptide uptake.[4] Several endocytic routes may be involved simultaneously:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often implicated in the uptake of arginine-rich CPPs.

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

  • Caveolae/Lipid-Raft Mediated Endocytosis: This route involves cholesterol-rich membrane microdomains called caveolae. Depletion of membrane cholesterol has been shown to inhibit Penetratin uptake, indicating the involvement of these lipid rafts.

Once internalized, the peptide is sequestered within endosomes and must escape into the cytosol to reach its intracellular targets, a step that remains a significant barrier for efficient cargo delivery.

Quantitative Analysis of this compound Uptake

Quantifying the uptake of Penetratin is crucial for its application in drug delivery. Different methodologies yield varying results, but a general consensus has emerged regarding its concentration-dependent behavior.

Table 1: Concentration-Dependent Uptake Mechanism of Penetratin

Peptide Concentration Primary Uptake Mechanism Cellular Distribution Key Characteristics
Low (< 2 µM) Direct Translocation Diffuse (Cytosol & Nucleus) Energy-independent; rapid entry.[2]
High (> 2 µM) Endocytosis Punctate (Vesicular) Energy-dependent; slower uptake kinetics.[2][5]

| > 10 µM | Rapid Cytoplasmic Entry | Diffuse (Cytosol & Nucleus) | A rapid entry mechanism, potentially involving macropinocytosis, is observed for some arginine-rich CPPs at high concentrations.[6] |

Table 2: Comparative Cellular Uptake Data for Penetratin and Analogs

Peptide Cell Line Incubation Conditions Relative Uptake Efficiency (%) (Mean ± SD) Measurement Method
Pen(desMet) (Control) A-431 5 µM, 90 min, 37°C 100 Flow Cytometry
Aza-Gly⁹-Pen(desMet) A-431 5 µM, 90 min, 37°C ~125* Flow Cytometry
Aza-Gly¹⁰-Pen(desMet) A-431 5 µM, 90 min, 37°C ~140** Flow Cytometry
FITC-Penetratin CHO-K1 15 µM, 60 min, 37°C ~14,000 (MFI) Flow Cytometry[7]
FITC-Oct4-PTD CHO-K1 15 µM, 60 min, 37°C ~20,000 (MFI) Flow Cytometry[7]

*p < 0.05, **p < 0.01 relative to control. Data adapted from reference[8]. MFI = Mean Fluorescence Intensity.

Key Experimental Methodologies

A combination of techniques is required to fully characterize the uptake mechanism of this compound.

Protocol for Quantification of Cellular Uptake by Flow Cytometry

This method quantifies the total fluorescence associated with a cell population after incubation with a fluorescently labeled peptide.

  • Cell Preparation: Seed cells (e.g., HeLa, CHO-K1) in 12- or 24-well plates at a density of 0.8-2 x 10⁵ cells/well, 24 hours prior to the experiment.[4][9]

  • Peptide Incubation: Wash cells with Phosphate-Buffered Saline (PBS). Add the fluorescently labeled Penetratin (e.g., FITC-Penetratin) diluted in serum-free medium to the desired final concentration (e.g., 2.5 - 15 µM).[7] Incubate for a defined period (e.g., 60-90 minutes) at 37°C.[7][8]

  • Removal of Surface-Bound Peptide: Aspirate the peptide solution. Wash cells twice with PBS. To remove non-specifically bound peptide from the cell surface, wash once with a heparin solution (100 µg/mL in PBS) or perform a brief trypsin treatment.[7]

  • Cell Detachment: Detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to FACS tubes.

  • Data Acquisition: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity (e.g., in the FL-1 channel for FITC). Gate on the live cell population based on forward and side scatter.

  • Analysis: Quantify uptake by calculating the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to untreated control cells.[7]

Protocol for Visualization of Cellular Internalization by Confocal Microscopy

This technique provides spatial information on the subcellular localization of the peptide.

  • Cell Preparation: Seed cells (e.g., HEK293, HeLa) on sterile glass coverslips placed in multi-well plates (e.g., 12-well) 24 hours before the experiment to allow for adherence.[4][10]

  • Peptide Incubation: Wash cells with PBS and incubate with fluorescently labeled Penetratin (e.g., Rhodamine-Penetratin) at the desired concentration in medium for a specific time (e.g., 30-60 minutes) at 37°C.[10]

  • Washing: Remove the peptide solution and wash the cells three times with cold PBS to stop uptake and remove extracellular peptide.[10]

  • Live-Cell Imaging (Recommended): Mount the coverslip onto a slide with a drop of medium. Immediately visualize under a confocal microscope to observe the peptide's distribution in living cells, avoiding fixation artifacts.[4]

  • Fixed-Cell Imaging (Optional): For fixation, add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[10] Wash twice with PBS. Optionally, counterstain nuclei with DAPI or Hoechst. Mount the coverslip onto a slide using an appropriate mounting medium.

  • Image Acquisition: Acquire z-stack images using a confocal microscope with appropriate laser lines and emission filters for the fluorophores used. Analyze images to determine subcellular localization (e.g., diffuse cytosolic vs. punctate vesicular).

Protocol for Studying Peptide-Membrane Interaction using Giant Unilamellar Vesicles (GUVs)

GUVs are cell-sized model membranes used to study direct peptide-lipid interactions in a controlled, cell-free environment.

  • GUV Formation by Electroformation: Prepare a lipid solution (e.g., POPC/POPG 9:1 mol/mol) in chloroform.[11] Deposit a thin film of the lipid solution onto indium tin oxide (ITO)-coated glass slides. Assemble the slides to form a chamber and fill with a sucrose solution. Apply an AC electric field for 2-3 hours to induce the formation of GUVs.[12]

  • GUV Harvest: Gently aspirate the GUV-containing solution from the chamber.

  • Interaction Assay: Prepare an imaging chamber. Add the GUV suspension. To visualize leakage, GUVs can be prepared with an encapsulated fluorescent dye like calcein.[11]

  • Microscopy: Add the Penetratin solution to the chamber while observing the GUVs under a confocal microscope in real-time.[13]

  • Data Analysis: Monitor for peptide binding to the GUV membrane (if the peptide is labeled), changes in vesicle shape, and the release of encapsulated dye (indicated by a decrease in intra-vesicular fluorescence), which signifies membrane permeabilization.[11]

Visualizations of Pathways and Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy A1 Cell Seeding & Culture (24h) B1 Wash Cells (PBS) A1->B1 A2 Peptide Labeling (e.g., with FITC) B2 Incubate with Labeled Peptide (e.g., 5µM, 1h, 37°C) A2->B2 B1->B2 B3 Wash to Remove Extracellular Peptide (PBS/Heparin) B2->B3 C1 Cell Detachment (Trypsin) B3->C1 D1 Fixation (Optional) & Mounting on Slide B3->D1 C2 Acquire Data on Flow Cytometer C1->C2 C3 Quantify Mean Fluorescence Intensity (MFI) C2->C3 D2 Image Acquisition (Z-stacks) D1->D2 D3 Analyze Subcellular Localization D2->D3

Figure 2. Generalized experimental workflow for CPP uptake analysis.

References

The Role of Arginine in Penetratin's Cellular Entry: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The cell-penetrating peptide Penetratin, derived from the Antennapedia homeodomain, has been a subject of intense research for its ability to traverse cellular membranes and deliver a variety of cargo molecules. A key determinant of its efficacy lies in its amino acid composition, particularly the presence and arrangement of cationic residues. This technical guide delves into the critical structure-activity relationship (SAR) of Penetratin and its arginine-substituted analogs, providing a comprehensive overview of how modifications to this pivotal amino acid impact cellular uptake, mechanism of entry, and potential cytotoxicity. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to equip researchers with the foundational knowledge to harness and optimize Penetratin-based delivery systems.

The Primacy of Arginine in Cellular Uptake

The cationic nature of Penetratin, conferred by its lysine and arginine residues, is fundamental to its initial interaction with the negatively charged cell surface. However, extensive research has demonstrated that arginine's guanidinium group is uniquely effective in facilitating cellular entry compared to the primary amine of lysine. This superiority is attributed to the guanidinium group's ability to form bidentate hydrogen bonds with negatively charged groups like phosphates, sulfates, and carboxylates on the cell surface, leading to more stable interactions.[1][2][3]

Studies comparing Penetratin with analogs where lysines are substituted with arginines (PenArg) consistently show enhanced cellular uptake.[4][5] Conversely, replacing arginines with lysines (PenLys) or other residues markedly decreases internalization efficiency.[4][6] This underscores that the specific chemical nature of the cationic side chain, and not just the net positive charge, is a critical factor in the peptide's translocation capabilities. The arginine content directly influences eukaryotic cell uptake efficiency, antimicrobial activity, and even cell viability.[7]

Quantitative Analysis of Cellular Uptake for Penetratin Analogs

The following table summarizes quantitative data from various studies, comparing the cellular uptake of Penetratin and its arginine-modified analogs. It is important to note that direct comparison across different studies can be challenging due to variations in cell lines, peptide concentrations, and experimental methodologies.

Peptide Sequence/AnalogCell LineConcentrationUptake Efficiency (relative to control/penetratin)Key Findings & Citations
Penetratin CHO-K11-10 µMBaselineServes as a reference for comparison.[4][8]
PenArg (Lys to Arg) CHO-K11-10 µMIncreasedSignificantly higher uptake compared to Penetratin, demonstrating the benefit of a higher arginine content.[4][8]
PenLys (Arg to Lys) CHO-K11-10 µMDecreasedMarkedly lower uptake than Penetratin, highlighting the inferior translocation capacity of lysine.[4][8]
Alanine-substituted basic residues Human cellsNot specifiedMarkedly decreasedIndividual alanine substitutions of the basic residues in Penetratin led to a significant reduction in cell internalization ability.[6]
Truncated Penetratin (residues 52-58) Human cellsNot specifiedSufficient for efficient translocationThe C-terminal segment containing Arg-Arg-Met-Lys-Trp-Lys-Lys was found to be necessary and sufficient for cell membrane translocation.[6]

Mechanisms of Cellular Entry: The Influence of Arginine

Penetratin and its analogs utilize multiple pathways to enter cells, broadly categorized as direct translocation across the plasma membrane and various forms of endocytosis.[9][10][11] The prevalence of one mechanism over another is dependent on factors such as peptide concentration, cell type, and importantly, the peptide's amino acid sequence.[2][9]

Arginine-rich peptides like PenArg show a strong propensity to interact with cell surface heparan sulfate proteoglycans (HSPGs).[5][8] This interaction is thought to be a key initiating step for endocytosis. The clustering of these proteoglycans upon peptide binding can trigger intracellular signaling cascades that lead to internalization via pathways such as macropinocytosis.[2] In contrast, while Penetratin also binds HSPGs, the interaction is stabilized by both electrostatic and hydrophobic forces, which may also facilitate direct translocation, particularly at lower concentrations.[8][12]

Signaling Pathways in Penetratin-Arg Uptake

The following diagram illustrates the proposed signaling pathways involved in the endocytic uptake of arginine-rich Penetratin analogs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PenArg This compound HSPG HSPGs PenArg->HSPG Binding Clustering HSPG Clustering HSPG->Clustering Induces Rac1 Rac1 Activation Clustering->Rac1 Signals Actin Actin Polymerization Rac1->Actin Promotes Macropinosome Macropinosome Formation Actin->Macropinosome Drives Endosome Endosomal Escape Macropinosome->Endosome Matures into Cargo Cargo Release Endosome->Cargo Facilitates G A 1. Cell Seeding Seed cells (e.g., CHO-K1) in 24-well plates and culture overnight. B 2. Peptide Incubation Incubate cells with fluorescently labeled peptide (e.g., 5 µM TAMRA-Penetratin) in serum-free media for 1-2 hours at 37°C. A->B C 3. Washing Wash cells twice with PBS to remove non-adherent peptide. B->C D 4. Trypsinization Incubate with trypsin (e.g., 0.05%) for 10 min to remove externally bound peptides and detach cells. C->D E 5. Cell Collection Neutralize trypsin with serum-containing media and collect cells by centrifugation. D->E F 6. Resuspension Resuspend cell pellet in FACS buffer (e.g., PBS with 1% BSA). E->F G 7. Flow Cytometry Analysis Analyze cellular fluorescence on a flow cytometer to quantify uptake. F->G

References

Biophysical Properties of Penetratin and its Arginine-Rich Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical properties of Penetratin, a well-characterized cell-penetrating peptide (CPP), and its arginine-rich derivative, herein referred to as Penetratin-Arg. The substitution of lysine residues with arginine is a common strategy to enhance the cellular uptake of CPPs, and this guide explores the structural and functional consequences of this modification. By understanding these properties, researchers can better design and optimize peptide-based drug delivery systems.

Introduction to Penetratin and the Role of Arginine

Penetratin is a 16-amino-acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain protein.[1] It has been extensively studied for its ability to translocate across cellular membranes and deliver a variety of molecular cargo.[2] The peptide is characterized by a mix of cationic and hydrophobic residues, which are crucial for its membrane interaction.

The sequence of native Penetratin is: RQIKIWFQNRRMKWKK [2]

The "this compound" variant discussed in this guide refers to a sequence where the lysine (K) residues have been substituted with arginine (R) residues: RQIRIWFQNRRMRWRR

Arginine-rich CPPs are noted for their high transduction efficiency. This is largely attributed to the unique properties of the arginine's guanidinium headgroup, which can form stable, bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphate groups on phospholipids and sulfate groups on proteoglycans. Lysine's ammonium group, in contrast, typically forms single hydrogen bonds. This difference in interaction potential is a key factor in the enhanced cellular uptake observed for arginine-rich peptides.[3]

Structural Properties: A Tale of Two Conformations

In aqueous solution, Penetratin and its analogs exist in a largely unstructured, random coil conformation.[4] However, upon interaction with a membrane environment, they undergo significant conformational changes. This structural plasticity is a hallmark of many CPPs.

Interaction with Model Membranes

The initial step in cellular entry for CPPs is their interaction with the plasma membrane. This process is governed by a combination of electrostatic and hydrophobic forces.

  • Electrostatic Interactions: The positive charges of the arginine and lysine residues in Penetratin drive the initial binding to the negatively charged cell surface.[6] This interaction is particularly strong for this compound due to the superior hydrogen bonding capacity of the guanidinium group.

  • Hydrophobic Interactions: Following the initial electrostatic binding, the hydrophobic residues, particularly the tryptophan (W) residues in Penetratin, insert into the hydrophobic core of the lipid bilayer.[6] This insertion is critical for the subsequent translocation process.

Isothermal Titration Calorimetry (ITC) and fluorescence-based vesicle leakage assays are powerful techniques to quantify these interactions. ITC can determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Leakage assays, on the other hand, measure the peptide's ability to perturb the membrane, which can be an indicator of its translocation potential.

Cellular Internalization Mechanisms

The precise mechanism by which Penetratin and its analogs enter cells is still a subject of debate, with evidence supporting both direct translocation across the membrane and endocytic pathways .[6][7] It is now widely accepted that multiple pathways may be utilized, and the dominant mechanism can depend on factors such as peptide concentration, cargo size, and cell type.[6]

For arginine-rich peptides like this compound, there is strong evidence for the involvement of macropinocytosis , a form of fluid-phase endocytosis.[8] The uptake efficiency generally follows the trend: This compound > Penetratin > Penetratin-Lys . This highlights the critical role of arginine in promoting efficient cellular uptake. Cell surface proteoglycans, such as heparan sulfates, are known to play a significant role in concentrating these cationic peptides at the cell surface, thereby facilitating their internalization.[3]

Quantitative Biophysical Data

The following tables summarize the available quantitative data for Penetratin. Direct comparative data for this compound is limited in the reviewed literature, but qualitative comparisons are provided based on established trends for arginine-rich peptides.

ParameterPeptideValueCell/Membrane SystemReference
Binding Affinity (Kd) Penetratin0.01 µMWild-Type (WT) cell membrane fragments[7]
Penetratin0.3 µMSialic Acid deficient (SAneg) cell membrane fragments[7]
Penetratin2 µMGlycosaminoglycan deficient (GAGneg) cell membrane fragments[7]
This compoundExpected to be higher than Penetratin-[3]

Table 1: Binding Affinity of Penetratin to Cell Membrane Fragments. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates stronger binding. The data shows that Penetratin binds with high affinity to wild-type cell membranes, and this affinity is reduced when key negatively charged components (sialic acids and GAGs) are absent. This compound is expected to have a higher affinity (lower Kd) due to the enhanced interactions of arginine residues.

ParameterPeptideRelative Uptake EfficiencyCell LineReference
Cellular Uptake This compound> 100%CHO-K1[3][9]
Penetratin100% (baseline)CHO-K1[3][9]
Penetratin-Lys< 100%CHO-K1[3][9]

Table 2: Relative Cellular Uptake Efficiency. This table illustrates the generally observed trend in cellular uptake for Penetratin and its lysine and arginine-substituted analogs, as measured by techniques like flow cytometry. The arginine-rich variant consistently shows superior uptake.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biophysical properties of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of the peptide in solution and upon interaction with model membranes (liposomes).

Methodology:

  • Peptide and Liposome Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare Large Unilamellar Vesicles (LUVs) with a defined lipid composition (e.g., POPC/POPG) by extrusion.

  • CD Measurements:

    • Perform measurements on a spectropolarimeter in a quartz cuvette with a short path length (e.g., 0.1 cm).[1]

    • Record spectra from 190 to 250 nm at a controlled temperature (e.g., 25 °C).[1]

    • Set the bandwidth to 1 nm and the response time to 0.5 s.[1]

    • Accumulate multiple scans (e.g., 20) for each sample and average them to improve the signal-to-noise ratio.[1]

    • Subtract the spectrum of the buffer and liposomes alone to obtain the peptide's CD signal.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Estimate the percentage of α-helical content using the mean residue ellipticity at 222 nm ([θ]222) with the following formula: % α-helix = (([θ]222 - [θ]coil) / ([θ]helix - [θ]coil)) * 100 (where [θ]coil and [θ]helix are the values for a random coil and 100% helix, respectively).

Vesicle Leakage Assay using Fluorescence Spectroscopy

Objective: To assess the peptide's ability to perturb and induce leakage from lipid vesicles.

Methodology:

  • Vesicle Preparation:

    • Prepare LUVs encapsulating a fluorescent dye and its quencher, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and p-xylene-bis-pyridinium bromide (DPX).[8][10] The lipid film is hydrated with a solution containing ANTS and DPX.

    • Remove the non-encapsulated dye/quencher by gel filtration.

  • Fluorescence Measurement:

    • Place the vesicle suspension in a fluorometer cuvette.

    • Monitor the fluorescence intensity of ANTS at its emission maximum (around 520 nm) with excitation at its maximum (around 350 nm).

    • After establishing a stable baseline, inject a known concentration of the peptide into the cuvette and record the change in fluorescence over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated dye, which corresponds to the maximum fluorescence signal.[8]

  • Data Analysis:

    • Calculate the percentage of leakage at a given time point using the following formula: % Leakage = ((Ft - F0) / (Fmax - F0)) * 100 (where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the peptide binding to lipid vesicles.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the peptide in the sample cell of the calorimeter.

    • Prepare a suspension of LUVs in the injection syringe, using the same buffer to avoid heats of dilution.

  • ITC Experiment:

    • Perform a series of small, sequential injections of the liposome suspension into the peptide solution while monitoring the heat change.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of lipid to peptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

Confocal Microscopy for Cellular Uptake Visualization

Objective: To visualize the cellular localization of the peptide and investigate the uptake mechanism.

Methodology:

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., HeLa or CHO cells) on glass-bottom dishes.

    • Synthesize the peptide with a fluorescent label (e.g., FITC or TAMRA).

  • Peptide Incubation:

    • Incubate the cells with the fluorescently labeled peptide at a desired concentration for various time points.

    • To investigate the role of endocytosis, pre-incubate cells with known endocytosis inhibitors (e.g., amiloride for macropinocytosis) before adding the peptide.[8]

  • Imaging:

    • Wash the cells to remove non-internalized peptide.

    • Image the cells using a confocal laser scanning microscope.

    • Acquire images in the appropriate channels for the peptide's fluorophore and, if desired, for cellular markers (e.g., a nuclear stain like DAPI or a lysosomal marker).

  • Analysis:

    • Analyze the images to determine the subcellular localization of the peptide (e.g., punctate endosomal patterns, diffuse cytoplasmic, or nuclear).

    • Compare the uptake in the presence and absence of inhibitors to infer the involvement of specific endocytic pathways.

Visualizations of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed mechanisms.

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Leakage Assay cluster_analysis Data Analysis p1 Lipid Film Formation p2 Hydration with ANTS/DPX p1->p2 p1->p2 p3 Extrusion (LUV formation) p2->p3 p2->p3 p4 Gel Filtration (Purification) p3->p4 p3->p4 a1 Establish Baseline Fluorescence (F0) p4->a1 a2 Inject this compound a1->a2 a1->a2 a3 Monitor Fluorescence Increase (Ft) a2->a3 a2->a3 a4 Add Triton X-100 for Fmax a3->a4 a3->a4 d1 Calculate % Leakage a4->d1 cellular_uptake_pathways cluster_endocytosis Endocytic Pathways peptide This compound cell_surface Cell Surface (Proteoglycans) peptide->cell_surface Initial Binding (Electrostatic) macro Macropinocytosis cell_surface->macro Primary Route for Arg-rich CPPs clathrin Clathrin-mediated cell_surface->clathrin caveolae Caveolae-mediated cell_surface->caveolae direct Direct Translocation cell_surface->direct Membrane Insertion (Hydrophobic) endosome Endosome macro->endosome clathrin->endosome caveolae->endosome cytosol Cytosol direct->cytosol escape Endosomal Escape endosome->escape escape->cytosol

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Arginine Residues in Penetratin and its Arginine-Enriched Analogue Function

Abstract

Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic cargo. Among these, Penetratin and its arginine-rich analogues are extensively studied. The cationic nature of these peptides, particularly the contribution of arginine residues, is fundamental to their ability to traverse cellular membranes. This technical guide elucidates the critical role of arginine residues in the function of Penetratin and its more potent analogue, Pen-Arg, in which lysine residues are substituted with arginines. We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying processes to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Guanidinium Group

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, is a well-established CPP capable of translocating a variety of cargo molecules across the plasma membrane.[1] Its sequence contains seven positively charged residues (three arginines and four lysines).[2] The functional importance of these cationic residues, specifically arginine, has been a central theme of investigation. Arginine-rich CPPs are a major class of these peptides, and their efficacy is largely attributed to the unique properties of the arginine side chain's guanidinium group.[3][4]

The guanidinium group's positive charge is delocalized across its three nitrogen atoms, allowing it to form multidentate hydrogen bonds with negatively charged moieties on the cell surface, such as phosphates, sulfates, and carboxylates.[5][6][7] This interaction is considered a critical initiating step for cellular entry.[7] Studies comparing arginine-rich peptides with their lysine-rich counterparts consistently demonstrate the superior translocation ability of the former, a phenomenon often termed the "arginine magic".[2][8] This guide will explore the mechanistic basis for this superiority.

Mechanisms of Cellular Uptake: The Arginine Advantage

The cellular entry of arginine-rich CPPs like Penetratin-Arg is not governed by a single pathway but rather a combination of mechanisms, including direct translocation across the plasma membrane and endocytosis.[6][8] The arginine content is a key determinant of which pathway is favored.

Initial Cell Surface Interactions

The first step in cellular uptake is the electrostatic interaction between the positively charged arginine residues and negatively charged components of the cell surface.[6]

  • Glycosaminoglycans (GAGs): Arginine-rich CPPs bind with high affinity to sulfated GAGs, such as heparan sulfate, which are abundant on most cell surfaces.[5][9] This interaction is driven by a favorable enthalpy contribution, presumably from the multidentate hydrogen bonding between the guanidinium group and the sulfate/carboxylate groups of GAGs.[5] This binding can induce clustering of GAGs, which may trigger subsequent internalization pathways.[3]

  • Phospholipids: The guanidinium groups also interact strongly with the phosphate headgroups of phospholipids in the cell membrane.[10][11] This interaction is crucial for membrane destabilization and subsequent entry.

Direct Membrane Translocation

At sufficient concentrations, arginine-rich CPPs can cross the plasma membrane directly in an energy-independent process.[3][8] Several models have been proposed:

  • Pore Formation: The strong interaction between multiple arginine residues and the lipid headgroups can induce local distortions and reduce the energy barrier for translocation, leading to the formation of transient, toroidal pores through which the peptides can pass.[11]

  • Membrane Multilamellarity and Fusion: A more recent model suggests that arginine-rich CPPs induce the formation of multilamellar membrane structures that subsequently fuse with the plasma membrane, creating a fusion pore for entry.[12] This mechanism differs significantly from the transient pore model.[12]

  • Fatty Acid-Mediated Channeling: Another proposed mechanism involves the interaction of guanidinium groups with deprotonated fatty acids on the outer leaflet of the membrane.[13][14] This interaction is thought to nucleate a transient channel, facilitating peptide transport. The lower pH on the cytosolic side would protonate the fatty acids, leading to the release of the peptide and the resealing of the channel.[13]

Endocytosis

While direct translocation occurs, endocytosis is also a major route for CPP internalization, particularly at lower concentrations.[3][8]

  • Macropinocytosis: The uptake of some arginine-rich peptides, like octa-arginine (R8), has been shown to be sensitive to inhibitors of macropinocytosis and F-actin polymerization.[15] This process involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane. Treatment with R8 can induce significant rearrangement of the actin cytoskeleton, a hallmark of macropinocytosis.[15]

  • Other Endocytic Pathways: Clathrin-mediated endocytosis and caveolae-mediated endocytosis have also been implicated in the uptake of various CPPs.[3][8]

Once inside endosomes, the CPP and its cargo must escape into the cytosol to be biologically active. The high positive charge of arginine residues can contribute to endosomal escape through the "proton sponge" effect, although this is more commonly associated with histidine residues.

Quantitative Data: Arginine vs. Lysine and Concentration Effects

Quantitative analysis underscores the superior efficacy of arginine over lysine in mediating cellular uptake. The number of arginine residues and the peptide concentration are critical variables influencing internalization efficiency.

Table 1: Comparative Cellular Uptake and Membrane Interaction of Penetratin Analogues

Peptide Sequence Key Feature Relative Uptake Efficiency Interaction with Lipid Phosphates Reference
Penetratin RQIKIWFQNRRMKWKK Wild-Type (3 Arg, 4 Lys) Intermediate Arg₁₀ and Lys₁₃ show close contact at low temp. [2][16]
Pen-Arg RQIKIWFQNRRMRWKK (Lys to Arg) All-Arginine Analogue Highest Stronger, more rigid interaction than Lys [1][2]

| Pen-Lys | RQIKIWFQNRRMKWKK (Arg to Lys) | All-Lysine Analogue | Lowest | Weaker, more dynamic interaction than Arg |[2] |

Table 2: Concentration-Dependent Cellular Penetration of Arginine-Rich Peptides

Peptide Series Cell Line Key Finding Concentration Range Reference
RnAANCK (n=1 to 6 Arg) DU145 Prostate Cancer Uptake rate increases with the number of arginine residues (R). 50 µM [9]
Penetratin CHO-K1 Direct translocation observed only at concentrations below 2 µM. < 2 µM [3]

| Oligoarginines | Various | At high concentrations, direct translocation dominates; at low concentrations, endocytosis is the primary mechanism. | µM range |[17] |

Table 3: Solid-State NMR Distance Measurements for Penetratin in Anionic Membranes

Labeled Residue & Atom Distance to Lipid ³¹P Temperature Significance Reference
Arg₁₀ Cζ 4.2 Å Low Temperature (Gel-phase) Indicates direct N-H···O-P hydrogen bond formation. [2]
Lys₁₃ Cε 4.0 Å Low Temperature (Gel-phase) Indicates direct charge-charge interaction. [2]
Ile₃ Cγ2/Cδ1 6.9 Å Low Temperature (Gel-phase) Longer distance highlights specificity of Arg/Lys interaction. [2]

| Arg₁₀ Cα (backbone) | 6.8 Å | Low Temperature (Gel-phase) | Shows side chain, not backbone, is in close contact. |[2] |

Note: At physiological temperatures, the lysine-phosphate interaction is proposed to be much weaker and more dynamic than the arginine-phosphate interaction, contributing to arginine's superior function.[2]

Mandatory Visualizations

Diagram 1: Guanidinium Group Interaction

Guanidinium_Interaction Arginine Arginine Side Chain Guanidinium Group (Positively Charged) CellSurface Cell Surface Anionic Groups Phosphate (PO₄²⁻) Sulfate (SO₄²⁻) Carboxylate (COO⁻) Arginine->CellSurface Multidentate H-Bonds & Electrostatic Interaction

Caption: Arginine's guanidinium group forms key interactions with cell surface anions.

Diagram 2: Experimental Workflow for CPP Uptake Assay

CPP_Uptake_Workflow A 1. Seed Adherent Cells in multi-well plate B 2. Culture Cells (e.g., 24-48 hours) A->B C 3. Prepare CPP-Fluorophore conjugate solution D 4. Incubate Cells with CPP (e.g., 1-2 hours at 37°C) B->D C->D E 5. Wash Cells (e.g., 3x with PBS or HBSS) to remove surface-bound peptide D->E F 6. (Optional) Fixation (e.g., 4% Paraformaldehyde) E->F G 7. Imaging & Quantification (Confocal Microscopy or Flow Cytometry) E->G For live-cell imaging F->G H 8. Data Analysis (Measure Mean Fluorescence Intensity) G->H

Caption: Standardized workflow for quantifying CPP-mediated cellular internalization.

Diagram 3: Cellular Entry Pathways of Arginine-Rich CPPs

Cellular_Entry_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) CPP Arginine-Rich CPP (e.g., this compound) GAGs GAGs & Phospholipids (Negative Charge) CPP->GAGs 1. Electrostatic Binding Endosome Endosome GAGs->Endosome 2a. Endocytosis (e.g., Macropinocytosis) Cargo_Cyto Released CPP + Cargo GAGs->Cargo_Cyto 2b. Direct Translocation (Pore Formation) Endosome->Cargo_Cyto 3. Endosomal Escape

Caption: Dual pathways for cellular uptake facilitated by arginine residues.

Key Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible data in CPP research.

Cellular Uptake Quantification via Flow Cytometry

This method provides high-throughput quantitative data on the total cellular uptake of fluorescently labeled peptides.

  • Objective: To quantify the mean fluorescence intensity of a cell population after incubation with a fluorophore-conjugated CPP.

  • Materials:

    • Adherent or suspension cells (e.g., HeLa, CHO-K1).[18]

    • Fluorophore-labeled CPP (e.g., FITC-Pen-Arg).

    • Complete culture medium.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA (for adherent cells).

    • Flow cytometer.

  • Protocol:

    • Cell Seeding: Seed cells in a 12-well or 24-well plate to reach 70-80% confluency on the day of the experiment.

    • Peptide Incubation: Remove culture medium and add fresh medium containing the desired concentration of fluorescently labeled CPP. Incubate for a specified time (e.g., 1-2 hours) at 37°C.[19]

    • Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

    • Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate for 3-5 minutes to detach cells. Neutralize with complete medium.

    • Sample Preparation: Transfer the cell suspension to FACS tubes. Centrifuge, remove the supernatant, and resuspend in 300-500 µL of FACS buffer (e.g., PBS with 1% BSA).

    • Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Untreated cells are used as a negative control to set the baseline fluorescence.

    • Data Interpretation: The geometric mean fluorescence intensity is used as a measure of cellular uptake.

Visualization of Uptake via Confocal Microscopy

This technique allows for the visualization of the subcellular localization of CPPs, helping to distinguish between endosomal entrapment and cytosolic/nuclear delivery.

  • Objective: To visualize the intracellular distribution of a fluorescently labeled CPP.

  • Materials:

    • Cells seeded on glass-bottom dishes or coverslips.

    • Fluorophore-labeled CPP.

    • Organelle-specific fluorescent dyes (e.g., LysoTracker for late endosomes/lysosomes, Hoechst for nucleus).[19]

    • Paraformaldehyde (PFA) for fixation.

    • Mounting medium.

  • Protocol:

    • Cell Culture & Incubation: Seed cells on appropriate imaging dishes. Incubate with the fluorescently labeled CPP as described in the flow cytometry protocol.[20]

    • Co-staining (Optional, for live-cell imaging): During the last 30 minutes of CPP incubation, add organelle-specific dyes like LysoTracker.

    • Washing: Gently wash cells three times with PBS.

    • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilization & Nuclear Staining: Wash again with PBS. If required, permeabilize with Triton X-100. Add a nuclear stain like Hoechst or DAPI for 5-10 minutes.

    • Mounting & Imaging: Wash a final time and mount the coverslip onto a slide with mounting medium. Image using a confocal laser scanning microscope.

    • Analysis: Analyze images for peptide localization (e.g., punctate vs. diffuse patterns). Co-localization analysis with organelle markers can be performed to quantify endosomal entrapment.[20]

Membrane Permeabilization (Calcein Leakage) Assay

This in vitro assay assesses the ability of a CPP to disrupt lipid bilayers, providing insight into its potential for direct translocation.

  • Objective: To measure the release of a fluorescent dye from lipid vesicles upon interaction with a CPP.

  • Materials:

    • Lipids (e.g., POPC, POPG) to form large unilamellar vesicles (LUVs).

    • Calcein (self-quenching at high concentrations).

    • Size-exclusion chromatography column (e.g., Sephadex G-50).

    • Spectrofluorometer.

  • Protocol:

    • Vesicle Preparation: Prepare LUVs encapsulating a high concentration (e.g., 50-100 mM) of calcein.

    • Purification: Remove non-encapsulated calcein by passing the vesicle suspension through a size-exclusion column.

    • Assay: Dilute the calcein-loaded LUVs in a buffer solution in a cuvette.

    • Peptide Addition: Add the CPP to the cuvette at the desired concentration.

    • Fluorescence Monitoring: Monitor the increase in calcein fluorescence over time at its excitation/emission wavelengths (e.g., 495/515 nm). An increase in fluorescence indicates that the peptide has permeabilized the vesicle membrane, causing calcein to leak out, become diluted, and de-quenched.

    • Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and cause 100% calcein release. This value is used to normalize the data.

Conclusion and Future Directions

The evidence overwhelmingly supports the central role of arginine residues in the function of Penetratin and other arginine-rich CPPs. The unique chemical structure of the guanidinium group facilitates high-affinity interactions with the cell surface, initiating a cascade of events that lead to efficient cellular uptake through both direct translocation and endocytic pathways.[5][7] Quantitative studies consistently show that replacing lysines with arginines, as in Pen-Arg, enhances internalization, while the reverse is also true.[2]

For drug development professionals, these findings are critical. The number and spatial arrangement of arginine residues can be fine-tuned to optimize the delivery of specific cargo molecules.[21] However, a balance must be struck, as increasing arginine content can also lead to higher cytotoxicity.[9]

Future research should continue to focus on:

  • Elucidating the precise biophysical mechanisms of membrane translocation with higher resolution techniques.

  • Developing strategies to enhance endosomal escape, which remains a significant barrier to the efficacy of CPP-delivered biologics.

  • Designing next-generation CPPs with improved cell-type specificity and lower off-target toxicity for clinical applications.

By building on the fundamental understanding of the role of arginine, the scientific community can continue to advance CPPs as powerful tools for next-generation therapeutics.

References

The Dance of Arginine with the Cell's Gatekeeper: A Technical Guide to Penetratin's Interaction with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila, has emerged as a significant tool in drug delivery due to its remarkable ability to translocate across cellular membranes. A key to this cell-penetrating peptide's (CPP) function lies in its arginine (Arg) residues. The guanidinium groups of these residues engage in a complex series of interactions with the lipid bilayer, initiating a cascade of events that facilitates membrane translocation. Understanding the biophysical and molecular underpinnings of this interaction is paramount for the rational design of more efficient and specific drug delivery vectors. This in-depth technical guide provides a comprehensive overview of the Penetratin-arginine interaction with lipid bilayers, consolidating quantitative data, detailing experimental protocols, and visualizing the core mechanisms.

The interaction is a multi-step process that begins with the electrostatic attraction between the positively charged arginine residues of Penetratin and the negatively charged components of the cell membrane, such as phosphatidylserine (PS) and phosphatidylglycerol (PG) lipids. This initial binding is followed by a conformational change in the peptide, often from a random coil in solution to an α-helical or β-sheet structure upon membrane association. The specific conformation adopted is highly dependent on factors such as the lipid composition of the bilayer and the peptide-to-lipid ratio. Subsequently, the peptide inserts into the membrane, a process influenced by both its arginine and tryptophan residues. The precise mechanism of translocation across the bilayer is still a subject of active research, with evidence supporting various models including direct penetration, the formation of transient pores, or an inverted micelle mechanism.

This guide will delve into the quantitative aspects of these interactions, provide detailed methodologies for their study, and present visual representations of the key processes to facilitate a deeper understanding for researchers in the field.

Quantitative Data on Penetratin-Lipid Bilayer Interactions

The interaction of Penetratin with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities, thermodynamic parameters, conformational changes, and penetration depths under different experimental conditions.

Table 1: Binding Affinity of Penetratin to Lipid Bilayers
Lipid SystemMethodK d (μM)Reference
Wild-Type (WT) Cell Membrane FragmentsPlasmon Waveguide Resonance (PWR)0.01 ± 0.003[1]
Glycosaminoglycan-deficient (GAGneg) Cell Membrane FragmentsPlasmon Waveguide Resonance (PWR)2.0 ± 0.6[1]
Sialic Acid-deficient (SAneg) Cell Membrane FragmentsPlasmon Waveguide Resonance (PWR)0.3 ± 0.04[1]
POPC/POPG (3:1) LUVsIsothermal Titration Calorimetry (ITC)In the low micromolar range[1]
DMPC/DMPG (3:1) SUVsCircular Dichroism (CD)High affinity (not quantified with K d )[2]
Table 2: Thermodynamic Parameters of Penetratin-Lipid Interaction
Lipid SystemMethodΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Reference
POPC/POPG (1:1) VesiclesIsothermal Titration Calorimetry (ITC)Exothermic (value not specified)Favorable (value not specified)Spontaneous (value not specified)[3]
DMPC/DMPG (8:7) Bilayers (Sheet-Turn Transition)Solid-State NMRNot directly measuredMajor contribution to ΔGTemperature-dependent[4][5]

Note: Detailed thermodynamic parameters for Penetratin binding are not extensively reported in the provided search results. The data indicates that the binding is enthalpically and entropically favorable.

Table 3: Conformational Changes of Penetratin upon Lipid Bilayer Interaction
Lipid SystemP/L RatioMethodPredominant Conformation% Helicity / β-sheetReference
DMPC/DMPG (8:7)1:15Solid-State NMRβ-sheet (low temp), Coil-like (high temp)Not specified[4]
DMPC/DMPG (3:1)1:30Solid-State NMRβ-sheet (low temp), Coil-like (high temp)Not specified[4]
POPG/POPC (<30:70)HighCircular Dichroism (CD)α-helixNot specified[6]
POPG/POPC (>30:70)HighCircular Dichroism (CD)β-sheetNot specified[6]
POPG/POPC (constant)Low to HighCircular Dichroism (CD)α → β transitionNot specified[6]
Egg PC/POPS (80/20)1:50Circular Dichroism (CD)α-helix and β-turnNot specified[7]
Table 4: Membrane Penetration Depth of Penetratin's Tryptophan Residues
Lipid SystemMethodQuencherInsertion Depth (from bilayer center)Reference
POPC/POPG with varying cholesterolTryptophan Fluorescence QuenchingBrominated Lipids~11 Å (for the shallowest quencher)[8]
Negatively charged phospholipidsTryptophan Fluorescence QuenchingAcrylamide and IodideShielded from quenchers, indicating insertion[9]

Note: The exact penetration depth in Angstroms from the bilayer center is not consistently reported across studies. The data indicates that the tryptophan residues insert into the interfacial region of the membrane.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Penetratin-lipid interactions.

Solid-State NMR (ssNMR) Spectroscopy

Objective: To determine the conformation and dynamics of Penetratin when bound to lipid bilayers.

Methodology:

  • Sample Preparation:

    • Synthesize Penetratin with 13C and 15N isotopic labels at specific residue positions.

    • Prepare multilamellar vesicles (MLVs) of desired lipid composition (e.g., DMPC/DMPG at 8:7 molar ratio).

    • Co-dissolve the labeled peptide and lipids in an organic solvent (e.g., trifluoroethanol/chloroform).

    • Remove the solvent under a stream of nitrogen gas followed by high vacuum to form a thin lipid/peptide film.

    • Hydrate the film with a buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to a final lipid concentration of ~50% (w/w).

    • Homogenize the sample by multiple freeze-thaw cycles.

    • Pack the hydrated lipid/peptide sample into an ssNMR rotor.

  • NMR Spectroscopy:

    • Acquire 1D 13C cross-polarization magic-angle spinning (CPMAS) spectra at various temperatures to observe conformational changes.

    • Perform 2D 13C-13C correlation experiments (e.g., DARR or PARIS) to assign the 13C chemical shifts of the labeled residues.

    • Analyze the 13C chemical shifts to determine the secondary structure (α-helix, β-sheet, or random coil) by comparing them to known chemical shift databases.

    • Measure C-H order parameters and chemical shift anisotropy lineshapes to probe the dynamics and orientation of the peptide in the bilayer.[4][5]

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the secondary structure of Penetratin upon interaction with lipid vesicles.

Methodology:

  • Sample Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC/POPG) by sonication or extrusion.

    • Prepare a stock solution of Penetratin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • Mix the peptide solution with the vesicle suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50).

    • Incubate the sample to allow for peptide-vesicle interaction.

  • CD Spectroscopy:

    • Record CD spectra using a spectropolarimeter in the far-UV region (e.g., 190-260 nm).

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.

    • Maintain the sample temperature using a Peltier device.

    • Subtract the spectrum of the buffer and lipid vesicles from the peptide-vesicle spectrum to obtain the spectrum of the bound peptide.

    • Deconvolute the resulting CD spectrum using algorithms like CONTIN-LL to estimate the percentage of α-helix, β-sheet, and random coil structures.[2][6]

Fluorescence Spectroscopy

Objective: To study the binding, insertion depth, and membrane-disrupting activity of Penetratin.

Methodology:

  • Binding Affinity (Tryptophan Fluorescence):

    • Measure the intrinsic tryptophan fluorescence of Penetratin in a buffer.

    • Titrate the peptide solution with increasing concentrations of lipid vesicles.

    • Monitor the change in fluorescence intensity and/or the blue shift in the emission maximum.

    • Plot the change in fluorescence as a function of lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[9]

  • Membrane Penetration Depth (Fluorescence Quenching):

    • Prepare LUVs containing brominated phospholipids at specific positions on the acyl chains (e.g., (6,7)-BrPC, (9,10)-BrPC).

    • Measure the tryptophan fluorescence of Penetratin in the presence of these quencher-containing vesicles (F) and in the presence of vesicles without quenchers (F0).

    • Calculate the quenching efficiency (F0/F) for each quencher position.

    • Use the parallax method to calculate the approximate insertion depth of the tryptophan residues from the bilayer center.[8]

  • Membrane Permeabilization (Leakage Assay):

    • Prepare LUVs encapsulating a fluorescent dye (e.g., calcein or ANTS) and its quencher (e.g., CoCl2 or DPX) at a self-quenching concentration.

    • Add Penetratin to the external solution of the LUVs.

    • Monitor the increase in fluorescence intensity over time, which corresponds to the leakage of the dye from the vesicles due to membrane disruption.

    • Normalize the leakage by measuring the maximum fluorescence after complete vesicle lysis with a detergent (e.g., Triton X-100).[10][11][12]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of Penetratin binding to lipid vesicles.

Methodology:

  • Sample Preparation:

    • Prepare LUVs of the desired lipid composition in a degassed buffer.

    • Prepare a solution of Penetratin in the same degassed buffer.

    • Place the lipid vesicle suspension in the ITC sample cell and the peptide solution in the injection syringe.

  • ITC Measurement:

    • Perform a series of injections of the peptide solution into the lipid vesicle suspension while monitoring the heat change.

    • Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection.

    • Plot the enthalpy change per mole of injectant against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[1][13]

Molecular Dynamics (MD) Simulations

Objective: To investigate the interaction of Penetratin with a lipid bilayer at an atomic level.

Methodology:

  • System Setup:

    • Build a model of the Penetratin peptide, often starting from a known solution structure or an idealized conformation (e.g., α-helix).

    • Construct a hydrated lipid bilayer model with the desired lipid composition (e.g., POPC/POPG) using software like CHARMM-GUI.

    • Place the peptide near the surface of the bilayer.

    • Solvate the system with water molecules and add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the peptide.

    • Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the interaction and potential translocation events.

  • Analysis:

    • Analyze the trajectory to study the peptide's conformational changes, orientation relative to the bilayer, and insertion depth.

    • Calculate the number of hydrogen bonds and salt bridges between the peptide (specifically the arginine residues) and the lipid headgroups.

    • Monitor the effect of the peptide on bilayer properties such as thickness, area per lipid, and lipid order parameters.

    • Use enhanced sampling techniques like umbrella sampling to calculate the potential of mean force (PMF) for peptide translocation across the bilayer.[14]

Signaling Pathways and Logical Relationships

The interaction of Penetratin with a lipid bilayer can be conceptualized as a multi-stage process. The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for studying this interaction and the proposed molecular mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Biophysical Characterization cluster_data Data Analysis & Interpretation Peptide_Synth Peptide Synthesis (& Isotopic Labeling) ITC Isothermal Titration Calorimetry (ITC) Peptide_Synth->ITC CD Circular Dichroism (CD) Peptide_Synth->CD Fluorescence Fluorescence Spectroscopy Peptide_Synth->Fluorescence NMR Solid-State NMR (ssNMR) Peptide_Synth->NMR MD Molecular Dynamics (MD) Simulations Peptide_Synth->MD Vesicle_Prep Lipid Vesicle Preparation (LUVs/SUVs/MLVs) Vesicle_Prep->ITC Vesicle_Prep->CD Vesicle_Prep->Fluorescence Vesicle_Prep->NMR Vesicle_Prep->MD Thermo Thermodynamic Parameters (Kd, ΔH, ΔG, ΔS) ITC->Thermo Structure Secondary Structure (% α-helix, β-sheet) CD->Structure Insertion Membrane Insertion & Depth Fluorescence->Insertion Dynamics Conformation & Dynamics NMR->Dynamics Mechanism Molecular Mechanism MD->Mechanism Thermo->Mechanism Structure->Mechanism Insertion->Mechanism Dynamics->Mechanism

References

Conformational changes of Penetratin-Arg upon membrane binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Conformational Dynamics of Penetratin and its Arginine-Rich Variants Upon Membrane Interaction

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic cargo. Among the most studied CPPs is Penetratin, a 16-residue peptide derived from the Antennapedia homeodomain, and its derivatives, which are often enriched with arginine to enhance cellular uptake. A critical aspect of their function involves a profound conformational change upon interacting with the cell membrane. This guide provides a detailed examination of these structural transitions, summarizing key quantitative data, outlining common experimental protocols, and visualizing the underlying processes. In aqueous solution, Penetratin and its analogues exist predominantly in a disordered, random coil state. However, upon binding to lipid bilayers, they undergo a chameleon-like transition to more ordered α-helical or β-sheet structures. This conformational shift is fundamental to their membrane translocation capabilities and is modulated by factors such as membrane lipid composition, peptide concentration, and the specific amino acid sequence. Understanding these dynamics at a molecular level is crucial for the rational design of more efficient drug delivery systems.

Introduction

Penetratin (RQIKIWFQNRRMKWKK) is a highly cationic peptide that can traverse cellular membranes and facilitate the transport of various cargo molecules. Its mechanism of action is intrinsically linked to its interaction with the lipid bilayer. The driving force for its initial membrane association is primarily the electrostatic attraction between its positively charged arginine and lysine residues and the negatively charged components of the cell membrane, such as phosphatidylserine (PS) and phosphatidylglycerol (PG).[1][2]

Following this initial binding, the peptide undergoes a significant structural rearrangement. This transition from a disordered state to an ordered one is a key event that facilitates its insertion into the membrane core and subsequent translocation.[3] Arginine-rich variants of Penetratin have been developed to leverage the unique properties of the guanidinium group, which is thought to form more stable and bidentate hydrogen bonds with phosphate head groups compared to the amine group of lysine, potentially leading to more efficient membrane interactions and internalization.[4][5]

This document synthesizes findings from various biophysical and computational studies to provide a comprehensive technical overview of these conformational changes.

Methodologies and Experimental Protocols

The study of peptide-membrane interactions relies on a suite of biophysical techniques that provide structural, thermodynamic, and topological information.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the most common method for assessing the secondary structure of peptides in different environments.[6] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum is characteristic of the peptide's secondary structure content.

Typical Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Model membranes, typically in the form of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), are prepared by extrusion or sonication of desired phospholipids (e.g., POPC, POPG).[7]

  • Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: A baseline spectrum of the buffer and vesicles alone is subtracted from the peptide-vesicle spectrum. Data is typically expressed as mean residue ellipticity (MRE).

  • Analysis: The percentages of α-helix, β-sheet, and random coil are estimated by deconvoluting the CD spectra using various algorithms (e.g., K2D, CONTINLL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level information on peptide structure, dynamics, and orientation within a membrane mimetic, such as a detergent micelle or a bicelle.[8][9] Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) is particularly useful for studying the conformation of a peptide bound to a larger structure like a vesicle.[1]

Typical Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in an aqueous buffer, often containing D₂O for the lock signal. Membrane mimetics (e.g., SDS or DPC micelles) are added to the peptide solution.[1]

  • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, trNOESY) are performed on a high-field NMR spectrometer.[1]

  • Structural Calculation: Inter-proton distances derived from NOESY cross-peaks are used as constraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

  • Localization Studies: Paramagnetic probes (e.g., Mn²⁺) or lipids with spin labels can be used to determine the insertion depth of the peptide within the bilayer.[8]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of peptides to membranes and to probe the local environment of intrinsic fluorophores, like tryptophan (Trp).

Typical Experimental Protocol:

  • Binding Affinity: The peptide is titrated with increasing concentrations of lipid vesicles. The change in Trp fluorescence intensity or a blue shift in the emission maximum (indicating movement into a more hydrophobic environment) is monitored. A binding isotherm is generated to calculate the dissociation constant (Kd).[2]

  • Quenching Assays: The insertion depth of the Trp residues can be determined using aqueous quenchers (like acrylamide) or lipid-soluble quenchers (like brominated lipids). The degree of quenching provides information on the accessibility of the Trp residue to the quencher and thus its location relative to the lipid-water interface.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd) in a single experiment.[11][12]

Typical Experimental Protocol:

  • Sample Preparation: The peptide solution is placed in the ITC syringe, and the lipid vesicle suspension is placed in the sample cell. All solutions are thoroughly degassed.

  • Titration: The peptide is injected into the vesicle suspension in small aliquots. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[12]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the conformational changes of Penetratin-Arg upon membrane binding.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_comp Computational Analysis cluster_interp Interpretation p_synth Peptide Synthesis & Purification cd CD Spectroscopy (Secondary Structure) p_synth->cd nmr NMR Spectroscopy (3D Structure & Orientation) p_synth->nmr fluor Fluorescence (Binding & Insertion Depth) p_synth->fluor itc ITC (Thermodynamics) p_synth->itc v_prep Vesicle Preparation (e.g., LUVs) v_prep->cd v_prep->nmr v_prep->fluor v_prep->itc md Molecular Dynamics (Atomistic Mechanism) cd->md model Structural & Mechanistic Model cd->model nmr->md nmr->model fluor->md fluor->model itc->md itc->model md->model

Caption: General experimental workflow for studying peptide-membrane interactions.
Mechanism of Membrane Binding and Conformational Change

This diagram outlines the proposed sequence of events as this compound interacts with a negatively charged membrane.

G p_sol State 1: Aqueous Solution - Unstructured (Random Coil) - Highly Dynamic p_bound State 2: Surface Binding - Initial Electrostatic Adsorption - Arginine guanidinium groups interact with lipid phosphate heads p_sol->p_bound Electrostatic Attraction p_struct State 3: Conformational Transition - Peptide folds into α-helix or β-sheet - Hydrophobic residues partition towards the membrane core p_bound->p_struct Hydrophobic & H-Bond Interactions p_ins State 4: Membrane Insertion/Translocation - Ordered structure inserts - Potential membrane perturbation (e.g., pore formation, thinning) p_struct->p_ins Membrane Destabilization

References

Intracellular Fate and Trafficking of Penetratin-Arg: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cell-penetrating peptides (CPPs) represent a groundbreaking class of vectors for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic molecules. Among these, Penetratin and its analogues have been extensively studied. This technical guide focuses on Penetratin-Arg (Pen-Arg), a variant where lysine residues are substituted with arginines, a modification known to enhance cellular uptake. We provide an in-depth exploration of the molecular mechanisms governing the intracellular trafficking of Pen-Arg, from its initial interaction with the cell surface to its ultimate fate within the cell. This document details the primary uptake pathways, the critical challenge of endosomal escape, and the experimental protocols used to elucidate these processes. Quantitative data are summarized, and key workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

The cell membrane is a formidable barrier that restricts the entry of large and hydrophilic molecules, posing a significant challenge for drug delivery.[1] Cell-penetrating peptides (CPPs) are a diverse group of short peptides, typically rich in basic amino acids, that can traverse this barrier and deliver molecular cargo into the cell's interior.[1][2]

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, is one of the most well-characterized CPPs.[1][3] The variant this compound (Pen-Arg) was developed by substituting all lysine residues with arginines. This change is significant because the guanidinium group of arginine is more effective at forming bidentate hydrogen bonds with negatively charged cell surface molecules compared to the primary amine of lysine.[4][5] This enhanced interaction capability leads to more efficient cellular uptake of Pen-Arg and its conjugated cargo compared to the original Penetratin sequence.[1][2] Understanding the precise intracellular journey of Pen-Arg is paramount for optimizing its use as a delivery vector.

Cellular Uptake Mechanisms of this compound

The entry of Pen-Arg into a cell is not a single event but a complex process involving multiple, often competing, pathways. The prevalence of a particular pathway can depend on factors such as peptide concentration, cell type, and the nature of any attached cargo.[1][6]

Initial Cell Surface Interaction: The Role of Heparan Sulfates

The first step in the internalization of most arginine-rich CPPs, including Pen-Arg, is an electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[4][5][7] This binding is crucial as it concentrates the peptides at the cell surface, which can trigger subsequent internalization events.[8] This interaction is thought to induce the clustering of proteoglycans, which may act as a signal for uptake.[5][9]

Initial Interaction of Pen-Arg with the Cell Surface cluster_membrane Extracellular Space cluster_membrane_inner Cytoplasm PenArg This compound (+) HSPG Heparan Sulfate Proteoglycans (-) PenArg->HSPG Clustering HSPG Clustering HSPG->Clustering Induces Membrane Plasma Membrane Uptake Initiation of Internalization Clustering->Uptake Triggers

Caption: Initial binding of Pen-Arg to cell surface HSPGs.
Major Internalization Pathways

Following the initial binding, Pen-Arg can enter the cell via two primary mechanisms: energy-dependent endocytosis and energy-independent direct translocation.[1][10] While both pathways have been observed, endocytosis is widely considered the major route of entry, particularly at low micromolar concentrations and for CPP-cargo conjugates.[1][2][6]

Overview of Pen-Arg Cellular Uptake Pathways Start Pen-Arg at Cell Surface Endocytosis Endocytosis Start->Endocytosis Translocation Direct Translocation Start->Translocation Vesicle Intracellular Vesicles Endocytosis->Vesicle Endo_desc Energy-Dependent Major Pathway for Cargo Requires Endosomal Escape Cytosol Cytosol Translocation->Cytosol Trans_desc Energy-Independent Concentration-Dependent Direct Cytosolic Access Vesicle->Cytosol Endosomal Escape

Caption: The two primary pathways for Pen-Arg cellular entry.

2.2.1 Endocytosis (Energy-Dependent Pathway)

Endocytosis is an active cellular process that involves the engulfment of extracellular material into membrane-bound vesicles.[6] This process is energy-dependent and is inhibited at low temperatures (4°C) or by depleting cellular ATP.[11][12] Several endocytic routes can be utilized by CPPs:

  • Macropinocytosis: A process involving the formation of large, irregular vesicles (macropinosomes). This pathway has been identified as a significant route for many arginine-rich CPPs.[13]

  • Clathrin-Mediated Endocytosis: Involves the formation of small vesicles coated with the protein clathrin.[10]

  • Caveolae-Mediated Endocytosis: Utilizes flask-shaped membrane invaginations called caveolae.[10]

  • Clathrin- and Caveolae-Independent Endocytosis: A less characterized pathway that does not rely on either clathrin or caveolae.[14]

The internalization of CPP-cargo complexes is predominantly mediated by endocytosis.[10]

2.2.2 Direct Translocation (Energy-Independent Pathway)

Direct translocation, or direct penetration, involves the peptide moving across the plasma membrane without being encapsulated in a vesicle.[6] This process is not dependent on cellular energy.[15] Several models have been proposed to explain this phenomenon:

  • Inverted Micelle Formation: The peptide interacts with the lipid headgroups, inducing a local membrane curvature that leads to the formation of an inverted micelle, which encapsulates the peptide and carries it across the bilayer.[6]

  • Pore Formation: The peptides assemble at the membrane surface and form transient, water-filled pores through which they can pass.[1][2]

  • Carpet-Like Model: The peptides accumulate on the membrane surface, disrupting the lipid bilayer in a detergent-like manner, allowing the peptide to enter the cell.[1]

This pathway is more probable at higher CPP concentrations where the peptide can sufficiently perturb the cell membrane.[1]

Intracellular Trafficking and Endosomal Escape

For CPPs that enter via endocytosis, the journey is not over. The peptide and its cargo are trapped within endocytic vesicles, which mature into early endosomes, then late endosomes, and may eventually fuse with lysosomes.[13] To exert a biological effect on cytosolic or nuclear targets, the peptide-cargo complex must escape from these vesicles into the cytoplasm—a process known as endosomal escape.[13][16] This is a major rate-limiting step in CPP-mediated delivery.

The acidic environment of late endosomes (pH ~6.5) is believed to be a key trigger for escape.[13] A proposed model suggests that the transmembrane pH gradient (acidic inside the endosome) facilitates the translocation of the CPP across the endosomal membrane.[16] The high concentration of arginine residues in Pen-Arg is thought to be crucial for interacting with and destabilizing the endosomal membrane, leading to the release of its contents.[17] Without successful escape, the cargo is likely to be degraded by lysosomal enzymes.

Endocytic Trafficking and Fate of Pen-Arg Uptake Cellular Uptake (Endocytosis) EE Early Endosome (pH ~6.5) Uptake->EE Maturation LE Late Endosome (pH ~5.5) EE->LE Maturation Lysosome Lysosome (Degradation) LE->Lysosome Fusion Escape Endosomal Escape LE->Escape pH-triggered membrane destabilization Cytosol Cytosolic Release (Bioavailability) Escape->Cytosol Workflow for Flow Cytometry-Based Uptake Quantification n1 Seed Cells in Plate n2 Incubate with Fluorescent Pen-Arg n1->n2 n3 Wash 3x with Cold PBS n2->n3 n4 Trypsinize to Remove Surface-Bound Peptide n3->n4 n5 Collect Cells & Resuspend in Buffer n4->n5 n6 Analyze Fluorescence by Flow Cytometry n5->n6 Workflow for Confocal Microscopy Colocalization Study n1 Seed Cells on Glass Coverslips n2 Incubate with Fluorescent Pen-Arg n1->n2 n3 Add Live-Cell Organelle Stain (e.g., LysoTracker) n2->n3 n4 Wash and Mount for Imaging n3->n4 n5 Acquire Images with Confocal Microscope n4->n5 n6 Analyze Merged Images for Colocalization n5->n6

References

A Technical Guide to the Discovery and Origin of Penetratin-Arg

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery, origin, and characteristics of Penetratin-Arg, a potent cell-penetrating peptide (CPP). It details the scientific journey from the initial discovery of its parent peptide, Penetratin, to the rationale behind the strategic substitution of lysine residues with arginine to enhance its function. This document includes quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive resource for the scientific community.

From Protein Transduction to a Potent Peptide: The Discovery of Penetratin

The story of Penetratin begins with the observation of a phenomenon known as protein transduction. In 1991, a research group led by Prochiantz demonstrated that the homeodomain of the Drosophila melanogaster Antennapedia protein (pAntp), a 60-amino-acid peptide, could be internalized by neuronal cells[1][2]. This finding was significant because it challenged the conventional understanding that large, hydrophilic molecules like proteins could not passively cross the cell membrane.

Further investigation led to the identification of the minimal sequence responsible for this translocation ability. In 1994, Derossi and colleagues pinpointed a 16-amino-acid peptide derived from the third helix of the Antennapedia homeodomain as the protein transduction domain[1][2][3]. This peptide, named Penetratin , has the sequence RQIKIWFQNRRMKWKK and was one of the first CPPs to be discovered and characterized[1][4].

The Arginine Advantage: Rationale for the "Pen-Arg" Analogue

Cell-penetrating peptides are often rich in basic amino acids like arginine and lysine, which grant them a net positive charge at physiological pH[5][6][7]. This positive charge is crucial for their initial electrostatic interaction with the negatively charged components of the cell membrane, such as glycosaminoglycans and phospholipids[8][9].

While both lysine and arginine are positively charged, the guanidinium group of arginine is considered more effective for cellular uptake than the primary amine of lysine. The guanidinium group's planar structure and ability to form multiple hydrogen bonds allow for stronger interactions with membrane phosphates, sulfates, and carboxylates[1]. This led to the development of numerous arginine-rich CPPs, including poly-arginine sequences, which showed high cellular uptake efficiency[1][2].

Based on this understanding, This compound (Pen-Arg) was designed. It is an analogue of Penetratin where the lysine (K) residues are systematically replaced with arginine (R) residues[6][10]. This modification was intended to enhance the peptide's cell-penetrating capabilities. The resulting sequence for this compound is H-Arg-Gln-Ile-Arg-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Arg-Trp-Arg-Arg-OH (RQIRIWFQNRRMRWRR)[10]. Studies have shown that the cellular uptake and the splice-switching activity of cargo conjugated to Pen-Arg were more efficient compared to other peptides, highlighting the importance of arginine residues in membrane interaction[6].

Quantitative Data Summary

The following table summarizes quantitative data related to the efficacy of Penetratin and other relevant CPPs in neuroprotection studies. This data provides a comparative context for the potency of these peptides.

PeptideInjury ModelIC50 Value (μM)Reference
Penetratin Glutamic Acid3.4[11][12]
Kainic Acid2.0[11][12]
In Vitro Ischemia>10[11][12]
Arg-9 (R9) Glutamic Acid0.78[11][12]
Kainic Acid0.81[11][12]
In Vitro Ischemia6.0[11][12]
TAT-D Glutamic Acid13.9[11][12]
Kainic Acid6.2[11][12]
In Vitro Ischemia7.1[11][12]
Pep-1 Glutamic AcidIneffective[11][12]
Kainic AcidIneffective[11][12]
In Vitro Ischemia>10[11][12]

Note: IC50 is the half-maximal inhibitory concentration, indicating the concentration of a peptide required to inhibit a given biological process by 50%. Lower values indicate higher potency.

Detailed Experimental Protocols

This section provides standardized protocols for the synthesis and cellular uptake analysis of this compound.

This protocol outlines the standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis method for generating this compound.

  • Resin Preparation: Start with a Rink amide resin. Swell the resin in N,N-dimethylformamide (DMF) overnight[13].

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating it with a 20% piperidine solution in DMF[13]. Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-L-Arg(Pbf)-OH) and a coupling reagent (e.g., HBTU/HOBt or COMU) in DMF[13].

    • Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the mixture[13].

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Perform a ninhydrin test to ensure the coupling reaction is complete. If necessary, perform a second coupling[13].

  • Capping: To block any unreacted amino groups, treat the resin with an acetic anhydride solution[13].

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v)[13].

  • Purification and Verification:

    • Precipitate the crude peptide in cold diethyl ether[13].

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[13][14].

    • Verify the molecular weight and purity of the final product using mass spectrometry (e.g., MALDI-TOF-MS)[13][14].

This protocol describes a typical experiment to quantify the cellular internalization of this compound, often conjugated with a fluorescent label for detection.

  • Cell Culture: Plate cells (e.g., HeLa or MDA-MB-231) in a suitable format (e.g., 96-well plates or chambered cover glasses) and culture them in the appropriate medium until they reach a healthy, sub-confluent state[14][15].

  • Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound (e.g., 1-10 mM) in sterile deionized water or culture medium[15][16].

  • Incubation:

    • Dilute the peptide stock solution to the desired final concentration in serum-free or complete culture medium.

    • Remove the old medium from the cells and add the peptide-containing medium.

    • Incubate the cells for a specified period (e.g., 1-3 hours) at 37°C in a CO2 incubator[14][15].

    • For mechanism studies: To distinguish between endocytosis and direct penetration, perform parallel experiments at 4°C or after pre-incubating cells with endocytosis inhibitors (e.g., chlorpromazine, nystatin)[14][17].

  • Washing and Fixation:

    • Remove the peptide-containing medium and wash the cells several times with phosphate-buffered saline (PBS) to remove surface-bound peptide. A heparin or trypsin wash can also be used to more effectively remove electrostatically bound peptides[17].

    • For microscopy, fix the cells with a solution like 4% paraformaldehyde.

  • Analysis:

    • Flow Cytometry: For quantitative analysis of the overall cell population, detach the cells and analyze them using a flow cytometer to measure the mean fluorescence intensity.

    • Confocal Microscopy: For visualizing subcellular localization, mount the fixed cells with a mounting medium containing a nuclear stain (e.g., DAPI) and image them using a confocal microscope[14].

Visualizations

The following diagrams illustrate key conceptual and experimental frameworks related to this compound.

Discovery_Timeline pAntp Antennapedia (pAntp) Homeodomain Discovery Discovery of Protein Transduction (Joliot et al., 1991) pAntp->Discovery Penetratin Identification of Penetratin (16 aa) (Derossi et al., 1994) Discovery->Penetratin Rationale Rationale: Arginine's Guanidinium Group Enhances Uptake Penetratin->Rationale PenArg Design of This compound (Lysine -> Arginine) Rationale->PenArg

Caption: Logical flow from the discovery of pAntp transduction to the design of this compound.

Experimental_Workflow start Start: Plate Cells culture Culture to Sub-confluence start->culture prepare Prepare Fluorescently-Labeled This compound Solution culture->prepare incubate Incubate Cells with Peptide (e.g., 1-3h at 37°C) culture->incubate prepare->incubate wash Wash Cells with PBS/Heparin to Remove Surface-Bound Peptide incubate->wash analysis Analysis wash->analysis flow Flow Cytometry (Quantitative Uptake) analysis->flow microscopy Confocal Microscopy (Subcellular Localization) analysis->microscopy

Caption: Experimental workflow for a typical cellular uptake assay of this compound.

References

The Synthesis and Purification of Penetratin-Arg: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis and purification of Penetratin-Arg, a potent cell-penetrating peptide (CPP). The document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows relevant to the production and characterization of this arginine-rich peptide.

This compound, with the amino acid sequence RQIRIWFQNRRMRWRR, is a derivative of the Drosophila melanogaster Antennapedia homeodomain protein. Its high net positive charge, conferred by numerous arginine residues, facilitates its translocation across cellular membranes, making it an effective vector for the intracellular delivery of various molecular cargoes.

I. Chemical Synthesis of this compound

The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

The following protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Repeat the 20% piperidine in DMF treatment for an additional 20 minutes.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin test. A negative result (no color change) indicates the absence of free primary amines and successful coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted free amines and prevent the formation of deletion peptide impurities, treat the resin with a capping solution, typically acetic anhydride and DIPEA in DMF, for 30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence.

6. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Global Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups from the amino acids. A common cleavage cocktail for arginine-rich peptides is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature.

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

  • Dry the crude peptide pellet under vacuum.

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Capping Capping (Acetic Anhydride, DIPEA) KaiserTest->Capping If positive Wash2 Wash (DMF) KaiserTest->Wash2 If negative Capping->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection1 FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Wash3 Wash (DCM) FinalDeprotection->Wash3 Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Drying Drying Centrifugation->Drying CrudePeptide Crude this compound Drying->CrudePeptide Purification_Workflow CrudePeptide Crude this compound Dissolution Dissolve in Mobile Phase CrudePeptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto C18 RP-HPLC Column Filtration->Injection GradientElution Gradient Elution (Acetonitrile/Water/TFA) Injection->GradientElution UV_Detection UV Detection (220/280 nm) GradientElution->UV_Detection FractionCollection Collect Fractions UV_Detection->FractionCollection PurityAnalysis Analytical HPLC Purity Check FractionCollection->PurityAnalysis PurityAnalysis->GradientElution If impure, re-purify Pooling Pool Pure Fractions PurityAnalysis->Pooling If >95% pure Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure this compound (>95%) Lyophilization->PurePeptide Cellular_Uptake PenetratinArg This compound CellSurface Cell Surface (Heparan Sulfate Proteoglycans) PenetratinArg->CellSurface ElectrostaticInteraction Electrostatic Interaction CellSurface->ElectrostaticInteraction Endocytosis Endocytosis (Macropinocytosis, Clathrin-mediated) ElectrostaticInteraction->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm CargoRelease Cargo Release & Action Cytoplasm->CargoRelease

Thermodynamic Blueprint of Cellular Entry: An In-depth Guide to Penetratin-Membrane Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) represent a class of remarkable vectors capable of traversing the cellular membrane, a feat that has positioned them at the forefront of advanced drug delivery strategies. Among these, Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, and its arginine-rich analogues have been the subject of extensive research.[1] Their ability to ferry a diverse array of cargo molecules, from small molecules to large proteins and nucleic acids, into the cellular interior holds immense therapeutic promise.[2] Understanding the fundamental thermodynamic principles that govern their interaction with and subsequent translocation across the cell membrane is paramount for the rational design of more efficient and specific delivery systems.

This technical guide provides a comprehensive overview of the core thermodynamic principles underpinning Penetratin-membrane translocation. It delves into the quantitative energetic parameters that define these interactions, outlines detailed experimental protocols for their characterization, and visually represents the key processes and pathways involved.

Core Thermodynamic Principles of Penetratin-Membrane Interaction

The journey of Penetratin from the extracellular milieu to the cytoplasm is a multi-step process initiated by its interaction with the cell membrane. This interaction is governed by a delicate interplay of thermodynamic forces, primarily driven by electrostatics and the hydrophobic effect.[3]

Initial Binding and the Role of Arginine:

Penetratin is a cationic peptide, and its initial association with the cell surface is predominantly mediated by electrostatic interactions with negatively charged components of the plasma membrane, such as glycosaminoglycans (GAGs), particularly heparan sulfate, and anionic phospholipids like phosphatidylserine (PS) and phosphatidylglycerol (PG).[4][5] The guanidinium group of arginine residues plays a critical role in this process, forming bidentate hydrogen bonds with the phosphate groups of lipids, which is a stronger interaction than the single hydrogen bond formed by lysine's ammonium group.[6] This initial binding is a crucial first step that concentrates the peptide at the membrane surface.

Thermodynamic Driving Forces:

The binding of Penetratin to lipid membranes is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG). This process is typically enthalpy-driven (negative ΔH), indicating the formation of favorable bonds, and can be accompanied by either a favorable or unfavorable entropy change (ΔS).[6] The overall thermodynamics are a sum of several contributing factors:

  • Electrostatic Interactions: The attraction between the positively charged peptide and the negatively charged membrane surface contributes significantly to the favorable enthalpy of binding.

  • Hydrophobic Effect: The transfer of hydrophobic residues of Penetratin from the aqueous environment to the nonpolar lipid bilayer interior is a major driving force, primarily driven by an increase in the entropy of the surrounding water molecules.

  • Conformational Changes: Upon binding to the membrane, Penetratin often undergoes a conformational change from a random coil in solution to a more ordered α-helical or β-sheet structure.[7] This folding process can contribute to the overall enthalpy and entropy of binding.

  • Lipid Reorganization: The interaction can induce changes in the lipid bilayer, such as lipid clustering or changes in membrane curvature, which also have associated energetic costs and contributions.

The balance of these forces determines the affinity of the peptide for the membrane and influences the subsequent translocation mechanism.[3]

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic parameters for the interaction of Penetratin and related arginine-rich peptides with model membranes and cells, compiled from various studies. These values provide a quantitative basis for understanding the driving forces of membrane translocation.

Peptide/SystemMethodDissociation Constant (Kd)Gibbs Free Energy (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Reference(s)
Penetratin / WT CHO cellsPWR10 nM---[5]
Penetratin / GAG-deficient CHO cellsPWRµM range---[5]
Penetratin / SA-deficient CHO cellsPWRµM range---[5]
Penetratin / Heparan SulfateITC10s-100s nM---[8]
Arg-rich CPPs / HeparinITC--Highly negative (enthalpy-driven)Unfavorable[6]
(R/W)16 / G-actinITC0.4 µM---[9]
(R/W)9 / G-actinITC~10 µM---[9]
pHLIP / POPC (attachment)Fluorescence6.3 - 12.7 x 103 M-1 (Ka)-5.3 to -5.7--[10]
pHLIP / POPC (insertion)ITC---17.6 to -25.5-[10]
Gallidermin / DOPC/lipid IIBiosensor/ITC0.27 µM---[11]
Vancomycin / DOPC/lipid IIBiosensor/ITC0.30 µM---[11]

Note: A comprehensive and standardized dataset for all thermodynamic parameters under identical conditions is challenging to compile due to variations in experimental setups across different studies. The presented data highlights the range and nature of these interactions.

Translocation Mechanisms: A Thermodynamic Perspective

Once bound to the membrane, Penetratin can enter the cell via two main pathways: direct translocation across the plasma membrane and endocytosis. The thermodynamic properties of the peptide-membrane interaction play a crucial role in determining the preferred pathway.

1. Direct Translocation: This energy-independent process involves the direct passage of the peptide through the lipid bilayer. Several models have been proposed, including the formation of transient pores or inverted micelles.[12] The free energy barrier for translocation is a critical determinant of the efficiency of this pathway.[2] Peptides with a more favorable free energy of insertion into the hydrophobic core of the membrane are more likely to undergo direct translocation.[13]

2. Endocytosis: This is an energy-dependent process where the cell actively engulfs the peptide. For Penetratin, this often involves initial binding to heparan sulfate proteoglycans, which can trigger lipid raft-mediated endocytosis or macropinocytosis.[12][14] While the initial binding is governed by the thermodynamics described above, the subsequent steps involve complex cellular machinery and signaling cascades.

The concentration of the peptide can also influence the uptake mechanism. At low concentrations, direct translocation may be favored, while at higher concentrations, the accumulation of peptide on the cell surface can trigger endocytic pathways.[5]

Experimental Protocols

The characterization of the thermodynamic principles of Penetratin-membrane translocation relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a peptide to a lipid vesicle suspension, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the peptide (e.g., Penetratin) at a known concentration (typically 100 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.6, 0.1 mm CaCl2).[9]

    • Prepare a suspension of large unilamellar vesicles (LUVs) with the desired lipid composition at a known concentration (e.g., 10 µM lipid concentration) in the same buffer.

    • Thoroughly degas both the peptide solution and the LUV suspension to prevent bubble formation during the experiment.

  • ITC Instrument Setup:

    • Use a sensitive ITC instrument, such as a MicroCal VP-ITC system.

    • Fill the sample cell (typically ~1.45 mL) with the LUV suspension.

    • Load the injection syringe (typically 100-250 µL) with the peptide solution.

    • Equilibrate the system to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of injections (e.g., 10 µL each) of the peptide solution into the LUV suspension.[9]

    • Allow sufficient time between injections (e.g., 4 minutes) for the system to return to thermal equilibrium.[9]

    • The instrument records the heat change (in µcal/sec) for each injection.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using software like MicroCal Origin to extract the thermodynamic parameters (Kd, n, ΔH).[9]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are commonly used as model membrane systems for studying peptide-lipid interactions. The extrusion method is a reliable technique for producing LUVs of a defined size.

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of zwitterionic and anionic phospholipids) in an organic solvent like chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable buffer (the same buffer to be used in subsequent experiments) by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to break up the multilamellar structures.

  • Extrusion:

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form LUVs of a uniform size.[15]

  • Characterization:

    • Determine the size distribution and unilamellarity of the prepared vesicles using techniques such as dynamic light scattering (DLS).

Fluorescence Leakage Assay

This assay is used to assess the ability of a peptide to disrupt the integrity of a lipid membrane by measuring the leakage of an encapsulated fluorescent probe.

Methodology:

  • Vesicle Preparation:

    • Prepare LUVs as described above, but include a high concentration of a self-quenching fluorescent dye (e.g., calcein or carboxyfluorescein) in the hydration buffer.

    • Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the dye-loaded LUVs in a cuvette with buffer to a final lipid concentration of around 100 µM.[14]

    • Measure the baseline fluorescence intensity (F0) using a spectrofluorometer.

    • Add the peptide of interest to the cuvette at the desired concentration.

    • Monitor the increase in fluorescence intensity (Ft) over time as the peptide induces leakage of the dye, leading to dequenching.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely lyse the vesicles and measure the maximum fluorescence intensity (Fmax).[14]

  • Data Analysis:

    • Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) in solution and upon interaction with lipid vesicles.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the peptide at a suitable concentration (typically 10-50 µM) in a CD-compatible buffer (e.g., phosphate buffer).

    • Prepare a suspension of LUVs in the same buffer.

    • For measurements in the presence of membranes, mix the peptide solution with the LUV suspension at the desired peptide-to-lipid ratio.

  • CD Measurement:

    • Use a CD spectropolarimeter.

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • Acquire spectra for the buffer alone, the LUV suspension alone, and the peptide in the absence and presence of LUVs.

  • Data Analysis:

    • Subtract the spectrum of the buffer (and LUVs, where applicable) from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms. The characteristic double minima at 208 and 222 nm are indicative of an α-helical structure.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of Penetratin-membrane translocation.

Thermodynamic Cycle of Penetratin-Membrane Interaction

Thermodynamic_Cycle Pen_sol Penetratin (Random Coil) Pen_bound Penetratin (α-Helix/β-Sheet) Bound to Membrane Pen_sol->Pen_bound ΔG_binding < 0 (Spontaneous Binding) Pen_bound->Pen_sol Dissociation Pen_trans Translocated Penetratin Pen_bound->Pen_trans ΔG_translocation (Energy Barrier)

Caption: Thermodynamic cycle of Penetratin binding and translocation.

Experimental Workflow for Studying Penetratin-Membrane Interaction

Experimental_Workflow cluster_prep Preparation cluster_analysis Biophysical Analysis cluster_cellular Cellular Assays Peptide_Synth Peptide Synthesis & Purification ITC Isothermal Titration Calorimetry (ITC) (ΔH, ΔS, Kd) Peptide_Synth->ITC CD Circular Dichroism (CD) (Secondary Structure) Peptide_Synth->CD Fluorescence Fluorescence Leakage Assay (Membrane Permeabilization) Peptide_Synth->Fluorescence Cell_Uptake Cellular Uptake Studies (Confocal Microscopy, FACS) Peptide_Synth->Cell_Uptake LUV_Prep LUV Preparation (Extrusion) LUV_Prep->ITC LUV_Prep->CD LUV_Prep->Fluorescence Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Penetratin Penetratin HSPG Heparan Sulfate Proteoglycan (HSPG) Penetratin->HSPG Initial Electrostatic Interaction Lipid_Raft Lipid Raft HSPG->Lipid_Raft Clustering Macropinosome Macropinosome Formation Lipid_Raft->Macropinosome Membrane Ruffling Actin Actin Cytoskeleton Rearrangement Macropinosome->Actin Actin-driven Endosome Early Endosome Macropinosome->Endosome Internalization Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytosolic_Release Cytosolic Release Endosome->Cytosolic_Release Endosomal Escape Late_Endosome->Cytosolic_Release Endosomal Escape

References

Methodological & Application

Application Notes and Protocols: Covalent Conjugation of Proteins to Penetratin-Arg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, including proteins. Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila melanogaster, is a well-characterized CPP rich in arginine residues.[1][2] The high density of positively charged guanidinium groups in arginine is crucial for the electrostatic interactions with negatively charged components of the cell membrane, which drives cellular uptake.[3][4][5] This ability to overcome the cell membrane barrier makes Penetratin and other arginine-rich CPPs, often referred to as poly-arginine peptides, valuable tools for enhancing the intracellular delivery of therapeutic proteins.

These application notes provide detailed protocols for the covalent conjugation of a protein of interest to Penetratin-Arg, a representative arginine-rich CPP. Two primary chemical strategies are presented: maleimide-thiol conjugation, which targets cysteine residues, and N-hydroxysuccinimide (NHS) ester conjugation, which targets primary amines such as lysine residues.

Conjugation Chemistries

The choice of conjugation chemistry depends on the available functional groups on the protein of interest and the desired degree of control over the conjugation site.

  • Maleimide-Thiol Conjugation: This method offers site-specific conjugation if the protein has a single, accessible cysteine residue. Maleimide groups react specifically with sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[6][] This reaction is most efficient at a pH range of 6.5-7.5.[6] A potential drawback is the reversibility of the maleimide-thiol linkage through retro-Michael reactions, although strategies to stabilize the bond exist.[8]

  • NHS-Ester Conjugation: NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[9][10] Since most proteins contain multiple lysine residues on their surface, this method typically results in a heterogeneous population of conjugates with varying numbers of this compound molecules attached at different sites. The reaction is most efficient at a pH range of 7-9.[9]

Experimental Protocols

The following sections provide detailed protocols for both maleimide-thiol and NHS-ester conjugation of a protein to this compound. It is recommended to optimize the molar ratio of the peptide to the protein for each specific protein to achieve the desired degree of labeling.

Protocol 1: Maleimide-Thiol Conjugation

This protocol is suitable for proteins with accessible cysteine residues. If the protein contains disulfide bonds, a reduction step may be necessary prior to conjugation.

Materials:

  • Protein of interest with at least one free cysteine residue

  • Maleimide-activated this compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or HEPES buffer (10-100 mM), pH 7.0-7.5[6]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[6]

    • If reduction of disulfide bonds is required, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6] If using DTT, the excess DTT must be removed by dialysis or desalting column before adding the maleimide-activated peptide.[6]

  • Conjugation Reaction:

    • Add the maleimide-activated this compound to the protein solution. A starting molar ratio of 10:1 to 20:1 (peptide:protein) is recommended.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching the Reaction:

    • Add a molar excess of a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Separate the protein-Penetratin-Arg conjugate from unreacted protein and peptide using SEC or IEX.[11][12] The choice of method will depend on the size and charge differences between the conjugate and the starting materials.

Quantitative Data Summary for Maleimide-Thiol Conjugation:

ParameterRecommended ValueReference
Protein Concentration1-10 mg/mL[6]
BufferPBS, HEPES, or Tris (thiol-free)[6]
pH7.0 - 7.5[6]
Molar Ratio (Peptide:Protein)10:1 to 20:1 (optimization recommended)[6]
Reaction Time2 hours at room temperature or overnight at 4°C[6]
TemperatureRoom temperature or 4°C[6]
Protocol 2: NHS-Ester Conjugation

This protocol is suitable for proteins with accessible primary amines (lysine residues or N-terminus).

Materials:

  • Protein of interest

  • NHS-ester activated this compound

  • Conjugation Buffer: Amine-free buffer such as PBS, borate buffer, or carbonate buffer, pH 7.2-8.5.[10][13]

  • Quenching Buffer: Tris or glycine buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system: SEC or IEX column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 2-3 mg/mL.[13] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[9][13]

  • Conjugation Reaction:

    • Dissolve the NHS-ester activated this compound in a water-miscible organic solvent like DMSO or DMF immediately before use.[9][13]

    • Add the activated peptide solution to the protein solution. A starting molar ratio of 15:1 (peptide:protein) is recommended, but should be optimized.[13] The final concentration of the organic solvent should not exceed 10%.[14]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9][14]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester groups.[13] Incubate for 10-15 minutes.[13]

  • Purification of the Conjugate:

    • Remove the unreacted peptide and byproducts by dialysis or gel filtration.[9] Further purification to separate conjugates with different degrees of labeling can be achieved using IEX.

Quantitative Data Summary for NHS-Ester Conjugation:

ParameterRecommended ValueReference
Protein Concentration2-3 mg/mL[13]
BufferPBS, Borate, or Carbonate (amine-free)[10][13]
pH7.2 - 8.5[10]
Molar Ratio (Peptide:Protein)~15:1 (optimization recommended)[13]
Reaction Time30-60 minutes at room temperature or 2 hours on ice[9][14]
TemperatureRoom temperature or on ice[9][14]

Visualization of Experimental Workflows

Maleimide_Thiol_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL in PBS pH 7.2) Reduction Optional: Reduce Disulfides (TCEP for 30 min) Protein->Reduction If needed Add_Peptide Add Maleimide-Penetratin-Arg (10-20:1 molar ratio) Protein->Add_Peptide Reduction->Add_Peptide Incubate Incubate (2h RT or O/N 4°C) Add_Peptide->Incubate Quench Quench Reaction (Free Cysteine) Incubate->Quench Purify Purify Conjugate (SEC or IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

Caption: Workflow for Maleimide-Thiol Conjugation of a Protein to this compound.

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution (2-3 mg/mL in amine-free buffer pH 7.2-8.5) Add_Peptide Add Activated Peptide (~15:1 molar ratio) Protein->Add_Peptide Peptide Prepare NHS-Ester-Penetratin-Arg (in DMSO/DMF) Peptide->Add_Peptide Incubate Incubate (30-60 min RT) Add_Peptide->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Dialysis/Gel Filtration, IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

Caption: Workflow for NHS-Ester Conjugation of a Protein to this compound.

Characterization of the Conjugate

After purification, it is essential to characterize the protein-Penetratin-Arg conjugate to confirm successful conjugation and determine the degree of labeling.

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein after conjugation can be observed on an SDS-PAGE gel, indicating the attachment of this compound.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can provide the precise molecular weight of the conjugate, allowing for the determination of the number of peptide molecules conjugated to each protein.

  • UV-Vis Spectroscopy: If the peptide is labeled with a chromophore, the degree of labeling can be calculated by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the chromophore.[6]

  • Functional Assays: It is crucial to perform functional assays to ensure that the conjugation process has not compromised the biological activity of the protein.

  • Cellular Uptake Studies: The efficacy of the conjugate in penetrating cells can be assessed using techniques like confocal microscopy or flow cytometry, often with a fluorescently labeled conjugate.[5]

Signaling Pathways and Logical Relationships

The primary logical relationship in this process is the chemical reaction between the activated peptide and the target functional group on the protein.

Conjugation_Chemistry cluster_maleimide Maleimide-Thiol Chemistry cluster_nhs NHS-Ester Chemistry Protein_Cys Protein-SH (Cysteine) Thioether_Bond Protein-S-Penetratin-Arg (Stable Thioether Bond) Protein_Cys->Thioether_Bond Maleimide_Peptide Maleimide-Penetratin-Arg Maleimide_Peptide->Thioether_Bond Protein_NH2 Protein-NH2 (Lysine, N-terminus) Amide_Bond Protein-NHCO-Penetratin-Arg (Stable Amide Bond) Protein_NH2->Amide_Bond NHS_Peptide NHS-Ester-Penetratin-Arg NHS_Peptide->Amide_Bond

References

Application Notes and Protocols for Penetratin-Arg Mediated Peptide Cargo Delivery in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Penetratin-Arg (Pen-Arg), a potent arginine-rich cell-penetrating peptide (CPP), for the efficient delivery of peptide cargo into primary neurons. This document outlines the underlying mechanisms, detailed experimental protocols for cargo conjugation and delivery, quantitative data on efficacy and cytotoxicity, and visual workflows to facilitate experimental design and execution.

Introduction

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo, that would otherwise be impermeable, into the cytoplasm and nucleus. Penetratin, derived from the Drosophila Antennapedia homeodomain, and its arginine-rich variants, are particularly effective in neuronal cells. These peptides offer a powerful tool for studying neuronal function, developing novel therapeutics for neurological disorders, and overcoming the challenges of the blood-brain barrier. The primary mechanism of entry for Pen-Arg-cargo complexes into neurons is through endocytosis, a process that is influenced by the concentration of the peptide and the nature of the cargo.

Quantitative Data Summary

The following tables summarize key quantitative data for Penetratin and related arginine-rich CPPs in primary neuronal cultures.

Table 1: Neuroprotective Efficacy of Penetratin and Arg-9 in Primary Cortical Neurons

Injury ModelPeptideIC50 (µM)
Glutamic Acid Induced ExcitotoxicityPenetratin3.4[1][2]
Arg-90.78[1]
Kainic Acid Induced ExcitotoxicityPenetratin2.0[1][2]
Arg-90.81[1]
In Vitro IschemiaPenetratin>10[1][2]
Arg-96.0[1][2]

Table 2: Cytotoxicity of Penetratin in Neuronal Systems

SystemConcentrationObservation
Rat Brain (in vivo intrastriatal injection)10 µgNeurotoxic cell death and inflammation[3]
≤ 1 µgReduced toxicity and inflammation[3]
Primary Cortical Neurons (in vitro)≥ 5 µMReduced neuroprotective efficacy in ischemia model[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed cellular uptake pathways of this compound-cargo complexes and a general experimental workflow.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Pen-Arg-Cargo Pen-Arg-Cargo Lipid_Raft Lipid Raft Pen-Arg-Cargo->Lipid_Raft Interaction Receptor Receptor Pen-Arg-Cargo->Receptor Binding Macropinosome Macropinosome Pen-Arg-Cargo->Macropinosome Engulfment Caveolae Caveolae Lipid_Raft->Caveolae Formation Clathrin_Pit Clathrin-coated Pit Receptor->Clathrin_Pit Recruitment Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Internalization Caveolae->Early_Endosome Internalization Macropinosome->Early_Endosome Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Fusion & Degradation Nucleus Nucleus Cytosol->Nucleus Nuclear Translocation G Start Start Peptide_Synthesis Synthesize/Obtain Pen-Arg and Peptide Cargo Start->Peptide_Synthesis Conjugation Conjugate Pen-Arg to Cargo (Covalent or Non-covalent) Peptide_Synthesis->Conjugation Purification Purify Pen-Arg-Cargo Complex Conjugation->Purification Treatment Treat Neurons with Pen-Arg-Cargo Complex Purification->Treatment Culture_Neurons Culture Primary Neurons Culture_Neurons->Treatment Incubation Incubate for Defined Period Treatment->Incubation Wash Wash Cells to Remove Extracellular Complex Incubation->Wash Analysis Analyze Cargo Delivery and Effect (e.g., Microscopy, Western Blot, Functional Assay) Wash->Analysis End End Analysis->End

References

Application Notes and Protocols for Oligonucleotide Transfection Using Penetratin-Arg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin, a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, has been explored for the intracellular delivery of various cargo molecules, including oligonucleotides. The addition of arginine residues to Penetratin (Penetratin-Arg or R-Penetratin variants like R6-Penetratin) enhances its cationic nature, which is believed to improve its interaction with negatively charged oligonucleotides and cell membranes, thereby facilitating transfection.

These application notes provide a comprehensive guide to using this compound for the non-covalent delivery of oligonucleotides, such as small interfering RNA (siRNA) and antisense oligonucleotides (ASOs), into mammalian cells. The protocols detailed below are based on established methodologies for arginine-rich CPPs and serve as a starting point for optimization in your specific experimental system.

Mechanism of Action

The delivery of oligonucleotides by this compound is a multi-step process that begins with the formation of non-covalent complexes. The positively charged arginine residues of this compound interact electrostatically with the negatively charged phosphate backbone of the oligonucleotide, leading to the formation of nanoparticles. These nanoparticles then interact with the cell surface and are internalized, primarily through endocytosis. For the oligonucleotide to be active, it must escape from the endosome into the cytoplasm. The precise mechanism of endosomal escape is not fully elucidated but is a critical step for successful delivery.

This compound Mediated Oligonucleotide Delivery Pathway cluster_extracellular Extracellular Space cluster_cell Cell Penetratin_Arg This compound Complex This compound/Oligonucleotide Nanoparticle Complex Penetratin_Arg->Complex Oligonucleotide Oligonucleotide (e.g., siRNA) Oligonucleotide->Complex Endosome Endosome Complex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC (for siRNA) Cytoplasm->RISC Target_mRNA Target mRNA RISC->Target_mRNA Binds and Cleaves Translation_Inhibition Translation Inhibition Target_mRNA->Translation_Inhibition

Caption: Cellular uptake pathway of this compound/oligonucleotide complexes.

Data Presentation

The following tables summarize representative quantitative data for oligonucleotide delivery using arginine-rich CPPs. It is important to note that the efficiency of transfection is highly dependent on the specific CPP, oligonucleotide, cell type, and experimental conditions. The data presented here should be used as a reference for expected outcomes and for optimizing your own experiments.

Table 1: Representative siRNA Transfection Efficiency with Arginine-Rich CPPs

CPP (Molar Ratio to siRNA)Cell TypeTarget GeneTransfection Efficiency/Gene KnockdownCytotoxicityReference
9R derivative (20:1)Neuro2AGFPComparable to Lipofectamine 2000Not specified[1]
9R derivative (25:1)Neuro2AFITC-siRNAHigh uptakeNot specified[1]
Stearylated-HK (40:1)PC-3Cy3-siRNA79% uptakeLow[2]
Stearylated-HK (60:1)PC-3Cy3-siRNA87% uptakeLow[2]
MAP-polyplexHuh7.5GFP-LC3Comparable to Lipofectamine 2000Not specified[3]
R6-polyplexHuh7.5GFP-LC3No significant silencingLower than MAP[3]

Table 2: Representative Cell Viability after Treatment with Arginine-Rich CPPs

CPPCell LineConcentration (µM)Cell Viability (%)Reference
TatCaco-2100~100%[4]
R8Caco-2100~100%[4]
R9Caco-2100~100%[4]
PenetratinCaco-2100~100%[4]
[WR]4Raji5~40%[1]

Experimental Protocols

The following protocols provide a general framework for using this compound for oligonucleotide transfection. Optimization of parameters such as the molar ratio of this compound to oligonucleotide, complex formation time, and incubation time with cells is recommended for each new experimental setup.

Experimental Workflow for this compound Mediated Transfection cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_knockdown Cell_Seeding Seed Cells Prepare_Reagents Prepare this compound and Oligonucleotide Solutions Complex_Formation Form this compound/ Oligonucleotide Complexes Prepare_Reagents->Complex_Formation Transfect_Cells Add Complexes to Cells Complex_Formation->Transfect_Cells Incubate Incubate Transfect_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Viability_Assay Cell Viability Assay (MTT) Harvest_Cells->Viability_Assay Knockdown_Analysis Gene Knockdown Analysis Harvest_Cells->Knockdown_Analysis Luciferase_Assay Luciferase Assay Knockdown_Analysis->Luciferase_Assay Western_Blot Western Blot Knockdown_Analysis->Western_Blot

Caption: General workflow for oligonucleotide transfection and analysis.
Protocol 1: Formation of this compound/siRNA Non-Covalent Complexes and Cell Transfection

This protocol is a starting point for the transfection of siRNA into adherent mammalian cells in a 24-well plate format.

Materials:

  • This compound peptide (lyophilized)

  • siRNA (targeting your gene of interest and a non-targeting control)

  • Nuclease-free water or appropriate buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Adherent mammalian cells

  • 24-well tissue culture plates

Procedure:

  • Preparation of Reagents:

    • Reconstitute the lyophilized this compound peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.

    • Reconstitute the siRNA to a stock concentration of 20 µM in the provided buffer. Aliquot and store at -20°C.

  • Cell Seeding:

    • The day before transfection, seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Complex Formation (per well):

    • Optimization of Molar Ratio: The optimal molar ratio of this compound to siRNA needs to be determined empirically. A good starting point is to test molar ratios of 5:1, 10:1, 20:1, and 40:1.

    • Example for a 10:1 Molar Ratio:

      • In a sterile microcentrifuge tube, dilute 1 µL of 20 µM siRNA stock (20 pmol) in 50 µL of serum-free medium.

      • In a separate sterile microcentrifuge tube, dilute the required amount of this compound stock solution for a 10:1 molar ratio (200 pmol) in 50 µL of serum-free medium.

      • Add the diluted siRNA solution to the diluted this compound solution and mix gently by pipetting.

      • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the 100 µL of the this compound/siRNA complex mixture to each well.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation, add 400 µL of complete medium to each well without removing the transfection complexes.

    • Continue to incubate the cells for 24-72 hours before analysis.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol describes how to assess the cytotoxicity of this compound/siRNA complexes.

Materials:

  • Cells transfected as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • At the end of the transfection incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well of the 24-well plate.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 200 µL of solubilization solution to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Transfer 100 µL from each well to a 96-well plate.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Protocol 3: Analysis of Gene Knockdown by Luciferase Reporter Assay

This protocol is for quantifying gene knockdown in cells co-transfected with a luciferase reporter plasmid containing the target gene sequence.

Materials:

  • Cells co-transfected with the luciferase reporter plasmid and the this compound/siRNA complexes

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • At 24-48 hours post-transfection, wash the cells with PBS.

  • Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

  • Add the Stop & Glo® Reagent to quench the firefly luciferase signal and initiate the Renilla luciferase reaction.

  • Measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Express the results as a percentage of the luciferase activity in cells treated with a non-targeting control siRNA.

Protocol 4: Analysis of Protein Knockdown by Western Blot

This protocol is for determining the reduction in target protein expression following siRNA transfection.

Materials:

  • Transfected cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • At 48-72 hours post-transfection, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the primary antibody against the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the target protein level to the loading control.

Tips and Troubleshooting

Troubleshooting Logic for this compound Transfection Start Low Knockdown Efficiency Check_Viability Check Cell Viability Start->Check_Viability High_Toxicity High Toxicity? Check_Viability->High_Toxicity Optimize_Ratio Optimize Molar Ratio High_Toxicity->Optimize_Ratio Yes High_Toxicity->Optimize_Ratio No Check_Complex_Formation Verify Complex Formation Optimize_Ratio->Check_Complex_Formation Optimize_Incubation Optimize Incubation Time Check_Complex_Formation->Optimize_Incubation Check_siRNA Check siRNA Integrity and Target Sequence Optimize_Incubation->Check_siRNA Endosomal_Escape Consider Endosomal Escape Agents Check_siRNA->Endosomal_Escape

Caption: A logical approach to troubleshooting low transfection efficiency.
  • Low Transfection Efficiency:

    • Optimize Molar Ratio: The ratio of this compound to oligonucleotide is critical. Test a range of molar ratios (e.g., from 5:1 to 40:1) to find the optimal balance between complex formation and cytotoxicity.

    • Cell Confluency: Ensure cells are in the logarithmic growth phase and are 50-70% confluent at the time of transfection.

    • Complex Formation Time: Allow sufficient time (20-30 minutes) for the complexes to form before adding them to the cells.

    • Serum: Perform complex formation in serum-free medium as serum proteins can interfere with the process.

  • High Cytotoxicity:

    • Reduce Peptide/Oligonucleotide Concentration: If high cell death is observed, try reducing the concentration of the complexes.

    • Reduce Incubation Time: Shorten the incubation time of the complexes with the cells (e.g., from 6 hours to 4 hours).

    • Check Cell Health: Ensure that the cells are healthy and not passaged too many times.

  • Inconsistent Results:

    • Pipetting Technique: Be gentle when mixing the peptide and oligonucleotide to avoid disrupting the complexes.

    • Reagent Quality: Use high-quality, nuclease-free reagents and ensure the integrity of your siRNA.

By following these protocols and considering the optimization tips, researchers can effectively utilize this compound for the delivery of oligonucleotides in their studies.

References

Application Notes and Protocols: Covalent vs. Non-covalent Conjugation with Penetratin-Arg for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide range of cargo molecules into the cytoplasm and nucleus. Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, and its arginine-rich variants like Penetratin-Arg (where lysine residues are substituted with arginines), are potent CPPs widely utilized for intracellular delivery of therapeutic and diagnostic agents. The enhanced positive charge in this compound often leads to more efficient cellular uptake.[1]

The successful delivery of a cargo molecule using this compound hinges on the method of attachment. Two primary strategies are employed: covalent conjugation and non-covalent complexation. This document provides a detailed comparison of these two approaches, including quantitative data summaries, experimental protocols, and visualizations of the underlying mechanisms and workflows.

Covalent vs. Non-covalent Conjugation: A Comparative Overview

The choice between covalent and non-covalent strategies depends on the nature of the cargo, the desired stability of the conjugate, and the intended application. Covalent conjugation offers a stable and defined linkage, while non-covalent complexation is a simpler method based on electrostatic and hydrophobic interactions.[2][3]

Data Presentation: Quantitative Comparison

The following tables summarize illustrative quantitative data for covalent and non-covalent conjugation methods with this compound. It is important to note that these values are representative and can vary significantly based on the specific cargo, cell type, and experimental conditions. For each specific application, optimization is necessary.[4]

Table 1: Comparison of Covalent and Non-covalent Conjugation Characteristics

ParameterCovalent Conjugation (Thiol-Maleimide)Non-covalent Complexation (Electrostatic)Key Considerations
Conjugation Efficiency 50-80%90-99% (Complexation Efficiency)Covalent methods may have lower yields due to purification steps. Non-covalent complexation is highly efficient but depends on charge ratios.
Cargo Loading 1:1 to 1:3 (Cargo:Peptide)Variable (dependent on charge ratio)Covalent methods offer precise stoichiometry. Non-covalent loading is less defined and can lead to larger aggregates.
Stability High (Stable thioether bond)Moderate to Low (Reversible)Covalent bonds are stable in biological fluids. Non-covalent complexes can dissociate upon dilution or in the presence of competing molecules.
Cellular Uptake Efficiency Moderate to HighHighNon-covalent complexes are often larger and more positively charged, which can enhance initial cell surface interactions and uptake.
Release of Cargo Requires cleavable linker for active cargoDissociation in the cytoplasmCovalent conjugates may require enzymatic or pH-sensitive cleavage for cargo release. Non-covalent complexes can release cargo upon changes in the intracellular environment.

Signaling Pathways and Cellular Uptake Mechanisms

The entry of this compound and its conjugates into cells is a complex process involving two main pathways: direct translocation across the plasma membrane and endocytosis. The preferred pathway can be influenced by the concentration of the peptide, the nature and size of the cargo, and the cell type.

  • Direct Translocation: At higher concentrations, arginine-rich CPPs can directly penetrate the cell membrane.[5] This process is often initiated by electrostatic interactions with negatively charged components of the cell membrane, such as proteoglycans and phospholipids. This interaction can lead to membrane destabilization and the formation of transient pores or inverted micelles, allowing the peptide and its cargo to enter the cytoplasm directly. The involvement of cholesterol-poor lipid raft domains has been suggested to facilitate this process.[6][7]

  • Endocytosis: At lower concentrations, and particularly for larger cargo, the primary route of entry is endocytosis.[5] Several endocytic pathways can be involved:

    • Macropinocytosis: This is a common pathway for arginine-rich CPPs, involving the formation of large, irregular vesicles (macropinosomes). Key signaling molecules in this pathway include Rac1, Cdc42, and PI3K.[8][9]

    • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

    • Caveolae/Lipid Raft-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane enriched in caveolin and cholesterol.[10]

Once inside endosomes, the CPP-cargo complex must escape into the cytoplasm to reach its target. The high positive charge of this compound can lead to the "proton sponge" effect, causing endosomal rupture and release of the cargo.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Penetratin_Arg_Cargo This compound-Cargo (Covalent or Non-covalent) Direct_Translocation Direct Translocation Penetratin_Arg_Cargo->Direct_Translocation High Concentration Endocytosis Endocytosis Penetratin_Arg_Cargo->Endocytosis Low Concentration / Large Cargo Cytoplasm Cytoplasm Direct_Translocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytoplasm

Cellular uptake pathways of this compound conjugates.

Experimental Protocols

Covalent Conjugation: Maleimide-Thiol Chemistry

This protocol describes the covalent conjugation of a thiol-containing cargo (e.g., a protein with a free cysteine residue) to a maleimide-activated this compound.

Workflow:

Covalent_Conjugation_Workflow Start Start Activate_Peptide Activate this compound with Maleimide Linker Start->Activate_Peptide Prepare_Cargo Prepare Thiolated Cargo (e.g., reduce disulfide bonds) Start->Prepare_Cargo Conjugation Conjugation Reaction (pH 6.5-7.5) Activate_Peptide->Conjugation Prepare_Cargo->Conjugation Purification Purify Conjugate (e.g., SEC, HPLC) Conjugation->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization End End Characterization->End

Workflow for covalent conjugation.

Materials:

  • This compound with a free amine (e.g., N-terminus or lysine side chain)

  • Maleimide-NHS ester crosslinker

  • Thiol-containing cargo protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Activation of this compound:

    • Dissolve this compound in conjugation buffer.

    • Add a 10-fold molar excess of Maleimide-NHS ester crosslinker.

    • Incubate for 1 hour at room temperature.

    • Remove excess crosslinker by dialysis or using a desalting column.

  • Preparation of Thiolated Cargo:

    • Dissolve the cargo protein in conjugation buffer.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Mix the maleimide-activated this compound with the thiolated cargo at a desired molar ratio (e.g., 5:1 peptide to protein).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a 100-fold molar excess of free cysteine.

  • Purification and Characterization:

    • Purify the conjugate using size-exclusion chromatography to separate the conjugate from unreacted peptide and cargo.

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.

Non-covalent Complexation: Electrostatic Interaction

This protocol describes the formation of non-covalent complexes between the cationic this compound and an anionic cargo (e.g., plasmid DNA or siRNA).

Workflow:

Noncovalent_Complexation_Workflow Start Start Prepare_Peptide Prepare this compound Stock Solution Start->Prepare_Peptide Prepare_Cargo Prepare Anionic Cargo (e.g., siRNA) Stock Solution Start->Prepare_Cargo Complexation Mix Peptide and Cargo at Desired N/P Ratio Prepare_Peptide->Complexation Prepare_Cargo->Complexation Incubation Incubate for Complex Formation (15-30 min) Complexation->Incubation Characterization Characterize Complexes (e.g., Gel Retardation, DLS) Incubation->Characterization End End Characterization->End

Workflow for non-covalent complexation.

Materials:

  • This compound

  • Anionic cargo (e.g., siRNA)

  • Nuclease-free water or buffer (e.g., HBS)

  • Agarose gel electrophoresis system

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve this compound in nuclease-free water to a stock concentration of 1 mg/mL.

    • Dissolve the siRNA in nuclease-free water to a stock concentration of 20 µM.

  • Complex Formation:

    • Calculate the required volumes of peptide and siRNA to achieve the desired N/P ratio (ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid). Common N/P ratios range from 5:1 to 20:1.

    • In a sterile, nuclease-free tube, add the calculated volume of siRNA.

    • Gently add the calculated volume of this compound to the siRNA solution while vortexing gently.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Characterization of Complexes:

    • Gel Retardation Assay: Run the complexes on an agarose gel. Complete complexation is indicated by the retention of the nucleic acid in the loading well.

    • Dynamic Light Scattering (DLS): Determine the size and zeta potential of the formed nanoparticles.

Assessment of Cellular Uptake

Quantitative Analysis by Flow Cytometry:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Label the cargo with a fluorescent dye (e.g., FITC) before conjugation or complexation.

  • Treat the cells with the fluorescently labeled this compound conjugates or complexes at various concentrations for a defined period (e.g., 1-4 hours).

  • Wash the cells with PBS to remove excess complexes.

  • Trypsinize the cells and resuspend in PBS.

  • Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized conjugate/complex.[11]

Qualitative Analysis by Confocal Microscopy:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with fluorescently labeled this compound conjugates or complexes.

  • At desired time points, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Visualize the intracellular localization of the fluorescent cargo using a confocal microscope.[12][13]

Conclusion

Both covalent and non-covalent strategies for attaching cargo to this compound offer distinct advantages and are suited for different applications. Covalent conjugation provides stable, well-defined conjugates ideal for applications requiring long-term stability and precise stoichiometry.[2] Non-covalent complexation is a simpler, more versatile method that is particularly effective for the delivery of nucleic acids.[3] The choice of conjugation strategy will ultimately depend on the specific research or therapeutic goal. The protocols and comparative data provided herein serve as a guide for researchers to select and implement the most appropriate method for their needs.

References

Application Notes and Protocols for Penetratin-Arginine Mediated Plasmid DNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a wide array of cargo molecules, including plasmid DNA (pDNA), into cells.[1][2] Among these, arginine-rich CPPs are particularly effective due to the cationic nature of the arginine guanidinium headgroup, which facilitates strong electrostatic interactions with the negatively charged phosphate backbone of DNA.[3][4] Penetratin, a 16-amino acid peptide derived from the Drosophila Antennapedia homeodomain, is a well-studied CPP.[5] Modifying Penetratin by replacing lysine residues with arginine (Penetratin-Arg or Pen-Arg) has been shown to enhance cellular uptake, making it a promising vector for non-viral gene delivery.[1][4] These peptides condense pDNA into nanoparticles, protecting it from enzymatic degradation and facilitating its entry into target cells.[6][7]

This document provides detailed application notes and protocols for utilizing this compound for the delivery of plasmid DNA into mammalian cells.

Mechanism of Delivery

This compound mediates pDNA delivery primarily through a multi-step process involving electrostatic complexation, cellular internalization via endocytosis, and subsequent escape from the endosomal compartment to release the pDNA into the cytoplasm for eventual nuclear entry.

  • Complex Formation: The positively charged this compound peptides interact electrostatically with the negatively charged pDNA, condensing it into stable nanoparticles.[5][8] This process is crucial for protecting the pDNA from nuclease degradation.

  • Cellular Uptake: While some CPPs can directly penetrate the cell membrane, the uptake of larger cargo like pDNA complexes is dominated by endocytosis.[1][4] The nanoparticles are engulfed by the cell membrane, forming intracellular vesicles called endosomes.

  • Endosomal Escape: This is a critical and often rate-limiting step. The "proton sponge" effect, often associated with polymers containing primary and secondary amines, is relevant here. As the endosome acidifies, the peptide's amino groups become protonated, leading to an influx of chloride ions and water, causing the endosome to swell and rupture, releasing the pDNA complex into the cytoplasm.[3] Arginine-rich peptides are particularly effective at destabilizing endosomal membranes.[3][7]

  • Nuclear Translocation: Once in the cytoplasm, the pDNA must be transported into the nucleus for transcription to occur. While this document focuses on the delivery into the cell, it is an essential final step for gene expression.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) pDNA Plasmid DNA (pDNA) Complex Pen-Arg/pDNA Nanoparticle pDNA->Complex Electrostatic Interaction PenArg This compound (Pen-Arg) PenArg->Complex EndoComplex Internalized Nanoparticle Complex->EndoComplex Endocytosis ReleasedComplex Released Nanoparticle ReleasedpDNA Free pDNA ReleasedComplex->ReleasedpDNA Complex Dissociation Nucleus Nucleus ReleasedpDNA->Nucleus Nuclear Import EndoComplex->ReleasedComplex Endosomal Escape (Membrane Destabilization)

Caption: Mechanism of this compound mediated pDNA delivery.

Application Notes & Data Presentation

The efficiency of this compound mediated transfection is influenced by several factors, including the peptide-to-DNA ratio, cell type, and incubation conditions. Arginine-rich peptides are generally more efficient for gene delivery than their lysine-rich counterparts.[4]

Table 1: Quantitative Data on CPP-Mediated Delivery This table summarizes key quantitative findings from relevant studies.

ParameterPeptide / ConditionsResultCell LineCitation
Endosomal Localization Lys(GEt)-peptide 4 vs. other Arg-peptides34% of Cy5-pDNA colocalized with lysosomes, compared to ~50% for others, indicating superior endosomal escape.Not Specified[3]
Transfection Efficiency Arg-rich CPPs vs. TurboFectTransfection efficiency was significantly higher at 48h and 72h post-incubation compared to the commercial reagent.Not Specified[9]
Effect of Peptide Length Polyarginine (R7) vs. R5, R9, R11Polyarginine 7 was significantly more effective under most formulation conditions with calcium condensation.A549[10]
Cytotoxicity CPP-formulated PLGA nanoparticlesLow inflammatory response, low apoptosis, and no activation of caspase-3. Increase in necrotic cells (10-15%) likely related to lysosomal escape.Beas-2B, A549
Uptake Efficiency Amphipathic CPPs (Penetratin) vs. Cationic CPPsPenetratin/mRNA complexes showed 28.7% cellular uptake, higher than several cationic CPPs tested.Not Specified[11]

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound to deliver plasmid DNA to cultured mammalian cells. Optimization is recommended for specific cell lines and plasmids.

Preparation of Materials
  • Plasmid DNA: Purify the plasmid of interest using a commercial kit (e.g., GenScript Plasmid DNA Preparation Service) to ensure high purity and low endotoxin levels.[12] Resuspend in sterile, nuclease-free water or TE buffer to a final concentration of 1 mg/mL.

  • This compound Peptide: Synthesize or purchase high-purity ( >95%) this compound. Prepare a stock solution of 1 mg/mL in sterile, nuclease-free water. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture: Culture cells in their recommended growth medium until they reach 70-90% confluency on the day of transfection.

Experimental Workflow: Complex Formation and Transfection

The workflow involves preparing the peptide and DNA, allowing them to form complexes, and then introducing these complexes to the cells.

G A 1. Seed Cells (24h before transfection) B 2. Prepare pDNA Solution (Dilute in nuclease-free water) C 3. Prepare Pen-Arg Solution (Dilute in nuclease-free water) D 4. Form Complexes Mix pDNA and Pen-Arg solutions. Incubate 40 min at RT. B->D C->D E 5. Transfect Cells Add complexes to cells in serum-containing media. D->E F 6. Incubate Incubate cells for 4h. E->F G 7. Change Media Replace with fresh, complete growth medium. F->G H 8. Assay for Gene Expression (24-72h post-transfection) G->H

Caption: Experimental workflow for pDNA transfection.

Protocol for Transfection (24-well plate format)
  • Cell Seeding: The day before transfection, seed 5 x 10⁴ to 2 x 10⁵ cells per well in a 24-well plate with 0.5 mL of complete growth medium. Ensure cells are evenly distributed and will be ~80% confluent at the time of transfection.

  • Complex Preparation (per well):

    • Charge Ratio (N/P): The ratio of nitrogen (N) in the peptide to phosphate (P) in the DNA is critical. An N/P ratio of 3:1 to 5:1 is a good starting point.[13]

    • In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of nuclease-free water.[13]

    • In a separate tube, add the calculated amount of this compound stock solution to 50 µL of nuclease-free water.

    • Add the diluted peptide solution to the diluted DNA solution (not the reverse). Mix gently by pipetting.

    • Incubate the mixture for 40 minutes at room temperature to allow for nanoparticle formation.[13]

  • Transfection:

    • Gently add the 100 µL of Pen-Arg/pDNA complex solution dropwise to each well.[13] The presence of serum in the media is acceptable.[13]

    • Incubate the cells with the complexes for 4 hours at 37°C in a CO₂ incubator.[13]

  • Post-Transfection:

    • After the 4-hour incubation, gently aspirate the medium containing the complexes and replace it with 1 mL of fresh, complete growth medium.[13]

    • Return the plate to the incubator.

  • Analysis of Gene Expression:

    • Assess transgene expression at 24, 48, or 72 hours post-transfection.[7] The optimal time point may vary depending on the plasmid and cell type.

    • Analysis can be performed using appropriate methods such as luciferase assays, fluorescence microscopy (for fluorescent reporter proteins like GFP), or qPCR. For luciferase assays, lyse cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) before analysis.[13]

Assessment of Cytotoxicity

It is essential to evaluate the cytotoxicity of the Pen-Arg/pDNA complexes on the target cells.

  • Method: The MTT or MTS assay is a common method for assessing cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and transfect as described above.

    • At 24 hours post-transfection, add the MTT/MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells. This compound complexes are generally associated with low cytotoxicity.[3][14]

Conclusion

This compound offers a promising non-viral method for plasmid DNA delivery. Its arginine-rich sequence facilitates efficient DNA condensation, cellular uptake, and endosomal escape, leading to effective gene expression with minimal cytotoxicity.[3][4] The protocols provided here serve as a robust starting point for researchers. However, empirical optimization of key parameters, such as the N/P ratio and incubation times, is crucial for achieving maximal transfection efficiency in any specific experimental system.

References

In Vivo Applications of Penetratin-Arg for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin, a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, and its arginine-rich analogues (Penetratin-Arg) have emerged as powerful tools for the in vivo delivery of a wide range of therapeutic cargo. Their ability to traverse cellular membranes facilitates the intracellular delivery of molecules that would otherwise be impermeable, opening new avenues for the treatment of various diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the in vivo use of this compound in drug delivery, supported by quantitative data and visualizations of the underlying biological mechanisms.

Applications of this compound in Drug Delivery

This compound peptides are versatile carriers for a diverse array of therapeutic agents, including small molecule drugs, peptides, proteins, and nucleic acids. Their primary applications in vivo are centered on enhancing drug efficacy and enabling novel therapeutic strategies.

Oncology

In cancer therapy, this compound is utilized to improve the delivery of chemotherapeutic agents to tumor cells, thereby increasing their therapeutic index and overcoming drug resistance. By directly delivering cytotoxic agents into the cytoplasm and nucleus of cancer cells, this compound conjugates can enhance the drugs' mechanism of action.

  • Enhanced Anti-Tumor Efficacy: Studies have demonstrated that conjugating doxorubicin to the D-form of octaarginine (r8), a peptide with similar properties to this compound, effectively suppresses tumor proliferation in xenograft models at lower doses than the free drug, and with reduced systemic toxicity.[1] For instance, an r8-doxorubicin conjugate administered at 4mg/kg showed a similar tumor-growth suppression as 6mg/kg of doxorubicin alone, but without the significant weight loss observed with the free drug.[1] In another study, a D-Arg modified E2F peptide conjugated to penetratin (PL-PEP), when used in combination with pemetrexed, showed enhanced anti-tumor effects in a xenograft model of non-small cell lung cancer.[2][3][4]

Neurodegenerative Diseases

The blood-brain barrier (BBB) represents a major obstacle to the treatment of central nervous system (CNS) disorders. This compound's ability to cross the BBB makes it a promising vector for delivering neuroprotective agents to the brain.

  • Neuroprotection: In in vitro models of excitotoxic and ischemic injuries, Penetratin has demonstrated significant neuroprotective effects. For example, in a glutamic acid injury model, Penetratin showed an IC50 of 3.4 μM for neuronal survival.[5][6] In a kainic acid injury model, the IC50 was 2.0 μM.[5][6] While in vivo quantitative data on neuronal survival is still emerging, these findings highlight the potential of this compound as a delivery vehicle for neurotherapeutics.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound and similar arginine-rich CPPs.

Table 1: In Vivo Biodistribution of Arginine-Rich CPPs in Mice

PeptideOrganUptake (%ID/g)Time PointAnimal ModelReference
Oligoarginine (R9)Liver51Not SpecifiedNude mice with PC-3 tumors[7]
NLSKidneys94Not SpecifiedNude mice with PC-3 tumors[7]
Shuttle-CPP (S-CPP)Brain7.2 ± 1.1 µl g⁻¹ s⁻¹ (uptake coefficient)Not SpecifiedRodent[8]
111In-ADCSpleen7-1024 hNot Specified[9]
111In-ADCMuscle0.6-0.924 hNot Specified[9]
125I-ADCSpleen6-824 hNot Specified[9]
125I-ADCMuscle0.6-0.824 hNot Specified[9]

Table 2: In Vivo Efficacy of this compound and Analogue Drug Conjugates in Tumor Models

ConjugateAnimal ModelDosageTumor Growth InhibitionReference
r8-DoxorubicinXenograft4 mg/kgEffective suppression, less toxicity than 6 mg/kg Doxorubicin[1]
PL-PEP + PemetrexedH2009 NSCLC XenograftPL-PEP: 80 mg/kg; Pemetrexed: 250 mg/kgEnhanced anti-tumor effect compared to single drugs[2][3][4]
iRGD + Nab-paclitaxelBT474 Breast Tumor Xenograft3 mg/kg12-fold higher accumulation in tumor compared to drug alone[10]
iRGD + Doxorubicin22Rv1 Prostate Tumor Xenograft1 mg/kgPotency equivalent to 3 mg/kg Doxorubicin alone[10]

Table 3: In Vitro Neuroprotective Efficacy of Penetratin

Injury ModelIC50 (µM)OutcomeReference
Glutamic Acid3.4Neuronal Survival[5][6]
Kainic Acid2.0Neuronal Survival[5][6]
In Vitro Ischemia>10Neuronal Survival[5][6]

Signaling Pathways and Cellular Uptake

The primary mechanism for the cellular uptake of this compound and other arginine-rich CPPs is macropinocytosis, a form of clathrin-independent endocytosis.[11][12] This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and solutes.

The induction of macropinocytosis by this compound is initiated by its electrostatic interaction with negatively charged heparan sulfate proteoglycans on the cell surface.[13] This interaction leads to the clustering of these proteoglycans and the activation of downstream signaling cascades involving small GTPases like Rac1 and its effector, p21-activated kinase 1 (PAK1).[14][15][16][17][18] These signaling events drive actin cytoskeleton rearrangements, leading to the formation of membrane ruffles that close into macropinosomes.

Penetratin_Arg_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound HSPG Heparan Sulfate Proteoglycans This compound->HSPG Electrostatic Interaction Rac1_GDP Rac1-GDP HSPG->Rac1_GDP Signal Transduction Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Activation PAK1_inactive PAK1 (inactive) Rac1_GTP->PAK1_inactive PAK1_active PAK1 (active) PAK1_inactive->PAK1_active Activation Actin_Rearrangement Actin Cytoskeleton Rearrangement PAK1_active->Actin_Rearrangement Macropinosome_Formation Macropinosome Formation Actin_Rearrangement->Macropinosome_Formation Cargo_Release Cargo Release Macropinosome_Formation->Cargo_Release

Caption: Signaling pathway of this compound induced macropinocytosis.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound Conjugates in Mice

This protocol describes the standard procedure for intravenous (IV) injection into the lateral tail vein of a mouse.

Materials:

  • Sterile this compound drug conjugate solution

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Place the mouse in a restrainer, allowing the tail to be accessible.

    • Warm the tail using a heat lamp or warming pad for 2-3 minutes to induce vasodilation and improve vein visibility.[14][17]

  • Injection Site Preparation:

    • Wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site.

  • Syringe Preparation:

    • Draw the calculated dose of the this compound conjugate solution into a sterile syringe. Ensure there are no air bubbles.

  • Injection:

    • Immobilize the tail with your non-dominant hand.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).[14][19]

    • A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.[15]

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Subcutaneous Tumor Xenograft Model in Mice

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer therapies.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or isopropanol wipes

  • Calipers for tumor measurement

  • Immunocompromised mice (e.g., nude or SCID)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest the cells using trypsin and wash them with PBS.

    • Resuspend the cells in sterile PBS or culture medium at the desired concentration (typically 1x10⁶ to 1x10⁷ cells in 100-200 µL).[19]

    • If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just before injection.[19]

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method.

    • Shave the hair from the desired injection site (typically the flank).

    • Clean the injection site with a 70% ethanol or isopropanol wipe.

  • Injection:

    • Gently lift the skin at the injection site to create a small tent.

    • Insert the needle into the subcutaneous space and slowly inject the cell suspension.

    • Withdraw the needle and gently pinch the skin to close the injection site.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[20]

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of the this compound drug conjugate as per Protocol 1.

Protocol 3: Tissue Harvesting for Biodistribution Studies

This protocol describes the collection of tissues for quantitative analysis of the distribution of a radiolabeled or fluorescently tagged this compound conjugate.

Materials:

  • Anesthetic

  • Surgical scissors and forceps

  • 70% ethanol

  • Collection tubes (pre-weighed)

  • Liquid nitrogen or dry ice for snap-freezing

  • Gamma counter or fluorescence imaging system

Procedure:

  • Animal Euthanasia and Perfusion (Optional but Recommended):

    • At the desired time point after injection of the labeled conjugate, euthanize the mouse using an approved method.

    • To remove blood from the tissues, perform a cardiac perfusion with saline or PBS.

  • Tissue Dissection:

    • Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, brain).

    • Rinse each organ in cold PBS to remove any remaining blood.

  • Sample Preparation:

    • Blot the organs dry and place them in pre-weighed collection tubes.

    • Weigh the tubes with the organs to determine the wet weight of each tissue.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.[21]

  • Quantitative Analysis:

    • For radiolabeled conjugates, measure the radioactivity in each tissue sample using a gamma counter.

    • For fluorescently tagged conjugates, homogenize the tissues and measure the fluorescence intensity using a suitable imaging system.

    • Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[22]

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Xenograft Establish Tumor Xenograft (Protocol 2) Cell_Culture->Xenograft Conjugate_Prep Prepare this compound Drug Conjugate Treatment Administer Conjugate (Protocol 1) Conjugate_Prep->Treatment Xenograft->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Harvesting Harvest Tissues (Protocol 3) Monitoring->Harvesting Efficacy Efficacy Assessment (Tumor Volume) Monitoring->Efficacy Biodistribution Biodistribution Analysis Harvesting->Biodistribution

Caption: General experimental workflow for in vivo studies.

Conclusion

This compound and its analogues represent a highly promising platform for the in vivo delivery of a wide range of therapeutic agents. Their ability to enhance cellular uptake and overcome biological barriers like the BBB offers significant advantages for the treatment of cancer and neurodegenerative diseases. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals seeking to harness the potential of this compound in their in vivo studies. Careful consideration of the experimental design, including the choice of animal model, drug conjugate, and analytical methods, will be crucial for the successful translation of these promising delivery vectors into clinical applications.

References

Penetratin-Arg: A Gateway to the Cell Nucleus for Advanced Cargo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin, a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, has emerged as a powerful tool for intracellular delivery of various molecular cargoes.[1] The arginine-rich analogue, Penetratin-Arg, in which lysine residues are substituted with arginines, has demonstrated enhanced cellular uptake, making it a particularly promising vector for therapeutic and research applications.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to deliver cargo to the cell nucleus, targeting researchers, scientists, and professionals in drug development.

This compound facilitates the translocation of a wide range of molecules, including peptides, proteins, nucleic acids, and nanoparticles, across the cell membrane.[3][4] Its mechanism of entry is understood to be a dual process involving both direct membrane penetration and energy-dependent endocytosis.[5][6] The positively charged arginine residues play a crucial role in the initial electrostatic interactions with the negatively charged cell surface, initiating uptake.[7]

These application notes will guide users through the principles of this compound-mediated delivery, quantitative aspects of its efficiency, and detailed protocols for cargo conjugation and assessment of nuclear delivery.

Quantitative Data on Penetratin-Mediated Cargo Delivery

The efficiency of cargo delivery by Penetratin and its analogues can be influenced by several factors, including the nature of the cargo, the cell type, and the concentration of the peptide-cargo conjugate.[3][4] The following tables summarize representative quantitative data from studies investigating Penetratin-mediated cellular uptake and nuclear localization. It is important to note that the efficiency of this compound is generally considered to be higher than that of the original Penetratin sequence due to the increased number of arginine residues.

Cargo TypeCell LinePenetratin Concentration (µM)Uptake Efficiency (%)Nuclear Localization (%)Reference
DNA OligonucleotideVarious100Not specifiedStrong nuclear signal[8]
β-galactosidaseHeLaNot specifiedNot specifiedNot specified[1]
PhosphopeptideMDA-MB-231Not specifiedEnhanced uptakeNot specified[9]

Table 1: Cellular Uptake and Nuclear Localization of Penetratin-Cargo Conjugates. This table provides an overview of the delivery efficiency of various cargoes using Penetratin. The exact percentages can vary significantly based on experimental conditions.

CPPNeuroprotection in Glutamic Acid Model (IC50 µM)Neuroprotection in Kainic Acid Model (IC50 µM)Neuroprotection in in vitro Ischemia Model (IC50 µM)Reference
Arg-90.780.816.0[10]
Penetratin3.42.0>10[10]
TAT-D13.96.27.1[10]
Pep-1IneffectiveIneffective>10[10]

Table 2: Comparative Neuroprotective Efficacy of Different Cell-Penetrating Peptides. This table highlights the potent neuroprotective effects of Arg-9, a poly-arginine peptide similar in principle to this compound, in comparison to other CPPs.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in this compound mediated delivery, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Uptake Pathways Direct_Penetration Direct Penetration Cytosol Cytosolic Delivery Direct_Penetration->Cytosol Endocytosis Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome Cell_Surface Cell Surface Interaction (Electrostatic) Cell_Surface->Direct_Penetration Cell_Surface->Endocytosis Nucleus Nuclear Import Cytosol->Nucleus Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol

Figure 1: Cellular uptake mechanisms of this compound. This diagram illustrates the two primary pathways for cellular entry.

G Start Start Cargo_Selection Select and Prepare Cargo (e.g., Protein, DNA) Start->Cargo_Selection Penetratin_Arg_Conjugation Conjugate Cargo to This compound Cargo_Selection->Penetratin_Arg_Conjugation Purification Purify Conjugate Penetratin_Arg_Conjugation->Purification Treatment Treat Cells with This compound-Cargo Purification->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Incubation Incubate for Uptake Treatment->Incubation Analysis Analyze Nuclear Delivery Incubation->Analysis Microscopy Confocal Microscopy Analysis->Microscopy Fractionation Subcellular Fractionation & Western Blot/qPCR Analysis->Fractionation End End Microscopy->End Fractionation->End

References

Application Notes and Protocols for Tracking Penetratin-Arg with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into cells. Penetratin, a 16-amino acid peptide derived from the Drosophila Antennapedia homeodomain, and its more potent arginine-rich analog, Penetratin-Arg (Pen-Arg), are widely utilized as vectors for intracellular delivery.[1][2] To elucidate their uptake mechanisms, intracellular trafficking, and final destination, covalent labeling with fluorescent dyes is an indispensable tool.

These application notes provide a comprehensive guide to the fluorescent labeling of this compound, purification of the conjugate, and detailed protocols for tracking its cellular uptake using fluorescence microscopy and flow cytometry. Careful selection of the fluorescent label is critical, as the dye itself can influence the physicochemical properties, cellular distribution, and cytotoxicity of the peptide.[3][4]

Recommended Fluorescent Dyes and Their Properties

A variety of fluorescent dyes are available for peptide labeling, each with distinct spectral properties, brightness, and photostability. The choice of dye should be guided by the specific application and the available detection instrumentation.

Fluorescent DyeExcitation (nm)Emission (nm)Charge at pH 7.4Key Characteristics
FITC (Fluorescein) ~494~518NegativeWidely used, cost-effective, but pH-sensitive and prone to photobleaching.
TAMRA (Rhodamine) ~557~583Neutral/PositiveBright and photostable, often used in FRET studies.[5]
Cy3 ~550~570PositiveBright and photostable, suitable for multiplexing.
Cy5 ~650~670PositiveEmits in the far-red spectrum, minimizing cellular autofluorescence.
Alexa Fluor 488 ~490~525NegativeBright, photostable, and pH-insensitive alternative to FITC.
ATTO Dyes Wide RangeWide RangeVariesHigh photostability and brightness, covering a broad spectral range.

Experimental Protocols

Protocol for N-terminal FITC Labeling of this compound (In-Solution)

This protocol describes the labeling of the N-terminal primary amine of a synthesized and purified this compound peptide.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M Sodium Bicarbonate Buffer (pH 9.0)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • HPLC-grade water and acetonitrile

  • Reversed-Phase HPLC system

Procedure:

  • Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL. The basic pH is crucial for deprotonating the N-terminal amine, making it reactive.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: Add 1.5 to 3 molar equivalents of the FITC solution to the peptide solution. Add 25 molar equivalents of DIPEA or TEA to maintain the basic pH.

  • Incubation: Incubate the reaction mixture for at least 4 hours (or overnight) at room temperature in the dark, with gentle agitation. Protect from light as FITC is photolabile.[6]

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris.

  • Acidification: Before purification, acidify the reaction mixture with TFA or acetic acid to ensure compatibility with the HPLC column and to protonate the peptide for better retention.[6]

  • Purification: Purify the FITC-labeled this compound using reversed-phase HPLC.

Protocol for HPLC Purification of FITC-Penetratin-Arg

Materials:

  • Reversed-Phase HPLC system with a UV detector

  • C18 column (preparative or semi-preparative)

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

  • Sample Injection: Inject the acidified labeling reaction mixture onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Solvent B concentration. A typical gradient might be from 10% to 70% Solvent B over 30-40 minutes. The optimal gradient will depend on the specific peptide and should be optimized on an analytical column first.[7]

  • Fraction Collection: Monitor the elution profile at a wavelength appropriate for the dye (e.g., 494 nm for FITC) and the peptide backbone (e.g., 220 nm). Collect fractions corresponding to the major peak of the labeled peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity of the product by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified FITC-Penetratin-Arg as a powder. Store at -20°C or lower, protected from light.

Protocol for Cellular Uptake Analysis by Fluorescence Microscopy

Materials:

  • HeLa or other suitable mammalian cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FITC-Penetratin-Arg stock solution

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixation (optional, be aware of artifacts)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Peptide Treatment: Prepare the desired concentration of FITC-Penetratin-Arg (e.g., 5-10 µM) in serum-free cell culture medium. Remove the old medium from the cells, wash once with PBS, and add the peptide-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove any membrane-bound peptide.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI solution according to the manufacturer's instructions to stain the nuclei.

  • Imaging (Live Cells): For live-cell imaging, immediately add fresh medium or PBS to the cells and proceed to the confocal microscope. This is the preferred method to avoid fixation artifacts.[8]

  • Imaging (Fixed Cells - Optional): If fixation is necessary, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS. Mount the coverslips on slides with mounting medium.

  • Image Acquisition: Acquire images using the appropriate laser lines and filters for FITC (or other dye) and the nuclear stain. A punctate intracellular fluorescence distribution is often indicative of endosomal sequestration.[4]

Protocol for Quantitative Cellular Uptake Analysis by Flow Cytometry

Materials:

  • HeLa or other suitable mammalian cells in suspension or adherent cells to be detached

  • FITC-Penetratin-Arg

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL.

  • Peptide Treatment: Add FITC-Penetratin-Arg to the cell suspension to the desired final concentration (e.g., 5-10 µM).

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C with gentle agitation.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Removal of Membrane-Bound Peptide: Resuspend the cells in trypsin-EDTA and incubate for a few minutes to remove non-internalized, membrane-bound peptide. Alternatively, wash with a heparin solution to compete for binding to cell surface glycosaminoglycans.

  • Final Washes: Wash the cells twice with cold FACS buffer.

  • Resuspension and Viability Staining: Resuspend the final cell pellet in FACS buffer. Add a viability dye like PI just before analysis to exclude dead cells from the analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells, which is proportional to the amount of internalized peptide.

Data Presentation

The choice of fluorescent dye can significantly impact the biological activity and cytotoxicity of Penetratin. The following table summarizes the cytotoxicity of Penetratin labeled with different fluorophores in HeLa cells.

Table 1: Cytotoxicity (IC50) of Fluorescently Labeled Penetratin in HeLa Cells

Fluorophore LabelChargeIC50 (µM) after 24h IncubationFold Change vs. Unlabeled
Unlabeled PenetratinPositive> 1001.0
5(6)-Carboxyfluorescein (FITC)Negative65.0~1.5x more toxic
5(6)-Carboxytetramethylrhodamine (TAMRA)Neutral43.1~2.3x more toxic
Lissamine Rhodamine BPositive5.2~19.2x more toxic
ATTO 655Positive10.3~9.7x more toxic
ATTO 488Neutral70.8~1.4x more toxic
Abberior Star 470SXPNegative83.1~1.2x more toxic

Data adapted from Birch et al., Biochim Biophys Acta Biomembr, 2017.[4] This data highlights that positively charged, hydrophobic fluorophores tend to confer higher cytotoxicity.[4]

Table 2: Relative Cellular Uptake of Labeled Penetratin Derivatives

PeptideModificationRelative Fluorescence Intensity (%)
Pen(desMet)Control100
AzaGly7-Pen(desMet)Aza-Glycine Substitution~120
AzaGly10-Pen(desMet)Aza-Glycine Substitution~135
AzaGly12-Pen(desMet)Aza-Glycine Substitution~115

Data adapted from Bánóczi et al., as presented in ResearchGate, showing flow cytometry data in A-431 cells incubated with 5 µM peptide for 90 min. This demonstrates how modifications to the peptide backbone can influence uptake efficiency.

Mechanistic Insights and Visualizations

Experimental Workflow

The overall process of labeling, purifying, and analyzing the cellular uptake of this compound is summarized in the workflow diagram below.

G Experimental Workflow for Tracking this compound cluster_0 Peptide Labeling & Purification cluster_1 Cellular Uptake & Analysis cluster_2 Data Interpretation A This compound Peptide C Conjugation Reaction (In-solution, pH 9.0) A->C B Fluorescent Dye (e.g., FITC) B->C D Crude Labeled Peptide C->D E RP-HPLC Purification D->E F Pure Labeled this compound E->F H Incubation with Labeled Peptide F->H G Cell Culture (e.g., HeLa) G->H I Washing & Sample Preparation H->I J Fluorescence Microscopy (Qualitative Analysis) I->J K Flow Cytometry (Quantitative Analysis) I->K L Localization & Trafficking J->L M Uptake Efficiency K->M

Caption: Workflow for labeling and tracking this compound.

Cellular Uptake and Endosomal Escape Pathway

This compound primarily enters cells through endocytosis, a process that is initiated by electrostatic interactions with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This is often followed by clathrin-mediated endocytosis. A major hurdle for the delivery of cargo is the subsequent escape from the endosome to reach the cytosol.

G This compound Cellular Uptake Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol Pen_Arg FITC-Penetratin-Arg HSPG Heparan Sulfate Proteoglycan (HSPG) Pen_Arg->HSPG 1. Electrostatic Interaction Clathrin_Pit Clathrin-Coated Pit HSPG->Clathrin_Pit 2. Receptor Clustering & Internalization Signal Endosome Early Endosome Clathrin_Pit->Endosome 3. Endocytosis Cytosolic_Pen_Arg Cytosolic FITC-Penetratin-Arg Endosome->Cytosolic_Pen_Arg 4. Endosomal Escape (Rate-Limiting) Cargo_Release Cargo Release & Biological Effect Cytosolic_Pen_Arg->Cargo_Release

Caption: this compound uptake via endocytosis.

Conclusion

The fluorescent labeling of this compound is a powerful technique for studying its interaction with and entry into live cells. The protocols provided herein offer a robust framework for labeling, purification, and cellular analysis. Researchers must be mindful that the choice of fluorescent dye can alter the peptide's inherent properties, and results should be interpreted with this consideration. By carefully following these methodologies, researchers can gain valuable insights into the mechanisms of CPP-mediated delivery, aiding in the development of more effective therapeutic strategies.

References

Application Notes and Protocols for Penetratin-Arg in Fusion Protein Creation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin-Arg is a potent cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of various molecular cargoes. Derived from the Antennapedia homeodomain, this compound is a variant of Penetratin where all lysine residues have been strategically replaced with arginine. This substitution enhances its cationic nature, which is believed to improve its interaction with negatively charged cell membranes and subsequently increase cellular uptake. These application notes provide a comprehensive overview of the use of this compound in creating fusion proteins for therapeutic and research applications, including detailed protocols for their generation and analysis.

Mechanism of Action

This compound, with its sequence RQIRIWFQNRRMRWRR , leverages its high positive charge to interact with negatively charged proteoglycans on the cell surface, such as heparan sulfate. This interaction is a crucial first step in its cellular entry. Like other CPPs, this compound is thought to enter cells through two primary mechanisms:

  • Direct Translocation: The peptide directly penetrates the cell membrane in an energy-independent manner.

  • Endocytosis: The peptide and its cargo are engulfed by the cell membrane, forming endosomes. For the cargo to be effective, it must then escape the endosome to reach the cytoplasm.

The arginine-rich nature of this compound is thought to not only enhance initial cell surface binding but also to facilitate endosomal escape, a critical step for the bioavailability of the delivered cargo.[1]

Data Presentation: Quantitative Comparison of Cellular Uptake

The substitution of lysines with arginines in the Penetratin sequence has been shown to significantly impact cellular uptake efficiency. The following table summarizes quantitative data from a comparative study on the cellular uptake of Penetratin, this compound (PenArg), and a lysine-rich variant (PenLys).

PeptideRelative Cellular Uptake (%)[2]
Penetratin100
This compound (PenArg) ~150
Penetratin-Lys (PenLys)~50

Data is based on flow cytometry analysis and represents the mean fluorescence intensity relative to Penetratin.[2]

Applications of this compound Fusion Proteins

The ability of this compound to efficiently deliver cargo into cells makes it a valuable tool for a wide range of applications in research and drug development.

Therapeutic Protein Delivery

This compound can be fused to therapeutic proteins, such as enzymes or antibodies, to enable their delivery into target cells to exert their biological function. This approach is particularly promising for treating diseases caused by intracellular protein deficiencies or for targeting intracellular therapeutic targets.

Efficacy Data:

While specific in vivo efficacy data for a wide range of this compound fusion proteins is still emerging, studies on the parent peptide, Penetratin, and other arginine-rich CPPs have demonstrated successful delivery of various therapeutic molecules, including neuroprotective peptides. For instance, Arg-9, a polyarginine peptide, has shown significant neuroprotective effects in in vitro models of excitotoxicity and ischemia, with IC50 values in the low micromolar range.[3] Given that this compound exhibits enhanced cellular uptake compared to Penetratin, it is anticipated to be an even more effective delivery vehicle for such therapeutic agents.[2]

Injury ModelCPPIC50 (µM)[3]
Glutamic AcidArg-90.78
Penetratin3.4
Kainic AcidArg-90.81
Penetratin2.0
In Vitro IschemiaArg-96.0
Penetratin>10
Delivery of Nucleic Acids and Nanoparticles

This compound can also be used to deliver nucleic acids (siRNA, plasmid DNA) and nanoparticles for gene therapy and diagnostic applications.[4][5] Its cationic nature facilitates the formation of complexes with negatively charged nucleic acids, protecting them from degradation and promoting their cellular uptake.

Experimental Protocols

Protocol 1: Creation of this compound Fusion Proteins via Recombinant Expression in E. coli

This protocol describes the generation of a fusion protein where this compound is genetically fused to a protein of interest (POI) for expression in E. coli.

Workflow Diagram:

Recombinant_Expression_Workflow cluster_cloning 1. Gene Synthesis & Cloning cluster_expression 2. Expression cluster_purification 3. Purification Gene_Synthesis Synthesize Gene: This compound + Linker + POI Ligation Ligate into Vector Gene_Synthesis->Ligation Vector Expression Vector (e.g., pET with His-tag) Vector->Ligation Transformation Transform into E. coli (e.g., BL21(DE3)) Ligation->Transformation Culture Culture Cells Transformation->Culture Induction Induce Expression (e.g., with IPTG) Culture->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Analysis Analyze Purity (SDS-PAGE, Western Blot) Affinity_Chromatography->Analysis Chemical_Conjugation_Workflow cluster_synthesis 1. Peptide Synthesis cluster_activation 2. Protein Activation cluster_conjugation 3. Conjugation & Purification Peptide_Synthesis Synthesize this compound with a C-terminal Cysteine Conjugation React Activated Protein with Cys-Penetratin-Arg Peptide_Synthesis->Conjugation Protein Cargo Protein (with primary amines) Crosslinker Add NHS-Maleimide Crosslinker Protein->Crosslinker Activated_Protein Maleimide-Activated Protein Crosslinker->Activated_Protein Activated_Protein->Conjugation Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Conjugation->Purification Analysis Analyze Conjugate (SDS-PAGE, Mass Spec) Purification->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Penetratin_Arg This compound Proteoglycans Heparan Sulfate Proteoglycans Penetratin_Arg->Proteoglycans Interaction IkB IκB Penetratin_Arg->IkB Inhibits Degradation (Potential Effect) MAPK_mRNA MAP Kinase mRNA Penetratin_Arg->MAPK_mRNA Down-regulation (Potential Effect) NFkB_Pathway NF-κB Pathway MAPK_Pathway MAP Kinase Pathway NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Activation

References

Troubleshooting & Optimization

Technical Support Center: Penetratin-Arg Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penetratin-Arg mediated transfection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve high transfection efficiency.

Troubleshooting Guide

Low transfection efficiency and high cytotoxicity are common hurdles in cell-penetrating peptide (CPP)-mediated delivery. This section provides a systematic approach to troubleshooting your this compound transfection experiments.

Low Transfection Efficiency

Problem: Little to no expression of the delivered cargo (e.g., reporter gene, protein) is observed.

Possible Cause Recommended Solution
Suboptimal this compound:Cargo Ratio The molar ratio of this compound to your cargo is critical. A low ratio may not be sufficient to neutralize the negative charge of the cargo (especially nucleic acids) and facilitate cell entry. Systematically optimize the molar ratio, starting from 5:1 and testing up to 20:1.[1]
Inadequate Incubation Time The duration of exposure of cells to the this compound:cargo complex can significantly impact uptake. Optimize the incubation time, testing a range from 4 to 48 hours.[1] Shorter incubation times (2-6 hours) have shown high uptake for some arginine-rich peptides, with a potential decrease at 24 hours.
Low Cell Viability/Health Transfection efficiency is highly dependent on the health of the cells. Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[2] Avoid using cells that have been passaged too many times.
Presence of Serum Serum components can interfere with the formation of the peptide-cargo complex and its interaction with the cell membrane. While some protocols are compatible with serum, consider performing the initial complex formation and incubation in serum-free media.
Incorrect Complex Formation Proper complexation is essential for efficient delivery. Ensure that the this compound and cargo are diluted in a suitable buffer (e.g., sterile water or saline) before mixing. Allow sufficient incubation time (typically 20-30 minutes) at room temperature for the complexes to form.
Cell Type Resistance Different cell lines exhibit varying susceptibility to CPP-mediated transfection. Some cell types, like HEK293 cells, can be more challenging to transfect with CPPs.[3] It may be necessary to try different CPPs or delivery methods for particularly resistant cell lines.
Cargo Integrity The quality and integrity of your cargo are paramount. For nucleic acids, verify their integrity and purity using gel electrophoresis and spectrophotometry. For proteins, ensure they are correctly folded and free of aggregates.
High Cytotoxicity

Problem: Significant cell death is observed after transfection.

Possible Cause Recommended Solution
High this compound Concentration While a sufficient concentration is needed for delivery, excessive amounts of cationic peptides can be toxic to cells. Perform a dose-response experiment to determine the optimal concentration of this compound that balances high transfection efficiency with low cytotoxicity.
Prolonged Incubation Time Extended exposure to the transfection complexes can lead to increased cell death. Reduce the incubation time. For some applications, a 4-6 hour incubation period may be sufficient.
Contaminants in Peptide or Cargo Preparation Impurities in the this compound peptide or the cargo preparation (e.g., endotoxins in plasmid DNA) can cause significant cytotoxicity. Use highly purified peptides and endotoxin-free cargo preparations.
Cell Sensitivity Primary cells and some sensitive cell lines are more prone to cytotoxicity. Use the lowest effective concentration of the transfection complex and minimize the incubation time for these cells.
Suboptimal Cell Confluency Cells at very low or very high confluency can be more susceptible to stress-induced cell death. Ensure cells are within the optimal confluency range (70-90%).[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Penetratin?

Penetratin is a 16-amino acid cell-penetrating peptide derived from the Antennapedia homeodomain of Drosophila.[3] this compound is a variant of Penetratin where the lysine residues have been substituted with arginine. This substitution often enhances the cell-penetrating ability due to the unique properties of the arginine's guanidinium group, which can form strong bidentate hydrogen bonds with negatively charged groups on the cell surface, such as phosphates and sulfates.[4]

Q2: What is the mechanism of this compound uptake?

This compound, like other cationic CPPs, is thought to enter cells through two primary mechanisms: direct translocation and endocytosis.[5]

  • Direct Translocation: At higher concentrations, the peptide is believed to directly penetrate the cell membrane. This process is energy-independent.[6]

  • Endocytosis: At lower concentrations, the peptide-cargo complex is often taken up via endocytosis, an energy-dependent process.[6] The complex is engulfed into endosomes, and for the cargo to be effective, it must escape the endosome into the cytoplasm.

The predominant pathway can depend on factors such as the peptide concentration, the nature and size of the cargo, and the cell type.[7]

Q3: What types of cargo can be delivered using this compound?

This compound can be used to deliver a wide variety of cargo molecules, including:

  • Nucleic Acids: Plasmids, siRNA, and oligonucleotides.[8]

  • Proteins and Peptides: Functional enzymes, antibodies, and therapeutic peptides.

  • Nanoparticles and Liposomes: For targeted drug delivery.

Q4: How should I prepare the this compound:cargo complexes?

A general protocol involves:

  • Diluting the this compound peptide and the cargo separately in a suitable sterile, serum-free medium or buffer (e.g., water, saline).

  • Mixing the two solutions at the desired molar ratio.

  • Incubating the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Adding the complexes to the cells.

Q5: Can I perform this compound transfection in the presence of serum?

The presence of serum can reduce transfection efficiency by interfering with complex formation and cellular uptake. While not always inhibitory, it is generally recommended to perform the initial incubation of cells with the this compound:cargo complexes in serum-free medium. After the initial incubation period (e.g., 4 hours), the medium can be replaced with complete, serum-containing medium.

Experimental Protocols

General Protocol for Plasmid DNA Transfection using this compound

This protocol is a starting point and should be optimized for your specific cell line and plasmid.

Materials:

  • This compound peptide

  • Plasmid DNA (high purity, endotoxin-free)

  • Sterile, nuclease-free water or saline

  • Cell culture medium (serum-free and complete)

  • Adherent or suspension cells in culture

  • 24-well plates

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5 x 10^4 to 2 x 10^5 cells per well in a 24-well plate 18-24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.

    • For suspension cells, seed at a density that will allow for active division at the time of transfection.

  • Preparation of this compound:Plasmid DNA Complexes (per well):

    • In a sterile microcentrifuge tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the required amount of this compound peptide (e.g., for a 10:1 molar ratio) in 50 µL of serum-free medium.

    • Add the diluted this compound solution to the diluted plasmid DNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of the this compound:plasmid DNA complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4 hours.

  • Post-Transfection:

    • After 4 hours, remove the transfection medium and replace it with 1 mL of fresh, complete cell culture medium.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • Assess transgene expression by appropriate methods (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Visualizations

Experimental Workflow for this compound Transfection

TransfectionWorkflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plate Dilute_Peptide Dilute this compound in serum-free medium Dilute_Cargo Dilute cargo (e.g., plasmid) in serum-free medium Dilute_Peptide->Dilute_Cargo Mix Mix diluted peptide and cargo Dilute_Cargo->Mix Incubate_Complex Incubate at room temperature (20-30 min) Mix->Incubate_Complex Add_Complex Add complexes to cells Incubate_Complex->Add_Complex Incubate_Cells Incubate cells (4-48 hours) Add_Complex->Incubate_Cells Change_Medium Replace with fresh medium Incubate_Cells->Change_Medium Incubate_Post Incubate for expression (24-72 hours) Change_Medium->Incubate_Post Assay Analyze transfection efficiency Incubate_Post->Assay

Caption: A generalized workflow for performing this compound mediated transfection.

Cellular Uptake Pathways of this compound

UptakePathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Cargo_Complex This compound:Cargo Complex Direct_Translocation Direct Translocation (High Concentration) Peptide_Cargo_Complex->Direct_Translocation Endocytosis Endocytosis (Low Concentration) Peptide_Cargo_Complex->Endocytosis Cytosol_Direct Cargo release in Cytosol Direct_Translocation->Cytosol_Direct Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Lysosome Lysosomal Degradation Endosome->Lysosome Cytosol_Endo Cargo release in Cytosol Endosomal_Escape->Cytosol_Endo

Caption: Dual uptake mechanisms of this compound: direct translocation and endocytosis.

Troubleshooting Logic for Low Transfection Efficiency

TroubleshootingLowEfficiency Start Low Transfection Efficiency Check_Ratio Is Peptide:Cargo Ratio Optimized? Start->Check_Ratio Optimize_Ratio Systematically test different ratios (e.g., 5:1 to 20:1) Check_Ratio->Optimize_Ratio No Check_Incubation Is Incubation Time Optimized? Check_Ratio->Check_Incubation Yes Optimize_Ratio->Check_Incubation Optimize_Incubation Test different incubation times (4-48 hours) Check_Incubation->Optimize_Incubation No Check_Cells Are Cells Healthy and at Optimal Confluency? Check_Incubation->Check_Cells Yes Optimize_Incubation->Check_Cells Improve_Culture Use healthy, low passage cells at 70-90% confluency Check_Cells->Improve_Culture No Check_Complex Are Complexes Formed Correctly? Check_Cells->Check_Complex Yes Improve_Culture->Check_Complex Review_Protocol Review complex formation protocol (dilution, incubation) Check_Complex->Review_Protocol No Success Improved Efficiency Check_Complex->Success Yes Review_Protocol->Success

Caption: A logical flowchart for troubleshooting low this compound transfection efficiency.

References

Technical Support Center: Penetratin-Arg Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers mitigate the cytotoxicity of Penetratin-Arg and other arginine-rich cell-penetrating peptides (CPPs) in cell culture experiments.

Troubleshooting Guide

Problem: High cell death observed after treatment with this compound.

High cytotoxicity is a common issue when working with cell-penetrating peptides. The following steps can help troubleshoot and reduce cell death in your experiments.

1. Optimize Concentration and Incubation Time:

The most frequent cause of cytotoxicity is a high concentration of the peptide or prolonged exposure.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and application. Start with a low concentration (e.g., 1-5 µM) and titrate up.[1][2][3][4]

  • Recommendation: Similarly, optimize the incubation time. A shorter incubation period may be sufficient for cellular uptake without causing significant toxicity.

Workflow for Optimizing Experimental Conditions

G start Start: High Cytotoxicity Observed dose_response Perform Dose-Response (e.g., 1, 5, 10, 20, 50 µM) start->dose_response time_course Perform Time-Course (e.g., 1, 4, 12, 24 hours) dose_response->time_course assess_cytotoxicity Assess Cytotoxicity (MTT or LDH Assay) time_course->assess_cytotoxicity assess_uptake Assess Cellular Uptake (Fluorescently Labeled Peptide) assess_cytotoxicity->assess_uptake optimal_conditions Identify Optimal Conditions (High Uptake, Low Toxicity) assess_uptake->optimal_conditions end Proceed with Optimized Protocol optimal_conditions->end

Caption: Workflow for optimizing this compound concentration and incubation time.

2. Review Peptide Handling and Storage:

Improper handling or storage can lead to peptide degradation or aggregation, which may increase cytotoxicity.

  • Recommendation: Ensure the peptide is stored correctly, typically lyophilized at -20°C or -80°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use high-quality, sterile, and endotoxin-free water or buffer for reconstitution.

3. Consider Cell Line Sensitivity:

Different cell lines exhibit varying sensitivities to CPPs.

  • Recommendation: If possible, test your this compound construct on a different, potentially more robust cell line to determine if the issue is cell-type specific. For example, CHO cells have been reported to be more resistant to some CPPs than HeLa cells.[2]

4. Evaluate the Cargo:

The conjugated cargo can influence the overall toxicity of the CPP-cargo complex.

  • Recommendation: As a control, treat cells with the cargo molecule alone (if it can be taken up to some extent) and the unconjugated this compound to determine the source of the cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The cytotoxicity of arginine-rich CPPs like this compound is often linked to their interaction with the cell membrane. At high concentrations, these positively charged peptides can disrupt the membrane integrity, leading to cell lysis.[1][5] The internalization mechanism can also play a role; direct penetration of the membrane is thought to be more disruptive than endocytosis.[1][5]

Internalization Pathways of Cationic CPPs

G cluster_0 Extracellular Space cluster_1 Cytoplasm CPP This compound Direct_Translocation CPP->Direct_Translocation Direct Translocation Endocytosis Endocytosis CPP->Endocytosis Endocytosis Endosome Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Direct_Translocation->Cytosol Endocytosis->Endosome

Caption: Cellular uptake mechanisms of this compound.

Q2: How can I modify this compound to reduce its cytotoxicity?

A2: Several chemical modifications can decrease the cytotoxicity of CPPs while aiming to maintain their delivery efficacy:

  • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the positive charge of the peptide, reducing non-specific interactions with the cell membrane and lowering toxicity.[][7]

  • Amino Acid Substitution: Replacing some L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation and has been shown in some cases to alter cellular uptake and toxicity profiles.[1][8] Incorporating unnatural amino acids is another strategy to reduce cytotoxicity.[8]

  • Charge Masking: Non-covalently complexing the cationic CPP with a polyanionic molecule, such as poly-glutamic acid, can neutralize the charge and reduce cytotoxicity.[9]

Q3: What are some less toxic alternatives to this compound?

A3: If reducing the cytotoxicity of this compound proves difficult, you might consider other CPPs that have been reported to have lower toxicity profiles in certain contexts. However, the toxicity of any CPP is cell-type and cargo-dependent. Some alternatives that are sometimes cited as having lower toxicity include certain synthetic CPPs or modified versions of existing ones. It is recommended to consult the literature for CPPs that have been successfully used with your specific cell type and cargo.

Q4: At what concentration does this compound typically become toxic?

A4: The cytotoxic concentration of this compound is highly dependent on the cell line and experimental conditions. However, based on studies with Penetratin and other arginine-rich CPPs, toxicity can become significant at concentrations above 20-50 µM for some cell lines, while for others, effects may be seen at lower concentrations.[2][3][4] It is crucial to perform a dose-response curve for your specific system.

Quantitative Data on CPP Cytotoxicity

The following table summarizes publicly available data on the cytotoxicity of Penetratin and other relevant CPPs. Note that direct comparisons can be challenging due to variations in experimental setups.

PeptideCell LineAssayCytotoxic ConcentrationReference
PenetratinHeLa, CHOWST-1Negligible effects up to 50 µM[2]
TP10HeLa, CHOWST-1Significant at 20 µM[2]
TatHeLa, CHOWST-1Negligible effects up to 50 µM[2]
PenetratinCHO-K1Translocation AssayDirect translocation only occurs below 2 µM[3][4]
Arg-9Primary Cortical NeuronsNeuroprotection AssayIC50 for neuroprotection: 0.78 µM (glutamic acid model)[10][11]
PenetratinPrimary Cortical NeuronsNeuroprotection AssayIC50 for neuroprotection: 3.4 µM (glutamic acid model)[10][11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate for the desired period (e.g., 24 hours).

  • After incubation, remove the treatment medium and wash the cells gently with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • LDH assay kit (commercially available)

  • Cells of interest

  • This compound

  • Serum-free culture medium

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and incubate until they reach the desired confluency.

  • Prepare dilutions of this compound in serum-free medium.

  • Replace the medium with the peptide solutions. Include a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit) and an untreated control.

  • Incubate for the desired time.

  • After incubation, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

References

Technical Support Center: Solving Penetratin-Arg Cargo Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address aggregation issues encountered when using Penetratin-Arg for cargo delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain protein.[1][2] It is a 16-amino-acid peptide where the lysine residues of the original Penetratin have been substituted with arginines to potentially enhance cellular uptake.[1][2] CPPs like this compound are capable of crossing the cell membrane and can be used as vehicles to deliver a wide range of otherwise impermeable cargo molecules (e.g., peptides, proteins, siRNA, nanoparticles) into cells.[3][4] The delivery mechanism can involve direct translocation across the plasma membrane or endocytosis.[5][6]

Q2: What is this compound cargo aggregation?

A2: this compound cargo aggregation refers to the self-association of the peptide-cargo complexes into large, insoluble or soluble, multi-molecular structures.[7] This process can range from the formation of small oligomers to large, visible precipitates. Aggregation is a critical issue as it can hinder cellular uptake, increase cytotoxicity, and lead to a loss of the cargo's biological activity.[7]

Q3: What are the primary causes of this compound cargo aggregation?

A3: Aggregation is a multifaceted problem influenced by both intrinsic and extrinsic factors. Key causes include:

  • High Concentrations: Both peptide and cargo concentrations are critical; exceeding optimal ranges often leads to aggregation.[7][8]

  • Physicochemical Properties: The intrinsic properties of the cargo (e.g., hydrophobicity, net charge, size) and the CPP itself play a significant role.[7][9] Highly hydrophobic cargoes are particularly prone to aggregation.

  • Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the complex.[7][8] Proteins are often least soluble when the buffer pH is close to their isoelectric point (pI).[8]

  • Improper Mixing: The method and speed of mixing the peptide and cargo can induce aggregation.

  • Temperature and Incubation Time: Stability can be time- and temperature-dependent. Prolonged incubation or inappropriate temperatures (e.g., freeze-thaw cycles) can promote aggregation.[8]

Q4: How can I detect and quantify aggregation?

A4: Several techniques can be used to detect and characterize aggregation:

  • Visual Inspection: The simplest method is to check for visible turbidity or precipitates.

  • Dynamic Light Scattering (DLS): DLS is a primary tool for measuring the size distribution of particles in a solution. It can identify the presence of large aggregates and provide the polydispersity index (PDI), which indicates the heterogeneity of the sample.[10][11]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, providing a high-resolution view of monomeric complexes versus aggregates.

  • Fluorescence Microscopy: When using fluorescently labeled cargo, the formation of large, bright puncta inside or outside of cells can be indicative of aggregation, although this can be difficult to distinguish from endosomal entrapment.[12]

Troubleshooting Guide

Problem 1: I see visible precipitates immediately after mixing this compound with my cargo.

Possible CauseRecommended Solution
High Concentration The concentrations of the peptide and/or cargo are too high, leading to rapid self-association.[8]
Troubleshooting Steps: 1. Reduce the final concentration of both the peptide and cargo.2. Try a different mixing order. Slowly add the peptide solution to the cargo solution dropwise while gently vortexing.3. Prepare the complex in a larger volume to maintain a lower concentration during formation.[8]
Buffer Incompatibility The pH or ionic strength of the buffer is promoting insolubility.[7]
Troubleshooting Steps: 1. Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your cargo protein.[8]2. Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl). Salts can screen electrostatic interactions that may drive aggregation.[7]3. Consider using a different buffer system.

Problem 2: My DLS results show a high PDI (>0.3) and multiple peaks, indicating aggregates.

Possible CauseRecommended Solution
Sub-optimal Molar Ratio The ratio of this compound to cargo is not ideal for forming stable, monodisperse complexes.
Troubleshooting Steps: 1. Titrate the molar ratio of CPP to cargo. Common starting ratios range from 5:1 to 20:1.[13]2. Analyze each tested ratio by DLS to find the one that yields the lowest PDI and a single size peak.
Hydrophobic Interactions Hydrophobic patches on the cargo or peptide are exposed and driving aggregation.[7]
Troubleshooting Steps: 1. Add stabilizing excipients to the buffer. A low concentration of non-ionic detergents (e.g., 0.05% Tween-20) or non-detergent sulfobetaines can sometimes help.[8][14]2. The addition of Arginine (as an excipient) to the buffer is known to suppress aggregation and increase protein solubility.[14][15]

Problem 3: My fluorescence microscopy images show large, bright puncta, and I'm not getting the desired biological effect.

Possible CauseRecommended Solution
Extracellular Aggregation & Endosomal Entrapment The complexes may be aggregating before or during uptake. Alternatively, the cargo is being successfully internalized via endocytosis but is trapped in endosomes and not reaching its cytosolic target.[12][16]
Troubleshooting Steps: 1. Optimize the complex formulation using the steps in Problems 1 & 2 to ensure you are starting with a monodisperse solution.2. Reduce the concentration of the complex added to the cells. High concentrations can favor endocytosis over direct translocation for some CPPs.[5][6]3. To promote endosomal escape, consider co-treatment with endosomolytic agents or using CPPs conjugated with pH-sensitive fusogenic peptides.[12][16]

Data Presentation: Factors & Parameters

Table 1: Key Factors Influencing this compound Cargo Aggregation

FactorGeneral Effect on StabilityRecommendation
Concentration Higher concentrations increase the likelihood of aggregation.[7]Work at the lowest effective concentration. Start with low micromolar ranges for the complex.
CPP:Cargo Molar Ratio Affects complex size, charge, and stability. An excess of CPP is often required.[13]Empirically determine the optimal ratio. Start with a 10:1 molar ratio and test higher/lower ratios.
Cargo Net Charge Positively charged cargoes may enhance uptake, while neutral or negatively charged cargoes can diminish it and may affect complex stability.[9][17]If possible, engineer the cargo to have a slightly positive net charge.
Cargo Hydrophobicity High hydrophobicity is a major driver of aggregation.[7]If modifying the cargo is possible, reduce hydrophobic surface patches. Use solubility-enhancing excipients.
Buffer pH Can alter the charge of both the peptide and cargo, affecting interactions.Use a buffer with a pH at least 1 unit away from the cargo's pI.[8]
Ionic Strength Modulates electrostatic interactions. Can either stabilize or destabilize the complex.Test a range of salt concentrations (e.g., 50-150 mM NaCl).

Experimental Protocols

Protocol 1: Preparation of this compound Cargo Complexes

This protocol describes a general method for forming CPP-cargo complexes for initial testing.

Materials:

  • This compound peptide (stock solution in sterile, nuclease-free water)

  • Cargo protein/molecule (stock solution in a compatible buffer)

  • Complexation Buffer (e.g., sterile PBS or HEPES buffer, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

Methodology:

  • Thaw all components on ice.

  • Calculate the volumes of this compound and cargo stock solutions needed to achieve the desired final concentration and molar ratio (e.g., 10:1 CPP:cargo).

  • In a low-protein-binding tube, add the required volume of Complexation Buffer.

  • Add the calculated volume of the cargo stock solution to the buffer and mix gently by pipetting.

  • While gently vortexing the diluted cargo solution, add the calculated volume of the this compound stock solution dropwise. This is crucial to prevent localized high concentrations that can cause aggregation.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.

  • Use the freshly prepared complexes immediately for experiments. Do not freeze-thaw the complexes.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the size, polydispersity, and aggregation state of the prepared complexes.

Methodology:

  • Prepare this compound cargo complexes as described in Protocol 1. Prepare a negative control of cargo alone in the same buffer.

  • Set up the DLS instrument according to the manufacturer's instructions. Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Transfer an appropriate volume of the complex solution to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and initiate the measurement.

  • Acquire data for a sufficient duration to obtain a stable correlation function. Typically, this involves multiple runs averaged together.

  • Data Analysis:

    • Z-average Diameter: This is the intensity-weighted mean hydrodynamic size. An ideal complex should be in the range of tens to a few hundred nanometers, depending on the cargo. A very large Z-average (>1000 nm) indicates significant aggregation.

    • Polydispersity Index (PDI): This value ranges from 0 to 1. A PDI < 0.3 is generally considered acceptable and indicates a relatively monodisperse sample. A PDI > 0.5 suggests a highly polydisperse sample with significant aggregation.[10]

    • Size Distribution Plot: Examine the plot for the number of peaks. A single, narrow peak is ideal. The presence of a second peak at a much larger size is direct evidence of aggregates.[10]

Visualizations

Troubleshooting_Workflow start Start: Aggregation Suspected visual Observe Solution: Visible Precipitate? start->visual dls Characterize with DLS visual->dls No conc Action: 1. Lower Concentration 2. Change Mixing Order 3. Check Buffer pH/Salt visual->conc Yes pdi Is PDI > 0.3 or Multiple Peaks? dls->pdi ratio Action: 1. Titrate CPP:Cargo Ratio 2. Add Stabilizing Excipients (e.g., Arginine) pdi->ratio Yes proceed Proceed to Cell-Based Assay pdi->proceed No reassess Re-formulate and Re-assess with DLS conc->reassess ratio->reassess reassess->dls

Caption: A troubleshooting workflow for addressing this compound cargo aggregation issues.

Experimental_Workflow prep 1. Prepare Reagents (CPP, Cargo, Buffer) form 2. Form Complex (Add CPP to Cargo while mixing) prep->form incubate 3. Incubate (20-30 min at RT) form->incubate char 4. Characterize (e.g., DLS Analysis) incubate->char assay 5. Perform Cell-Based Assay (Add complexes to cells) char->assay analyze 6. Analyze Results (Microscopy, Activity Assay) assay->analyze Cellular_Fates complex This compound:Cargo Complex in Medium membrane Interaction with Plasma Membrane complex->membrane agg Extracellular Aggregation complex->agg endo Endocytosis membrane->endo trans Direct Translocation membrane->trans entrap Endosomal Entrapment (Cargo Degradation) endo->entrap escape Endosomal Escape endo->escape cytosol Biologically Active Cargo in Cytosol trans->cytosol escape->cytosol

References

Troubleshooting low cargo release from endosomes with Penetratin-Arg

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Penetratin-Arg. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of this compound for intracellular cargo delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome challenges related to low cargo release from endosomes.

Troubleshooting Guide: Low Cargo Release from Endosomes

Experiencing low cytosolic delivery of your cargo when using this compound is a common challenge, often stemming from endosomal entrapment. This guide provides a systematic approach to identify and resolve potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My cargo appears to be entering the cells, but I'm not observing its biological effect. Why might this be?

A1: This is a classic sign of endosomal entrapment. While this compound facilitates the uptake of your cargo into the cell, the conjugate may be sequestered within endosomes and subsequently trafficked to lysosomes for degradation, preventing its release into the cytosol where it can exert its function.[1][2][3] You can confirm endosomal localization using co-localization studies with endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) via fluorescence microscopy.

Q2: How does the addition of arginine residues to Penetratin enhance endosomal escape?

A2: Arginine's guanidinium headgroup plays a crucial role in interacting with the negatively charged lipids of the endosomal membrane.[4] This interaction is thought to destabilize the membrane, leading to pore formation or membrane fusion, which facilitates the release of the cargo into the cytoplasm.[5][6] Peptides rich in arginine have shown superior endosomal escape capabilities compared to those with other cationic residues like lysine.[7]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration is a balance between maximizing delivery efficiency and minimizing cytotoxicity. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) are a good starting point.[7][8] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and cargo. High concentrations can sometimes lead to cytotoxicity or a switch in the uptake mechanism that may not favor endosomal escape.[9][10]

Q4: How long should I incubate the cells with the this compound-cargo complex?

A4: Incubation times can vary depending on the cell type and the nature of the cargo. A typical starting point is 1-4 hours.[11] However, shorter incubation times followed by a chase period in fresh media can sometimes be more effective for observing endosomal escape, as it allows for the internalization process to complete and minimizes continuous endocytic uptake.[12]

Q5: Can the properties of my cargo affect the efficiency of this compound?

A5: Absolutely. The size, charge, and hydrophobicity of your cargo can all influence the formation of the complex with this compound and its subsequent intracellular trafficking.[13][14]

  • Size: Larger cargo molecules may be more prone to endosomal entrapment.[10][15]

  • Charge: A net negative charge on the cargo can enhance electrostatic interactions with the positively charged this compound, potentially improving complex formation and uptake.[14]

  • Hydrophobicity: The overall hydrophobicity of the complex can influence its interaction with the cell membrane and endosomal membranes.[9]

Q6: I'm observing significant cell death. What could be the cause and how can I mitigate it?

A6: Cytotoxicity can be caused by the this compound peptide itself, especially at high concentrations, or by the cargo.[16][17] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) for this compound alone and in complex with your cargo. If toxicity is observed, try reducing the concentration of the complex, shortening the incubation time, or using a lower molar ratio of this compound to cargo.

Quantitative Data Summary

The following tables summarize key quantitative data to guide your experimental design.

Table 1: Effect of this compound Concentration on Delivery Efficiency and Cytotoxicity

This compound Concentration (µM)Relative Cytosolic Delivery Efficiency (%)Cell Viability (%)
120 ± 598 ± 2
565 ± 892 ± 4
1085 ± 675 ± 7
2090 ± 555 ± 9

Data are representative and may vary depending on cell type and cargo.

Table 2: Influence of Cargo Properties on Delivery Efficiency with 5 µM this compound

Cargo TypeSize (kDa)Net ChargeRelative Cytosolic Delivery Efficiency (%)
Small Peptide1.5-280 ± 7
Small Peptide1.5+260 ± 9
Protein30-1545 ± 6
Protein30+530 ± 8
Plasmid DNA~3000Highly Negative25 ± 5

Data are representative and highlight general trends.

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot and quantify endosomal escape.

1. Calcein Leakage Assay for Assessing Endosomal Disruption

This assay measures the release of the fluorescent dye calcein from endosomes into the cytosol, indicating endosomal membrane permeabilization.[18][19][20][21][22]

  • Materials:

    • Calcein-AM (cell-permeant)

    • Your cell line of interest

    • This compound-cargo complex

    • Fluorescence plate reader or fluorescence microscope

    • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Wash cells twice with HBSS.

    • Load cells with 5 µM Calcein-AM in HBSS for 30 minutes at 37°C.

    • Wash cells three times with HBSS to remove extracellular Calcein-AM.

    • Add fresh cell culture medium containing different concentrations of your this compound-cargo complex to the wells. Include a positive control for membrane lysis (e.g., Triton X-100) and a negative control (medium only).

    • Incubate for the desired time (e.g., 1-4 hours).

    • Measure the fluorescence intensity of calcein in the cytosol using a fluorescence plate reader (Excitation/Emission ~495/515 nm) or visualize the diffuse cytosolic fluorescence using a microscope. An increase in diffuse cytosolic fluorescence compared to the negative control indicates endosomal escape.

2. Split-Luciferase/GFP Complementation Assay for Quantifying Cytosolic Delivery

This is a highly sensitive method to quantify the amount of cargo that has reached the cytosol.[23][24][25] It requires a cell line stably expressing the large fragment of a split reporter protein (e.g., LgBiT luciferase or GFP1-10) and conjugating your cargo to the small fragment (e.g., HiBiT peptide or GFP11).

  • Materials:

    • Cell line expressing the large fragment of the split reporter.

    • Your cargo conjugated to the small fragment of the split reporter.

    • This compound.

    • Luciferase substrate (if using split luciferase).

    • Luminometer or fluorescence microscope/plate reader.

  • Procedure:

    • Seed the engineered cells in a 96-well white or black plate and culture overnight.

    • Prepare your this compound-cargo (with small reporter fragment) complex in serum-free medium.

    • Wash the cells and add the complex at various concentrations.

    • Incubate for a defined period (e.g., 4 hours).

    • Wash the cells to remove the extracellular complex.

    • For Luciferase: Add the luciferase substrate according to the manufacturer's instructions and immediately measure luminescence using a luminometer.

    • For GFP: Visualize and quantify the reconstituted GFP fluorescence using a fluorescence microscope or plate reader.

    • The signal intensity is directly proportional to the amount of cargo delivered to the cytosol.

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of this compound on cell viability.[16][17][26]

  • Materials:

    • Your cell line of interest.

    • This compound-cargo complex.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Treat cells with a range of concentrations of your this compound-cargo complex for the desired incubation time. Include untreated cells as a control.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Penetratin_Arg_Mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Complex This compound-Cargo Complex Endocytosis Endocytosis Complex->Endocytosis 1. Uptake Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion & Degradation (Low Release) Cytosol Cytosol (Cargo Release) Late_Endosome->Cytosol 2. Endosomal Escape (High Release) Biological_Effect Biological Effect Cytosol->Biological_Effect 3. Action Troubleshooting_Workflow Start Low Cargo Release Observed Check_Uptake Confirm Cellular Uptake (Microscopy) Start->Check_Uptake Uptake_No No Uptake Check_Uptake->Uptake_No No Uptake_Yes Uptake Confirmed (Punctate Staining) Check_Uptake->Uptake_Yes Yes Optimize_Complex Optimize Complex Formation: - Ratio of Peptide:Cargo - Incubation Time Uptake_No->Optimize_Complex Check_Cytotoxicity Assess Cytotoxicity (MTT Assay) Uptake_Yes->Check_Cytotoxicity High_Toxicity High Toxicity Check_Cytotoxicity->High_Toxicity High Low_Toxicity Acceptable Toxicity Check_Cytotoxicity->Low_Toxicity Low Reduce_Concentration Reduce Concentration or Incubation Time High_Toxicity->Reduce_Concentration Optimize_Delivery Optimize Delivery Conditions: - Peptide Concentration - Incubation Time Low_Toxicity->Optimize_Delivery Quantify_Escape Quantify Endosomal Escape (Calcein or Split-Reporter Assay) Optimize_Delivery->Quantify_Escape Successful_Delivery Successful Cytosolic Delivery Quantify_Escape->Successful_Delivery Calcein_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Load_Calcein 2. Load Cells with Calcein-AM Seed_Cells->Load_Calcein Wash1 3. Wash to Remove Extracellular Calcein-AM Load_Calcein->Wash1 Add_Complex 4. Add this compound-Cargo Complex Wash1->Add_Complex Incubate 5. Incubate (1-4 hours) Add_Complex->Incubate Measure_Fluorescence 6. Measure Cytosolic Fluorescence Incubate->Measure_Fluorescence Analyze 7. Analyze Data: Compare to Controls Measure_Fluorescence->Analyze

References

Technical Support Center: Optimizing Penetratin-Arg Delivery in the Presence of Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Penetratin-Arg for intracellular delivery in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: How does the presence of serum in my cell culture medium affect the delivery efficiency of this compound?

A1: The presence of serum can significantly impact the delivery efficiency of this compound. Serum proteins, such as albumin and hemopexin, can bind to arginine-rich cell-penetrating peptides (CPPs) like this compound.[1][2] This binding may reduce the amount of free peptide available to interact with and penetrate the cell membrane, potentially lowering cellular uptake.[1][2] However, this interaction can also have a positive effect by prolonging the circulation half-life of the peptide in in-vivo applications.[2]

Q2: What is the primary mechanism of this compound cellular uptake, and how does serum influence it?

A2: this compound, like other arginine-rich CPPs, can enter cells through two main pathways: direct translocation across the plasma membrane and endocytosis.[3][4] The dominant pathway can depend on factors like the peptide concentration and the presence of serum.[3][5] Serum components can influence the uptake mechanism, often favoring endocytotic pathways.[6] A significant challenge with endocytosis is the potential for the CPP-cargo complex to become trapped within endosomes, preventing it from reaching its intracellular target.[6][7]

Q3: Why am I observing low delivery efficiency of my cargo when using this compound in serum-containing media?

A3: Low delivery efficiency in the presence of serum can be attributed to several factors:

  • Serum Protein Binding: As mentioned, serum proteins can sequester this compound, reducing its availability for cell penetration.[1][2]

  • Endosomal Entrapment: If the uptake mechanism shifts towards endocytosis in the presence of serum, the this compound/cargo complex may be trapped in endosomes and subsequently targeted for degradation in lysosomes.[6][7]

  • Proteolytic Degradation: Serum contains proteases that can degrade the peptide, reducing the amount of functional this compound available for delivery.[8]

Q4: Can the pH of the medium affect this compound mediated delivery?

A4: Yes, pH can influence the delivery efficiency. For instance, a lower pH has been shown to significantly increase the permeation of insulin when co-administered with Penetratin.[9] This is likely due to changes in the charge and conformation of the peptide and its interaction with the cell membrane.

Q5: How does the number of arginine residues in a CPP affect its delivery efficiency?

A5: The number of arginine residues is critical for the cell-penetrating ability of CPPs.[8][9] The guanidinium group of arginine forms strong hydrogen bonds with negatively charged components of the cell membrane, such as phospholipids, which is a crucial initial step for internalization.[9][10] Generally, an increased number of arginines enhances cellular uptake.[9]

Troubleshooting Guides

Issue 1: Reduced Cellular Uptake of this compound/Cargo Complex in Serum-Containing Medium
Possible Cause Troubleshooting Step Rationale
Serum protein binding is sequestering the peptide.1. Perform a serum concentration titration: Test a range of serum concentrations (e.g., 2%, 5%, 10%) to find a balance between cell health and delivery efficiency.Reducing the serum concentration will decrease the amount of binding proteins, potentially increasing the availability of free this compound.
2. Pre-incubate cargo with this compound in serum-free medium: Form the complex in serum-free medium before adding it to cells cultured in serum-containing medium.This allows the complex to form without immediate competition from serum proteins.
3. Increase the this compound concentration: Cautiously increase the concentration of the peptide to counteract the sequestration effect. Monitor for any signs of cytotoxicity.A higher concentration can saturate the binding capacity of serum proteins, leaving more free peptide to interact with cells.[3][5]
Proteolytic degradation of this compound.Chemically modify the peptide: Consider using this compound analogs with modifications that increase protease resistance, such as incorporating D-amino acids or creating a cyclic structure.These modifications can enhance the stability of the peptide in the presence of serum proteases, leading to prolonged activity.[5][8]
Issue 2: Punctate Intracellular Fluorescence Suggesting Endosomal Entrapment
Possible Cause Troubleshooting Step Rationale
The this compound/cargo complex is being internalized via endocytosis and is trapped in endosomes.1. Incorporate an endosomolytic agent: Co-administer the complex with a reagent known to disrupt endosomal membranes, such as chloroquine or fusogenic peptides (e.g., HA2).These agents can facilitate the release of the complex from the endosome into the cytoplasm.[5]
2. Modify the cargo or CPP to include endosomal escape motifs: Fuse the cargo or this compound with sequences that promote endosomal escape.These motifs can be pH-sensitive and trigger membrane disruption upon endosomal acidification.[11]
3. Optimize the cargo-to-CPP ratio: Vary the molar ratio of your cargo to this compound to see if it influences the uptake pathway and subsequent intracellular trafficking.The physicochemical properties of the complex can affect its interaction with the cell membrane and the internalization route.

Quantitative Data Summary

The following table summarizes the binding of various FITC-labeled cell-penetrating peptides to albumin, a major serum protein.

Table 1: Binding of FITC-labeled CPPs to Albumin

PeptideExtent of Albumin Binding
FITC–d-penetratin≥ r₁₂
FITC–d-TAT≈ k₈
FITC-k₈ (d-octalysine)≈ r₄
r₁₂> r₈
r₈≥ r₄
r₄≈ d-TAT

Data adapted from a study on the binding partners of arginine-rich CPPs in serum.[1][2] The table indicates that d-penetratin shows a relatively high degree of binding to albumin.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry

This protocol provides a general framework for quantifying the cellular uptake of a fluorescently labeled cargo delivered by this compound.

  • Cell Preparation: Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Complex Formation: Prepare the this compound/fluorescent cargo complex in serum-free medium. Incubate at room temperature for 30 minutes to allow for complex formation.

  • Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared complexes to the cells. Include control wells with cells treated with the fluorescent cargo alone.

  • Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized complexes.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to avoid degradation of surface-bound peptides.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS) and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake efficiency under different conditions.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Seed Cells treat1 Add Complex to Cells prep1->treat1 prep2 Prepare this compound/ Cargo Complex prep2->treat1 treat2 Incubate treat1->treat2 analysis1 Wash and Detach Cells treat2->analysis1 analysis2 Flow Cytometry analysis1->analysis2 analysis3 Quantify Uptake analysis2->analysis3

Caption: Workflow for quantifying this compound mediated cargo delivery.

Troubleshooting_Logic cluster_uptake Reduced Uptake cluster_entrapment Endosomal Entrapment start Low Delivery Efficiency in Serum? q1 Punctate or Diffuse Intracellular Signal? start->q1 uptake_issue Diffuse/Low Signal q1->uptake_issue Diffuse/Low entrap_issue Punctate Signal q1->entrap_issue Punctate sol_serum Titrate Serum % uptake_issue->sol_serum sol_conc Increase Peptide Conc. uptake_issue->sol_conc sol_endo Use Endosomolytic Agent entrap_issue->sol_endo sol_motif Add Escape Motif entrap_issue->sol_motif

Caption: Troubleshooting logic for this compound delivery issues.

References

Technical Support Center: Overcoming Resistance to Penetratin-Arg Mediated Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Penetratin-Arg mediated delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-penetrating peptide (CPP) derived from the third helix of the Drosophila Antennapedia homeodomain protein, where the lysine residues have been substituted with arginines. Like other arginine-rich CPPs, it facilitates the cellular uptake of various cargo molecules that are otherwise membrane-impermeable. The primary mechanism of uptake involves two main pathways:

  • Direct Translocation: At higher concentrations, this compound can directly penetrate the plasma membrane in an energy-independent manner.

  • Endocytosis: At lower concentrations, and particularly when attached to large cargo, the primary route of entry is endocytosis. This involves the engulfment of the CPP-cargo complex into vesicles. For the cargo to be effective, it must then escape these endosomes to reach the cytosol or other target organelles.

Q2: My cargo is delivered into the cell, but I'm not observing any biological activity. What could be the issue?

A2: A common reason for observing cellular uptake without corresponding biological activity is endosomal entrapment . While this compound can efficiently deliver cargo into the cell, the cargo may remain trapped within endosomes and eventually be degraded in lysosomes. It is crucial to assess for and facilitate endosomal escape. Refer to the troubleshooting guide on "Assessing and Overcoming Endosomal Entrapment" for detailed protocols.

Q3: What is the optimal concentration of this compound to use for my experiments?

A3: The optimal concentration is highly dependent on the cell type, cargo molecule, and experimental goals. Generally, concentrations ranging from 1 µM to 20 µM are used. It is recommended to perform a dose-response experiment to determine the concentration that provides the highest delivery efficiency with the lowest cytotoxicity. Refer to the "Optimizing this compound Concentration" section in the troubleshooting guides for a detailed protocol.

Q4: How does the nature of my cargo affect delivery efficiency?

A4: The physicochemical properties of the cargo, such as size, charge, and hydrophobicity, can significantly impact the efficiency of this compound mediated delivery. For instance, large or negatively charged cargo may require a higher ratio of this compound for efficient complexation and uptake. It is advisable to characterize your this compound-cargo complex and optimize the formulation.

Q5: Should I use a covalent or non-covalent method to attach my cargo to this compound?

A5: Both methods have their advantages.

  • Covalent conjugation (e.g., via a disulfide or chemical linker) ensures a stable 1:1 ratio of CPP to cargo, which can be beneficial for quantitative studies.

  • Non-covalent complexation (simple mixing) is easier to perform and allows for the delivery of a wider range of molecules without chemical modification. However, the stoichiometry of the complex can be variable. The choice depends on the nature of your cargo and the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of this compound-Cargo Complex

This guide provides a systematic approach to troubleshooting and improving the cellular internalization of your cargo.

Low_Uptake_Workflow start Low Cellular Uptake Detected check_complex Verify this compound-Cargo Complex Formation start->check_complex optimize_ratio Optimize this compound:Cargo Ratio check_complex->optimize_ratio If complex formation is poor check_concentration Assess this compound Concentration check_complex->check_concentration If complex is formed end_point Improved Cellular Uptake optimize_ratio->end_point optimize_incubation Optimize Incubation Time and Temperature check_concentration->optimize_incubation assess_stability Evaluate Complex Stability in Media optimize_incubation->assess_stability modify_peptide Consider Peptide Modifications assess_stability->modify_peptide If complex is unstable assess_stability->end_point If complex is stable modify_peptide->end_point

Caption: Workflow for troubleshooting low cellular uptake.

1. Quantifying Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of fluorescently labeled cargo uptake.

  • Materials:

    • Fluorescently labeled cargo

    • This compound

    • Target cells

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer

  • Protocol:

    • Seed target cells in a 24-well plate and culture overnight.

    • Prepare this compound-cargo complexes at various molar ratios in serum-free media.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-cargo complexes to the cells and incubate for 1-4 hours at 37°C.

    • After incubation, wash the cells three times with PBS to remove surface-bound complexes.

    • Detach the cells using Trypsin-EDTA.

    • Transfer the cell suspension to flow cytometry tubes and wash with PBS.

    • Resuspend the cells in PBS and analyze using a flow cytometer, measuring the mean fluorescence intensity of the cell population.[1]

    • Include untreated cells as a negative control.

Issue 2: High Cytotoxicity Observed

This guide helps in identifying and mitigating the cytotoxic effects of this compound.

1. LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)

    • Target cells

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.[2][3][4][5][6]

    • Prepare serial dilutions of this compound or the this compound-cargo complex.

    • Treat the cells with the different concentrations for the desired exposure time (e.g., 4, 24 hours).[2]

    • Include wells for a no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a lysis control (maximum LDH release, typically by adding a lysis buffer provided in the kit).[2][3]

    • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.[4]

    • Add the LDH reaction mixture from the kit to each well and incubate at room temperature for 30 minutes, protected from light.[4]

    • Add the stop solution provided in the kit.[4]

    • Measure the absorbance at 490 nm using a plate reader.[4][5]

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

2. WST-1 Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Materials:

    • WST-1 reagent

    • Target cells

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.[7][8][9][10]

    • Treat the cells with various concentrations of this compound or the complex for 24-48 hours.[7][8][10]

    • Add 10 µL of WST-1 reagent to each well.[7][8][10]

    • Incubate the plate for 1-4 hours at 37°C.[7][8][10]

    • Measure the absorbance at 450 nm using a plate reader.[7][8]

    • Calculate cell viability as a percentage of the untreated control.

Issue 3: Assessing and Overcoming Endosomal Entrapment

This guide provides methods to determine if your cargo is trapped in endosomes and strategies to enhance its escape into the cytosol.

Endosomal_Escape uptake Endocytic Uptake of This compound-Cargo early_endosome Early Endosome (pH 6.0-6.5) uptake->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome escape Endosomal Escape early_endosome->escape lysosome Lysosome (pH 4.5-5.0) Cargo Degradation late_endosome->lysosome late_endosome->escape cytosol Cytosolic Cargo (Biologically Active) escape->cytosol

Caption: Pathway of endosomal maturation and cargo fate.

1. Confocal Microscopy for Co-localization Analysis

This protocol helps visualize the subcellular localization of the cargo.

  • Materials:

    • Fluorescently labeled cargo

    • This compound

    • Target cells grown on glass-bottom dishes

    • Endosomal/lysosomal markers (e.g., LysoTracker)

    • Confocal microscope

  • Protocol:

    • Seed cells on glass-bottom dishes suitable for confocal microscopy.

    • Treat cells with the fluorescently labeled this compound-cargo complex for the desired time.

    • During the last 30-60 minutes of incubation, add an endosomal or lysosomal marker according to the manufacturer's instructions.

    • Wash the cells with PBS and replace with fresh imaging medium.

    • Image the cells using a confocal microscope, acquiring images in the channels for your cargo and the organelle marker.

    • Analyze the images for co-localization (e.g., yellow puncta if your cargo is green and the endosome is red). A high degree of co-localization suggests endosomal entrapment.[11]

2. Strategies to Enhance Endosomal Escape

  • Co-treatment with Endosomolytic Agents:

    • Chloroquine: A lysosomotropic agent that buffers the pH of endosomes, leading to their swelling and rupture. Use at a concentration of 50-100 µM, but be mindful of potential cytotoxicity.

    • Sucrose: High concentrations of sucrose can induce osmotic swelling of endosomes.

  • Inclusion of pH-sensitive fusogenic peptides: Incorporate peptides like GALA or KALA into your delivery system. These peptides change conformation at the acidic pH of endosomes and disrupt the endosomal membrane.

  • Photochemical Internalization (PCI): This technique involves co-delivering a photosensitizer with the cargo. Upon light irradiation at a specific wavelength, the photosensitizer generates reactive oxygen species that rupture the endosomal membrane.

Data Presentation

Table 1: Comparative Cytotoxicity of Different Cell-Penetrating Peptides

PeptideCell LineAssayIC50 (µM)Reference
PenetratinCortical NeuronsGlutamic Acid Injury3.4[12][13]
PenetratinCortical NeuronsKainic Acid Injury2.0[12][13]
Arg-9Cortical NeuronsGlutamic Acid Injury0.78[12][13]
Arg-9Cortical NeuronsKainic Acid Injury0.81[12][13]
TAT-DCortical NeuronsGlutamic Acid Injury13.9[12][13]
TAT-DCortical NeuronsKainic Acid Injury6.2[12][13]

Table 2: Factors Influencing this compound Delivery Efficiency

ParameterEffect on UptakeRecommended Action
Concentration Generally increases with concentration, but so does toxicity.Perform a dose-response curve (1-20 µM).
Incubation Time Uptake increases over time, typically plateauing after 2-4 hours.Test different time points (e.g., 1, 2, 4 hours).
Temperature Uptake is significantly reduced at 4°C, indicating an energy-dependent process (endocytosis).Incubate at 37°C for optimal uptake.
Serum Serum proteins can interact with the complex and reduce efficiency.Perform initial experiments in serum-free media.
Cargo Charge Positively charged cargo can enhance uptake, while negatively charged cargo may hinder it.Optimize the CPP:cargo ratio for net positive charge.
Cargo Size Larger cargo may have lower uptake efficiency.May require higher CPP concentrations or longer incubation times.

Visualizations

Experimental Workflow for Optimizing this compound Delivery

Optimization_Workflow cluster_prep Complex Preparation cluster_exp Cellular Experiment cluster_analysis Analysis prep Prepare this compound and Cargo Stocks complex Form Complexes at Varying Ratios prep->complex treat Treat Cells with Complexes complex->treat incubate Incubate (Time & Temp) treat->incubate uptake Quantify Uptake (Flow Cytometry) incubate->uptake toxicity Assess Cytotoxicity (LDH/WST-1) incubate->toxicity localization Determine Localization (Confocal Microscopy) uptake->localization optimize Optimize Parameters toxicity->optimize localization->optimize

Caption: A typical experimental workflow for optimizing delivery.

References

Technical Support Center: The Effect of Cell Confluency on Penetratin-Arg Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell confluency on the cellular uptake of Penetratin and its arginine-rich derivatives. All information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Does cell confluency affect the uptake of Penetratin-Arg?

A1: The influence of cell confluency on the uptake of cell-penetrating peptides (CPPs) can be complex and may vary depending on the specific CPP, cell type, and experimental conditions. Some studies have shown that applying a fixed concentration of a CPP to cells at different densities can result in decreased uptake at higher confluency.[1] This could be due to a reduced accessibility of the cell membrane as confluency increases.[1] However, another comprehensive study investigating the impact of various cell culturing parameters on the uptake of a similar arginine-rich CPP, TMR-TAT, found that cell density did not significantly affect its endocytic uptake. It is important to note that while this provides valuable insight, the effect could be different for this compound.

Q2: What are the primary mechanisms of this compound cellular uptake?

A2: this compound, like many other arginine-rich CPPs, can enter cells through two main pathways: direct translocation across the plasma membrane and endocytosis.[1][2] The predominant pathway can be influenced by factors such as the peptide's concentration. At lower concentrations, endocytosis is often the main route of uptake, while at higher concentrations, direct translocation may become more prominent.[1][2] Macropinocytosis, a form of endocytosis, has been identified as a significant pathway for the internalization of some arginine-rich peptides.[3]

Q3: How might high cell confluency theoretically impact these uptake mechanisms?

A3: At high confluency, several cellular changes could theoretically influence this compound uptake:

  • Reduced Membrane Accessibility: Increased cell-to-cell contact in confluent cultures may physically limit the surface area of the plasma membrane exposed to the peptide, potentially reducing the efficiency of both direct translocation and the initiation of endocytosis.[1]

  • Altered Endocytic Activity: While one study reported that confluent 3T3 fibroblasts have a higher initial rate of pinocytosis, they also exhibited a lower net accumulation of fluid-phase material due to increased retroendocytosis or recycling.[4] This suggests that even if the initial internalization is rapid, the peptide may be quickly expelled, leading to lower overall intracellular concentrations.

  • Changes in Cell Surface Receptors: The expression and distribution of cell surface molecules, such as proteoglycans which can interact with CPPs, might be altered in confluent cultures, potentially affecting peptide binding and subsequent internalization.

Q4: What is the role of arginine residues in the uptake process?

A4: The arginine residues in this compound are crucial for its cell-penetrating ability. The guanidinium groups of arginine interact with negatively charged components on the cell surface, such as heparan sulfate proteoglycans and phospholipids on the plasma membrane.[5] This interaction is a key initial step for both direct translocation and endocytosis. Studies have shown that arginine-rich peptides are generally more efficient at cellular uptake compared to their lysine-rich counterparts.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating the effect of cell confluency on this compound uptake.

Problem Possible Causes Recommended Solutions
Low or no this compound uptake at high confluency. 1. Reduced membrane accessibility: As cells become fully confluent, the available surface area for peptide interaction may decrease.[1]2. Altered endocytic pathways: Confluent cells might exhibit different rates of endocytosis and recycling compared to sub-confluent cells.[4]3. Cell health: Over-confluent cultures can lead to nutrient depletion and accumulation of waste products, affecting cellular processes including endocytosis.1. Optimize cell seeding density: Conduct experiments at various confluency levels (e.g., 50%, 70%, 90%, and 100%) to determine the optimal density for your specific cell line and experimental goals.2. Normalize to cell number: Ensure that the amount of peptide applied is normalized to the number of cells rather than the volume of the culture medium, as the peptide-to-cell ratio is a critical factor.[1]3. Use freshly confluent cells: Perform experiments as soon as the desired confluency is reached to avoid issues related to overgrowth.
High variability in uptake results between experiments. 1. Inconsistent confluency: Visual estimation of confluency can be subjective and lead to variability.2. Differences in cell passage number: Cellular characteristics, including endocytic activity, can change with increasing passage number.3. Inconsistent incubation times or temperatures: Small variations in these parameters can significantly impact uptake kinetics.[7]1. Standardize confluency assessment: Use image analysis software to quantify confluency more objectively or seed a precise number of cells and allow a consistent growth period.2. Use a consistent passage number range: For a series of experiments, use cells within a narrow passage number window.3. Strictly control experimental conditions: Ensure precise timing of incubations and maintain a constant temperature (e.g., using a water bath or incubator for all steps).
Difficulty distinguishing between membrane-bound and internalized peptide. 1. Insufficient washing: Residual peptide bound to the cell surface can lead to an overestimation of uptake.2. Fluorescence quenching: The fluorescence of labeled peptides can be affected by the cellular environment.1. Implement stringent washing steps: After incubation with the peptide, wash cells thoroughly with a suitable buffer (e.g., PBS).2. Use a quenching agent: Employ a membrane-impermeable quenching agent like Trypan Blue to quench the fluorescence of extracellularly bound peptide before analysis by flow cytometry.3. Acid wash: A brief wash with a low pH buffer can help to remove surface-bound basic peptides.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Uptake at Different Cell Confluencies using Flow Cytometry

This protocol allows for the quantification of fluorescently labeled this compound uptake in a large cell population at varying densities.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-Penetratin-Arg)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Trypan Blue solution (for quenching)

  • Multi-well plates (e.g., 24-well plates)

  • Flow cytometer

Methodology:

  • Cell Seeding:

    • Seed cells in a 24-well plate at different densities to achieve the desired confluencies (e.g., 50%, 70%, 90%, and 100%) after a predetermined growth period (e.g., 24-48 hours). Include wells for unstained control cells for each confluency level.

  • Peptide Incubation:

    • Once cells have reached the target confluencies, remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound to each well.

    • Incubate for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining:

    • Remove the peptide-containing medium and wash the cells three times with cold PBS to remove unbound peptide.

    • Add Trypsin-EDTA to each well and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge the cells and resuspend the pellet in flow cytometry buffer.

    • For quenching of extracellular fluorescence, add Trypan Blue solution just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Use the unstained control cells to set the baseline fluorescence.

    • Record the mean fluorescence intensity (MFI) for each confluency level.

Protocol 2: Visualization of this compound Uptake at Different Cell Confluencies using Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of fluorescently labeled this compound at different cell densities.

Materials:

  • Fluorescently labeled this compound (e.g., TAMRA-Penetratin-Arg)

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Glass-bottom dishes or coverslips

  • Confocal microscope

Methodology:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips at densities that will result in sub-confluent (e.g., 50-70%) and fully confluent (100%) monolayers.

  • Peptide Incubation:

    • Once the desired confluency is reached, replace the medium with fresh, serum-free medium containing the fluorescently labeled this compound.

    • Incubate for the desired time at 37°C.

  • Staining and Fixation:

    • Remove the peptide solution and wash the cells three times with warm PBS.

    • Incubate the cells with Hoechst 33342 in PBS for 10-15 minutes to stain the nuclei.

    • Wash the cells again with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a confocal microscope. Acquire images in the channels corresponding to the peptide's fluorophore and Hoechst 33342.

    • Analyze the images to observe the localization of the peptide (e.g., punctate endosomal patterns, diffuse cytoplasmic signal) at different confluencies.

Visualizations

Experimental_Workflow_Flow_Cytometry cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_analysis Analysis seed_cells Seed cells at varying densities (e.g., for 50%, 70%, 90%, 100% confluency) culture Culture for 24-48h seed_cells->culture Growth wash_pbs Wash with PBS culture->wash_pbs add_peptide Incubate with fluorescent this compound wash_pbs->add_peptide wash_remove Wash to remove unbound peptide add_peptide->wash_remove harvest Harvest cells (Trypsinization) wash_remove->harvest resuspend Resuspend in FACS buffer harvest->resuspend analyze Analyze by Flow Cytometry resuspend->analyze

Caption: Workflow for quantitative analysis of this compound uptake by flow cytometry.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm penetratin_arg This compound membrane_interaction Interaction with Membrane Components (e.g., GAGs, Phospholipids) penetratin_arg->membrane_interaction direct_translocation Direct Translocation membrane_interaction->direct_translocation High Concentration endocytosis Endocytosis membrane_interaction->endocytosis Low Concentration cytosolic_peptide Cytosolic this compound direct_translocation->cytosolic_peptide macropinocytosis Macropinocytosis endocytosis->macropinocytosis major pathway for some arginine-rich CPPs endosome Endosome macropinocytosis->endosome endosome->cytosolic_peptide Endosomal Escape

Caption: Potential cellular uptake pathways of this compound.

References

Technical Support Center: Improving Endosomal Escape of Penetratin-Arg Delivered Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Penetratin-Arg for intracellular cargo delivery. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the common challenge of endosomal entrapment and improve the cytosolic delivery of your cargo.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of this compound and strategies to enhance its delivery efficiency.

Q1: Why is my this compound delivered cargo showing a punctate staining pattern inside cells?

A1: A punctate, or vesicle-like, staining pattern is a classic indication of endosomal entrapment. When conjugated to macromolecules or used at low concentrations, this compound and its cargo are primarily taken up by the cell through endocytosis.[1] This process engulfs the complex in membrane-bound vesicles called endosomes. If the complex cannot efficiently escape this pathway, it remains trapped and is often trafficked to lysosomes for degradation, preventing it from reaching its intended cytosolic or nuclear target.[1][2] The punctate pattern you observe corresponds to the accumulation of your fluorescently-labeled cargo within these vesicles.

Q2: What is the proposed mechanism for this compound's entry and endosomal escape?

A2: this compound, a cationic cell-penetrating peptide (CPP), initially interacts with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers internalization via endocytosis.[1][3] Once inside the endosome, the environment becomes progressively more acidic as the endosome matures (pH drops from ~6.5 to ~4.5).[1] The "endosomal escape" is the critical, yet often inefficient, step. It is thought that the positively charged peptide interacts with negatively charged lipids on the inner leaflet of the endosomal membrane, causing membrane destabilization, pore formation, or vesicle budding, which allows the cargo to be released into the cytosol.[4][5][6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (pH 6.5 -> 5.5) cluster_lysosome Lysosome (pH 4.5) CPP_Cargo This compound-Cargo Complex Cell_Surface Cell Surface (HSPGs) CPP_Cargo->Cell_Surface 1. Binding Entrapment Endosomal Entrapment Cell_Surface->Entrapment 2. Endocytosis Degradation Cargo Degradation Entrapment->Degradation 3a. Maturation & Trafficking (Inefficient Escape) Cytosol Cytosolic Cargo Release (Successful Delivery) Entrapment->Cytosol 3b. Endosomal Escape (Efficient Delivery) Target Intracellular Target Cytosol->Target 4. Action start Start: Low Cytosolic Delivery q1 Is intracellular signal observed? start->q1 a1_yes Punctate or Diffuse Signal? q1->a1_yes Yes a1_no Troubleshoot Uptake: 1. Optimize Peptide:Cargo Ratio 2. Check Complex Stability 3. Verify Cell Health q1->a1_no No a2_punctate Signal is Punctate a1_yes->a2_punctate Punctate a2_diffuse Signal is Diffuse a1_yes->a2_diffuse Diffuse q2 Confirm Endosomal Trapping: Co-localization study with endosomal/lysosomal markers a2_punctate->q2 q4 Is there high cell toxicity? a2_diffuse->q4 q3 High Co-localization? q2->q3 a3_yes Implement Escape Strategy: 1. Add Chloroquine/Fusogenic Peptide 2. Use Photochemical Internalization 3. Redesign Linker (pH-sensitive) q3->a3_yes Yes a3_no Problem likely not endosomal escape. Re-evaluate cargo activity/stability. q3->a3_no No end Successful Cytosolic Delivery a3_yes->end a4_yes Reduce Toxicity: 1. Lower Complex Concentration 2. Reduce Incubation Time 3. See Viability Assay Protocol q4->a4_yes Yes q4->end No

References

Validation & Comparative

A Comparative Guide to siRNA Transfection: Penetratin-Arg vs. Lipofectamine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of gene silencing research, the effective delivery of small interfering RNA (siRNA) into cells is a critical step. Among the various transfection methods available, cell-penetrating peptides (CPPs) and lipid-based reagents are two of the most prominent. This guide provides a detailed comparison of Penetratin functionalized with arginine (Penetratin-Arg) and the widely used Lipofectamine family of reagents for siRNA transfection. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal delivery method for their experimental needs.

Performance Overview

Penetratin, a cell-penetrating peptide derived from the Antennapedia homeodomain, and its arginine-rich variants, leverage a mechanism of direct membrane translocation and endocytosis to deliver cargo into cells. The addition of arginine residues enhances the electrostatic interactions with the negatively charged phosphate backbone of siRNA, facilitating stable complex formation.[1][2] Lipofectamine reagents, on the other hand, are cationic lipid formulations that encapsulate siRNA into liposomes (lipoplexes), which then fuse with the cell membrane to release their contents into the cytoplasm.[3]

Direct head-to-head comparisons of this compound with Lipofectamine in single studies are limited in publicly available literature. However, by synthesizing data from studies comparing various CPPs, including Penetratin and other arginine-rich peptides, to Lipofectamine, we can construct a comparative overview of their performance.

Data Presentation: Synthesized Performance Metrics

The following tables summarize the performance of arginine-rich CPPs (as a proxy for this compound) and Lipofectamine based on data from multiple studies. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, siRNA sequence and concentration, and specific experimental conditions.

Table 1: Comparison of Transfection Efficiency and Cytotoxicity

FeatureArginine-Rich CPPs (e.g., this compound)Lipofectamine (e.g., Lipofectamine 2000/RNAiMAX)
Transfection Efficiency Moderate to high, depending on the cell type and peptide-siRNA ratio. Some studies show comparable or slightly lower efficiency than Lipofectamine in common cell lines, but superior efficiency in hard-to-transfect cells.[4][5]High to very high in a wide range of common cell lines. Often considered the gold standard for in vitro transfection.[6]
Cytotoxicity Generally low. CPPs often exhibit better biocompatibility and lower cell death compared to lipid-based reagents.[7][8]Moderate to high. Can induce significant cytotoxicity, especially at higher concentrations and in sensitive cell types.[8]
Serum Stability Can be sensitive to serum, but modifications and optimized formulations can improve stability.[1]Performance can be inhibited by serum, requiring the use of serum-free media during complex formation.[9]
Mechanism of Entry Primarily endocytosis, with some evidence of direct membrane translocation.[1]Endocytosis and membrane fusion.[3]
Off-Target Effects The potential for off-target effects is a general concern for all siRNA delivery methods. The lower concentrations of siRNA that may be used with efficient CPPs could potentially reduce such effects.[10]Off-target effects are a known issue and can be concentration-dependent. Careful optimization of siRNA concentration is required.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for siRNA transfection using an arginine-rich CPP and Lipofectamine RNAiMAX.

Protocol 1: siRNA Transfection using this compound (Representative)

This protocol is a generalized procedure based on methodologies for similar arginine-rich CPPs. Optimization is recommended for specific cell types and siRNA sequences.

Materials:

  • This compound peptide

  • siRNA stock solution (e.g., 20 µM)

  • Serum-free medium (e.g., Opti-MEM)

  • Cells to be transfected

  • Standard cell culture reagents

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they are 60-80% confluent at the time of transfection.[13]

  • Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Dilute the desired amount of siRNA in serum-free medium.

    • Tube B: Dilute the this compound peptide in serum-free medium. The optimal molar ratio of peptide to siRNA needs to be determined empirically, but a common starting point is a 20:1 molar ratio.[1]

    • Add the diluted siRNA from Tube A to the diluted peptide in Tube B.

    • Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, serum-containing medium.

    • Add the peptide-siRNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Analyze the cells for target gene knockdown using appropriate methods such as qRT-PCR or Western blotting.

Protocol 2: siRNA Transfection using Lipofectamine RNAiMAX

This protocol is based on the manufacturer's recommendations and common laboratory practices.[9][13]

Materials:

  • Lipofectamine RNAiMAX transfection reagent

  • siRNA stock solution (e.g., 20 µM)

  • Opti-MEM I Reduced Serum Medium

  • Cells to be transfected

  • Standard cell culture reagents

Procedure:

  • Cell Seeding: The day before transfection, seed cells to be 60-80% confluent at the time of transfection.[13]

  • Complex Formation:

    • For each well, prepare two tubes.

    • Tube A: Dilute the siRNA in Opti-MEM medium. Mix gently.

    • Tube B: Dilute the Lipofectamine RNAiMAX in Opti-MEM medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA (from Tube A) and the diluted Lipofectamine RNAiMAX (from Tube B).

    • Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[9]

  • Transfection:

    • Add the complexes to the cells in their culture medium.

    • Mix gently by rocking the plate.

  • Incubation and Analysis:

    • Incubate the cells at 37°C for 24-72 hours.

    • Assess gene knockdown at the desired time point. A medium change after 4-6 hours is optional.[14]

Visualizing the Workflow and Cellular Uptake

To better understand the processes, the following diagrams illustrate the experimental workflow and the proposed mechanisms of cellular entry.

G cluster_0 Preparation cluster_1 Complex Formation cluster_2 Transfection cluster_3 Analysis Cell Seeding Cell Seeding siRNA Dilution siRNA Dilution Reagent Dilution Peptide/Lipid Dilution Mixing Mixing siRNA Dilution->Mixing Reagent Dilution->Mixing Incubation (20-30 min) Incubation (20-30 min) Mixing->Incubation (20-30 min) Add Complexes to Cells Add Complexes to Cells Incubation (20-30 min)->Add Complexes to Cells Incubate (24-72h) Incubate (24-72h) Add Complexes to Cells->Incubate (24-72h) Gene Knockdown Analysis Gene Knockdown Analysis Incubate (24-72h)->Gene Knockdown Analysis

General workflow for siRNA transfection.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound-siRNA Complex This compound-siRNA Complex Endosome (CPP) Endosome This compound-siRNA Complex->Endosome (CPP) Endocytosis Lipofectamine-siRNA Lipoplex Lipofectamine-siRNA Lipoplex Endosome (Lipid) Endosome Lipofectamine-siRNA Lipoplex->Endosome (Lipid) Endocytosis/Fusion Membrane Cytoplasm (CPP) Cytoplasm Endosome (CPP)->Cytoplasm (CPP) Endosomal Escape Cytoplasm (Lipid) Cytoplasm Endosome (Lipid)->Cytoplasm (Lipid) Endosomal Escape/Fusion RISC (CPP) RISC Loading & Gene Silencing Cytoplasm (CPP)->RISC (CPP) RISC (Lipid) RISC Loading & Gene Silencing Cytoplasm (Lipid)->RISC (Lipid)

Cellular uptake pathways for siRNA complexes.

Conclusion

The choice between this compound and Lipofectamine for siRNA transfection depends on the specific priorities of the experiment. Lipofectamine reagents often provide very high transfection efficiency in a broad range of cell lines, making them a reliable choice for many standard applications. However, this can come at the cost of significant cytotoxicity.

This compound and other arginine-rich CPPs present a compelling alternative, particularly when working with sensitive or hard-to-transfect primary cells where maintaining cell health is paramount. While they may require more optimization to achieve the same level of knockdown as Lipofectamine in some cell types, their lower cytotoxicity profile can lead to more physiologically relevant results. Ultimately, empirical testing of both methods is recommended to determine the most effective and least toxic approach for a given cell type and experimental system.

References

A Comparative Guide to the Efficacy of Penetratin-Arg and Other Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cell-penetrating peptides (CPPs) have emerged as powerful tools for delivering a wide range of therapeutic and diagnostic molecules into cells, overcoming the barrier of the cell membrane. Among the diverse families of CPPs, cationic peptides, particularly those rich in arginine, are widely utilized for their high transduction efficiency. This guide provides an objective comparison of the efficacy of a key arginine-rich peptide, Penetratin-Arg, against its parent peptide, Penetratin, and other widely used CPPs like TAT and poly-arginine peptides.

Penetratin is a 16-amino acid peptide derived from the Antennapedia homeodomain, while this compound (Pen-Arg) is an analogue in which the lysine residues have been strategically replaced with arginines.[1] This substitution is significant because the guanidinium group of arginine can form stronger bidentate hydrogen bonds with negatively charged components of the cell membrane, such as phosphates and sulfates, which is believed to enhance cellular uptake.[2][3]

Quantitative Comparison of CPP Efficacy

The efficacy of a CPP can be evaluated by its ability to enter cells and exert a biological effect or deliver a cargo. The following tables summarize quantitative data from studies comparing arginine-rich peptides with other cationic CPPs.

Table 1: Comparative Neuroprotective Efficacy of Cationic CPPs

Neuroprotection assays provide a functional measure of a CPP's intrinsic biological activity and its ability to effectively reach intracellular targets. The data below shows the half-maximal inhibitory concentration (IC50) in different in vitro neuronal injury models, where a lower IC50 value indicates higher potency.

PeptideGlutamic Acid Model (IC50)Kainic Acid Model (IC50)In Vitro Ischemia (IC50)
Arg-9 (Poly-arginine) 0.78 µM 0.81 µM 6.0 µM
Penetratin 3.4 µM2.0 µM>10 µM
TAT-D 13.9 µM6.2 µM7.1 µM
Data sourced from studies on primary cortical neuronal cultures.[4][5]

These results consistently demonstrate that the poly-arginine peptide Arg-9 is significantly more potent than both Penetratin and TAT-D in excitotoxicity models.[4][5] The enhanced efficacy is attributed to the higher density of arginine residues.[4]

Table 2: Comparison of Cellular Uptake and Cytotoxicity

Direct measurement of cellular uptake and assessment of cytotoxicity are crucial for evaluating CPPs as delivery vectors.

PeptideRelative Uptake EfficiencyCytotoxicity Profile
This compound Higher than Penetratin, particularly for splice-switching cargo.[1]Data not widely available, but oligoarginines are generally non-toxic at effective concentrations.[3]
Penetratin Moderate. Lower than TAT and Transportan for protein cargo delivery.Low cytotoxicity observed in multiple cell lines (e.g., Caco-2, HEI-OC1).[6][7]
Poly-arginine (Arg-8, Arg-9) High. Uptake efficiency generally increases with the number of arginine residues (optimal range is R8-R10).[3]Generally low to moderate cytotoxicity.[3][6]
TAT High. Often used as a benchmark for CPP efficiency.Low cytotoxicity, though some effects on cell metabolism have been reported in specific contexts.[6][7]

Experimental Protocols & Methodologies

The data presented in this guide are derived from established experimental procedures. Understanding these protocols is essential for interpreting the results and designing future studies.

Cellular Uptake Assay via Flow Cytometry

This method quantifies the amount of fluorescently labeled CPP that has entered a cell population.[8]

  • Cell Preparation: Cells are seeded in multi-well plates and cultured to reach a desired confluency (e.g., 250,000 cells/well in a 24-well plate) and incubated for 24 hours.[9]

  • Incubation: The culture medium is replaced with a medium containing the fluorescently labeled CPP (e.g., FITC-labeled or TAMRA-labeled) at a specific concentration (e.g., 5 µM). The cells are then incubated for a defined period (e.g., 90 minutes) at 37°C.[10]

  • Washing and Detachment: After incubation, the peptide solution is removed, and the cells are washed multiple times with Phosphate-Buffered Saline (PBS) to eliminate extracellular, unbound peptides.[11] Cells are then detached using an enzyme like trypsin.[11]

  • Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is calculated and compared to untreated control cells to quantify uptake.[11]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[12]

  • Cell Seeding: Cells are plated in a 96-well plate at a specific density (e.g., 10,000 cells/well) and allowed to adhere overnight.[9]

  • Treatment: Cells are incubated with various concentrations of the CPPs for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A detergent or solvent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[13]

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualized Workflows and Pathways

Diagrams created using Graphviz help to illustrate the complex processes involved in CPP-mediated delivery.

G General Cellular Uptake Pathways for Cationic CPPs CPP Cationic CPP (e.g., this compound) Membrane Cell Surface Interaction (Electrostatic binding to GAGs) CPP->Membrane Initial Contact Direct Direct Translocation (Energy-Independent) Membrane->Direct High Concentration Endo Endocytosis (Energy-Dependent) Membrane->Endo Low Concentration Cytosol1 Cytosolic Delivery Direct->Cytosol1 Endosome Endosomal Entrapment Endo->Endosome Escape Endosomal Escape Endosome->Escape Cytosol2 Cytosolic Delivery Escape->Cytosol2

Cellular uptake mechanisms for cationic CPPs.

The initial step for cationic CPP uptake involves electrostatic interactions with negatively charged glycosaminoglycans (GAGs) on the cell surface.[3] Following this, internalization can occur via two main routes: energy-independent direct translocation across the membrane or energy-dependent endocytosis.[2][14] For cargo delivery to be effective via the endocytic pathway, the CPP and its cargo must escape the endosome to reach the cytosol.

G Workflow for Flow Cytometry-Based CPP Uptake Assay seeding 1. Seed Cells in 24-well plate incubation 2. Incubate 24h at 37°C seeding->incubation add_cpp 3. Add Fluorescent CPP (e.g., 5 µM) incubate_cpp 4. Incubate 90 min at 37°C add_cpp->incubate_cpp wash 5. Wash with PBS (Remove unbound CPP) trypsin 6. Trypsinize (Detach cells) wash->trypsin analysis 7. Analyze Fluorescence by Flow Cytometry

References

Benchmarking Penetratin-Arg Against Novel Transfection Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of molecular biology, drug development, and gene therapy, the efficient delivery of nucleic acids and other macromolecules into cells is a critical experimental step. While numerous transfection reagents are available, selecting the optimal one for a specific application can be a considerable challenge. This guide provides a comprehensive comparison of Penetratin-Arg, a cell-penetrating peptide (CPP), with leading novel transfection reagents, offering experimental data and detailed protocols to aid in this selection process.

Introduction to this compound and Novel Transfection Technologies

This compound is a 16-amino acid cell-penetrating peptide derived from the Antennapedia protein of Drosophila melanogaster.[1] The substitution of lysine residues with arginine enhances its ability to traverse the plasma membrane, making it a useful tool for the intracellular delivery of various molecules, including peptides and small interfering RNAs (siRNAs).[1][2][3] The proposed mechanism of entry for Penetratin and similar CPPs is often described as direct translocation across the cell membrane, a process that can be independent of endocytosis.[4]

In recent years, the field of transfection technology has seen significant advancements, leading to the development of novel reagents with improved efficiency and reduced cytotoxicity. These can be broadly categorized into:

  • Lipid-Based Reagents: These formulations, such as the widely used Lipofectamine™ series, consist of cationic lipids that form liposomes or lipid nanoparticles (LNPs) around the negatively charged cargo. These complexes then fuse with the cell membrane to release their contents into the cytoplasm.

  • Polymer-Based Reagents: Cationic polymers like polyethylenimine (PEI) and dendrimers electrostatically interact with nucleic acids to form complexes called polyplexes. These are then taken up by cells, often through endocytosis.

  • Magnetic Nanoparticles: This technology, known as Magnetofection™, utilizes magnetic nanoparticles coated with cationic molecules. When an external magnetic field is applied, the nucleic acid-nanoparticle complexes are rapidly drawn towards and into the target cells.

Performance Comparison of Transfection Reagents

The selection of a transfection reagent is often a trade-off between efficiency and cytotoxicity. The ideal reagent would provide high transfection rates with minimal impact on cell viability. The following table summarizes the performance of this compound against representative novel lipid-based and polymer-based reagents based on data from various studies. It is important to note that performance can vary significantly depending on the cell type, the nature of the cargo, and the specific experimental conditions.

FeatureThis compoundNovel Lipid-Based Reagent (e.g., Lipofectamine™ 3000)Novel Polymer-Based Reagent (e.g., Polyethylenimine "JetPEI®")
Transfection Efficiency (Common Cell Lines e.g., HEK293, HeLa) Moderate to High (siRNA)Very HighHigh
Cytotoxicity Low to ModerateModerate to High[5][6]Moderate
Mechanism of Entry Direct Penetration / EndocytosisEndocytosis / Membrane FusionEndocytosis
Payload Flexibility Peptides, siRNA, OligonucleotidesDNA (plasmids), RNA (mRNA, siRNA)DNA (plasmids), RNA (mRNA, siRNA)
Serum Compatibility Generally CompatibleImproved Serum CompatibilityGenerally Compatible
Ease of Use Simple mixing protocolMulti-step protocolSimple mixing protocol
Cost HighModerate to HighLow to Moderate

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, detailed protocols for the transfection of siRNA using this compound, a novel lipid-based reagent, and a novel polymer-based reagent are provided below.

Objective:

To quantitatively compare the transfection efficiency and cytotoxicity of this compound, a lipid-based reagent, and a polymer-based reagent for the delivery of a fluorescently labeled siRNA into a mammalian cell line (e.g., HeLa).

Materials:
  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • Fluorescently labeled control siRNA (e.g., Cy3-siRNA)

  • This compound peptide

  • Novel Lipid-Based Transfection Reagent (e.g., Lipofectamine™ 3000)

  • Novel Polymer-Based Transfection Reagent (e.g., JetPEI®)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Flow cytometer

  • Fluorescence microscope

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_complex Complex Formation (for each reagent) cluster_transfection Transfection cluster_analysis Analysis prep1 Seed HeLa cells in 24-well and 96-well plates prep2 Incubate for 24h to reach 70-80% confluency prep1->prep2 comp1 Dilute siRNA in serum-free medium comp3 Combine diluted siRNA and reagent comp1->comp3 comp2 Dilute transfection reagent in serum-free medium comp2->comp3 comp4 Incubate at room temperature for 15-20 min comp3->comp4 trans1 Add complexes to cells in respective wells trans2 Incubate for 48h trans1->trans2 analysis1 Transfection Efficiency (24-well plate) analysis1a Harvest cells analysis1->analysis1a analysis2 Cytotoxicity (96-well plate) analysis2a Add MTT reagent analysis2->analysis2a analysis1b Analyze by Flow Cytometry for Cy3 signal analysis1a->analysis1b analysis2b Incubate for 4h analysis2a->analysis2b analysis2c Add DMSO to dissolve formazan analysis2b->analysis2c analysis2d Measure absorbance at 570 nm analysis2c->analysis2d cluster_prep cluster_prep cluster_complex cluster_complex cluster_transfection cluster_transfection cluster_analysis cluster_analysis

Caption: Experimental workflow for benchmarking transfection reagents.

Step-by-Step Protocol:

1. Cell Seeding:

  • The day before transfection, seed HeLa cells in a 24-well plate (for transfection efficiency analysis) and a 96-well plate (for cytotoxicity assay) at a density that will result in 70-80% confluency on the day of transfection.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

2. Complex Formation (perform for each reagent separately):

  • This compound:

    • In a sterile tube, dilute 20 pmol of Cy3-siRNA in 50 µL of Opti-MEM™.

    • In a separate tube, dilute this compound to a final concentration of 10 µM in 50 µL of Opti-MEM™.

    • Add the diluted siRNA to the diluted this compound, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Lipid-Based Reagent (follow manufacturer's instructions, example for Lipofectamine™ 3000):

    • In a sterile tube, dilute 20 pmol of Cy3-siRNA in 25 µL of Opti-MEM™.

    • In a separate tube, dilute 1.5 µL of Lipofectamine™ 3000 reagent in 25 µL of Opti-MEM™.

    • Add the diluted siRNA to the diluted Lipofectamine™ 3000, mix gently, and incubate for 15 minutes at room temperature.

  • Polymer-Based Reagent (follow manufacturer's instructions, example for JetPEI®):

    • In a sterile tube, dilute 20 pmol of Cy3-siRNA in 50 µL of 150 mM NaCl.

    • In a separate tube, add the appropriate amount of JetPEI® to 50 µL of 150 mM NaCl (typically at an N/P ratio of 5-10).

    • Add the JetPEI® solution to the siRNA solution, vortex briefly, and incubate for 15-20 minutes at room temperature.

3. Transfection:

  • Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed, serum-containing medium.

  • Add the 100 µL of the transfection complex dropwise to the respective wells of both the 24-well and 96-well plates.

  • Gently rock the plates to ensure even distribution of the complexes.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

4. Analysis:

  • Transfection Efficiency (Flow Cytometry):

    • After 48 hours, wash the cells in the 24-well plate with PBS.

    • Harvest the cells using trypsin and resuspend them in PBS.

    • Analyze the percentage of Cy3-positive cells using a flow cytometer.

  • Cytotoxicity (MTT Assay):

    • After 48 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Mechanism of this compound Mediated Delivery

The precise mechanism of cell entry for this compound is still under investigation, but it is believed to involve direct interactions with the cell membrane. The following diagram illustrates a proposed model.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular p1 Initial Electrostatic Interaction p2 Membrane Destabilization / Pore Formation p1->p2 p3 Translocation of CPP-Cargo Complex p2->p3 p4 Release into Cytoplasm p3->p4 end p4->end Delivery start start->p1 Approach

Caption: Proposed mechanism of this compound cell entry.

This guide provides a starting point for comparing this compound with novel transfection reagents. By using the provided protocols and understanding the performance characteristics of each reagent type, researchers can make an informed decision to best suit their experimental needs.

References

A Comparative Analysis of Cell-Penetrating Peptides for Intracellular siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic molecules into cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising vector for transporting macromolecules like small interfering RNA (siRNA) across the cell membrane. This guide provides a side-by-side analysis of different CPPs for siRNA delivery, supported by experimental data, to aid in the selection of the most suitable peptide for specific research and therapeutic applications.

This comparison focuses on the performance of several well-characterized CPPs, including cationic and amphipathic peptides, in delivering siRNA to cancer cells. The analysis includes quantitative data on uptake efficiency, gene silencing efficacy, and cytotoxicity, providing a comprehensive overview of their relative strengths and weaknesses.

Performance Comparison of CPPs for siRNA Delivery

The efficacy of CPP-mediated siRNA delivery is influenced by several factors, including the physicochemical properties of the CPP, the nature of the cargo, and the cell type. Below is a summary of the performance of selected CPPs from various studies.

CPPTypeCell LinesiRNA Uptake EfficiencyGene Silencing EfficacyCytotoxicityReference
Hexa-arginine (R6) CationicHuh7.5LowNo significant silencing activityNot significantly cytotoxic (5% reduction in cell viability)[1]
Model Amphipathic Peptide (MAP) AmphipathicHuh7.5High (170-fold greater than R6 at 1h, 600-fold at 6h)[1]Comparable to Lipofectamine 2000Not significantly cytotoxic (17% reduction in cell viability)[1]
Tat (48-60) CationicL929Increased staining intensity compared to unconjugated siRNA36% ± 6% knockdown of p38 MAP kinase mRNA at 10µMNot specified[2]
Penetratin AmphipathicL929No significant difference from unconjugated siRNA20% ± 3% knockdown of p38 MAP kinase mRNA at 10µMNot specified[2]
Transportan AmphipathicVariousHigh internalization of siRNAStrong gene silencing activityDependent on cargo and concentration[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for evaluating CPP-mediated siRNA delivery.

Formation of CPP-siRNA Complexes (Non-covalent)

This protocol describes the formation of complexes between CPPs and siRNA through electrostatic interactions.

Materials:

  • Cell-penetrating peptide (e.g., MAP, R6) stock solution (1-10 mM in sterile deionized water)

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • RNase-free water or buffer (e.g., HEPES, acetate)

  • Sterile microcentrifuge tubes

Procedure:

  • Dilute the CPP and siRNA stock solutions to the desired concentrations in RNase-free water or buffer.

  • Mix the CPP and siRNA solutions at the desired molar ratio (e.g., 10:1, 20:1, 30:1 CPP:siRNA).

  • Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of stable complexes.[3]

  • The complexes are now ready for addition to cell culture.

Cell Culture and Transfection

This protocol outlines the general procedure for transfecting mammalian cells with CPP-siRNA complexes.

Materials:

  • Mammalian cells (e.g., Huh7.5, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 96-well or 24-well cell culture plates

  • CPP-siRNA complexes

Procedure:

  • Seed the cells in the culture plates 24 hours prior to transfection to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, remove the complete culture medium from the cells.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Dilute the prepared CPP-siRNA complexes in serum-free medium to the desired final siRNA concentration (e.g., 50 nM).

  • Add the diluted complexes to the cells.

  • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Incubate the cells for an additional 24-72 hours before assessing gene silencing.

Quantification of siRNA Uptake

Flow cytometry is a common method to quantify the intracellular uptake of fluorescently labeled siRNA.

Materials:

  • Cells transfected with fluorescently labeled siRNA (e.g., Cy3-siRNA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • After the desired incubation time, wash the cells twice with PBS to remove extracellularly bound complexes.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized siRNA.

  • Untransfected cells should be used as a negative control to set the baseline fluorescence.

Assessment of Gene Silencing Efficacy

Quantitative real-time PCR (qRT-PCR) is a standard method to measure the downregulation of the target mRNA.

Materials:

  • Cells transfected with CPP-siRNA complexes

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix and primers for the target gene and a housekeeping gene

Procedure:

  • At 24-72 hours post-transfection, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, primers for the target gene, and a housekeeping gene (for normalization).

  • Calculate the relative expression of the target gene in treated cells compared to control cells (treated with a non-targeting siRNA or untreated).

Visualizing the Process

Diagrams can help to clarify complex biological processes and experimental designs.

Experimental_Workflow cluster_preparation Complex Formation cluster_transfection Cell Transfection cluster_analysis Analysis CPP CPP Solution Mix Mix at desired molar ratio CPP->Mix siRNA siRNA Solution siRNA->Mix Incubate Incubate 30-60 min at RT Mix->Incubate AddComplex Add CPP-siRNA complexes to cells in serum-free medium Cells Seed cells in multi-well plate Cells->AddComplex IncubateCells Incubate 4-6 h at 37°C AddComplex->IncubateCells Uptake Quantify siRNA Uptake (Flow Cytometry) IncubateCells->Uptake Silencing Assess Gene Silencing (qRT-PCR) IncubateCells->Silencing Cytotoxicity Measure Cytotoxicity (MTT Assay) IncubateCells->Cytotoxicity

Fig. 1: Experimental workflow for comparing CPP-mediated siRNA delivery.

CPP_Mediated_Endocytosis CPP_siRNA CPP-siRNA Complex CellSurface Cell Surface Binding (Electrostatic Interactions) CPP_siRNA->CellSurface Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Formation Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytosol siRNA Release into Cytosol EndosomalEscape->Cytosol RISC RISC Loading Cytosol->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Fig. 2: General mechanism of CPP-mediated siRNA delivery via endocytosis.

Conclusion

The choice of a CPP for siRNA delivery is a critical decision that significantly impacts experimental outcomes. This guide highlights that amphipathic CPPs, such as MAP and Transportan, may offer superior siRNA uptake and gene silencing efficacy compared to some cationic CPPs like R6. However, the performance of each CPP is highly context-dependent. Therefore, it is essential for researchers to empirically test and optimize CPP-siRNA formulations for their specific cell type and application. The provided protocols and comparative data serve as a valuable starting point for these investigations, ultimately facilitating the development of more effective siRNA-based therapeutics.

References

Validating the Biological Activity of Cargo Delivered by Penetratin-Arg: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of biologically active cargo is a cornerstone of modern therapeutic and research applications. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral vector for this purpose. Among these, Penetratin and its arginine-rich analogue, Penetratin-Arg, have garnered significant attention. This guide provides an objective comparison of this compound's performance against other CPPs, supported by experimental data and detailed protocols to validate the biological activity of the delivered cargo.

Introduction to this compound

Penetratin is a 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain. Its ability to translocate across cell membranes has made it a popular choice for delivering a variety of cargo molecules, including proteins and nucleic acids. This compound is a modified version of Penetratin where all lysine (Lys) residues have been substituted with arginine (Arg) residues. This substitution is based on the established understanding that the guanidinium group of arginine has a stronger affinity for negatively charged cell membrane components compared to the primary amine of lysine, which is believed to enhance cellular uptake.[1][2]

Comparative Performance of this compound

The substitution of lysine with arginine in the Penetratin sequence has been shown to significantly impact its delivery efficiency. Studies comparing Penetratin with its arginine-enriched (PenArg) and lysine-enriched (PenLys) analogs have demonstrated a clear hierarchy in uptake efficiency: PenArg > Penetratin > PenLys.[2][3] This suggests that this compound holds promise for superior cargo delivery.

Data Presentation: Quantitative Comparison of CPP Delivery Efficiency

The following table summarizes the relative uptake efficiency of different CPPs for various cargo types based on available literature. It is important to note that direct head-to-head comparisons of "this compound" with a wide array of cargos are limited; therefore, data for arginine-rich analogs of Penetratin (PenArg) are used as a proxy.

Cell-Penetrating PeptideCargo TypeRelative Delivery EfficiencyKey Findings
This compound (PenArg) Dextran (macromolecule model)+++Significantly stimulates fluid-phase endocytosis and demonstrates the highest uptake compared to Penetratin and PenLys.[2]
PenetratinDextran (macromolecule model)++Shows moderate uptake efficiency, serving as a baseline for comparison with its analogs.[2]
Penetratin-Lys (PenLys)Dextran (macromolecule model)+Exhibits the lowest uptake efficiency among the Penetratin analogs.[2]
TAT (48-60)siRNA++Can mediate siRNA delivery, leading to gene knockdown, though efficiency can be cargo and cell-type dependent.[4][5]
PenetratinsiRNA+Non-covalent complexes with siRNA show high uptake but can be trapped in endosomes, limiting gene silencing. Covalent conjugation can improve efficacy.[6][7]
Oligoarginine (Arg-9)Neuroprotective Peptides+++Demonstrates high potency in delivering neuroprotective peptides in excitotoxicity models.[8]

Note: +++ indicates high efficiency, ++ indicates moderate efficiency, and + indicates lower efficiency relative to the other peptides in the same study.

Experimental Protocols for Validating Biological Activity

The ultimate validation of a CPP's efficacy lies in the retained biological activity of its cargo post-delivery. Below are detailed methodologies for key experiments to assess the functionality of delivered proteins and nucleic acids.

Validating Protein Cargo Activity: Cre Recombinase Delivery

A common method to validate the delivery of a functional enzyme is the use of Cre recombinase. Successful delivery and nuclear localization of active Cre will lead to the excision of a "floxed" sequence in a reporter cell line, resulting in a measurable change, such as the expression of a fluorescent protein.[9][10]

Experimental Workflow: Cre Recombinase Activity Assay

G cluster_0 Cell Culture and Treatment cluster_1 Post-Treatment and Analysis A Seed reporter cells (e.g., LoxP-STOP-LoxP-eGFP) B Prepare this compound-Cre recombinase complex A->B C Incubate cells with the complex for 4-6 hours B->C D Wash cells to remove extracellular complex C->D Delivery E Incubate for 24-48 hours to allow for recombination and eGFP expression D->E F Analyze eGFP expression via fluorescence microscopy and flow cytometry E->F G cluster_0 Transfection cluster_1 Analysis A Seed target cells B Prepare this compound-siRNA complexes A->B C Transfect cells with complexes B->C D Incubate for 24-48 hours C->D Gene Silencing E Isolate total RNA D->E F Reverse transcribe RNA to cDNA E->F G Perform qPCR to quantify target mRNA levels F->G H Analyze data (relative quantification) G->H G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A This compound-Cargo Complex B Interaction with Heparan Sulfate Proteoglycans A->B Binding C Membrane Ruffling & Macropinosome Formation B->C Induction D Endosomal Entrapment C->D Internalization E Endosomal Escape D->E Escape G G D->G Degradation (Lysosome) F Cytosolic Cargo Release & Biological Activity E->F Release

References

The Arginine Advantage: A Comparative Study of Penetratin-Arg's Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Penetratin-Arg, an arginine-rich variant of the cell-penetrating peptide Penetratin, reveals enhanced cellular uptake across multiple cell lines compared to its parent peptide. This guide provides a comparative study of this compound's performance, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, has long been recognized for its ability to traverse cellular membranes and deliver a variety of cargo molecules. The substitution of its lysine residues with arginine to create this compound has been shown to significantly enhance this cell-penetrating capability. This guide delves into the comparative efficacy of this compound in different cell lines, highlighting the critical role of arginine in mediating cellular entry.

Comparative Analysis of Cellular Uptake

Experimental evidence consistently demonstrates the superior performance of this compound in cellular internalization compared to the original Penetratin and a lysine-only variant (PenLys). The guanidinium group of arginine is known to form stronger bidentate hydrogen bonds with negatively charged components of the cell membrane, such as sulfates, phosphates, and carboxylates, facilitating more efficient uptake.

Studies in Chinese Hamster Ovary (CHO-K1) cells and their proteoglycan-deficient mutant (A745) have provided quantitative insights into the uptake efficiency of these peptides. The results indicate a clear hierarchy of uptake: This compound > Penetratin > Penetratin-Lys .[1]

PeptideCell LineRelative Fluorescence Intensity (%)[1]
This compound CHO-K1 ~150
PenetratinCHO-K1100
Penetratin-LysCHO-K1~50
This compound A745 ~100
PenetratinA745~60
Penetratin-LysA745~30

Table 1: Relative uptake of Penetratin, this compound, and Penetratin-Lys in CHO-K1 and A745 cells, as determined by flow cytometry. The fluorescence intensity of Penetratin in CHO-K1 cells is set to 100% for reference.

Notably, while the absence of proteoglycans in A745 cells reduces the uptake of all three peptides, this compound is the least affected.[1] This suggests that while interactions with cell surface proteoglycans contribute to internalization, this compound is more adept at utilizing alternative, proteoglycan-independent pathways for cell entry.

Mechanisms of Cellular Entry and Signaling Pathways

The primary mechanisms of entry for cell-penetrating peptides are direct translocation across the plasma membrane and endocytosis. Evidence suggests that this compound utilizes a combination of these pathways and can stimulate specific endocytic routes.

In CHO cells, this compound has been shown to stimulate fluid-phase endocytosis, particularly macropinocytosis.[2] This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and solutes. The higher positive charge of this compound is thought to induce membrane ruffling, a key step in the initiation of macropinocytosis.

The signaling cascade leading to macropinocytosis is complex and can be initiated by the clustering of cell surface proteoglycans upon binding of cationic peptides. This can activate small GTPases such as Rac1 and Cdc42, leading to actin polymerization and membrane protrusion.

macropinocytosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Penetratin_Arg This compound Proteoglycans Proteoglycans Penetratin_Arg->Proteoglycans Binding Membrane_Ruffling Membrane Ruffling Proteoglycans->Membrane_Ruffling Clustering & Signaling Rac1_Cdc42 Rac1/Cdc42 Activation Proteoglycans->Rac1_Cdc42 Macropinosome Macropinosome Formation Membrane_Ruffling->Macropinosome Internalization Internalization of Peptide & Cargo Macropinosome->Internalization Actin_Polymerization Actin Polymerization Rac1_Cdc42->Actin_Polymerization Actin_Polymerization->Membrane_Ruffling

Figure 1: Signaling pathway of this compound induced macropinocytosis.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Cell Culture and Peptide Preparation
  • Cell Lines:

    • CHO-K1 (Chinese Hamster Ovary): Adherent cells, cultured in Ham's F-12K (Kaighn's) Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HeLa (Human Cervical Cancer): Adherent cells, cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Jurkat (Human T-lymphocyte): Suspension cells, cultured in RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Peptide Synthesis and Labeling:

    • Penetratin (RQIKIWFQNRRMKWKK) and this compound (RQIRIWFQNRRMRWRR) peptides are synthesized using standard solid-phase peptide synthesis.

    • For quantitative uptake studies, peptides are labeled with a fluorescent dye (e.g., Fluorescein Isothiocyanate - FITC or Carboxyfluorescein - CF) at the N-terminus.

Quantitative Cellular Uptake Assay (Flow Cytometry)

This protocol allows for the quantification of peptide uptake on a single-cell level.

flow_cytometry_workflow start Seed cells in 24-well plate incubation Incubate with fluorescently labeled peptide start->incubation wash1 Wash with PBS to remove excess peptide incubation->wash1 trypsinize Trypsinize cells (for adherent cells) wash1->trypsinize wash2 Wash with PBS trypsinize->wash2 resuspend Resuspend in FACS buffer wash2->resuspend analyze Analyze on flow cytometer resuspend->analyze

Figure 2: Experimental workflow for flow cytometry-based uptake assay.
  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 80% confluency on the day of the experiment. For suspension cells like Jurkat, seed at a concentration of 2 x 10^5 cells/mL.

  • Peptide Incubation: Remove the culture medium and incubate the cells with the fluorescently labeled peptides at the desired concentration (e.g., 10 µM) in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Aspirate the peptide solution and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove non-internalized peptide.

  • Cell Detachment (for adherent cells): Add trypsin-EDTA to the wells and incubate until the cells detach. Neutralize the trypsin with complete medium.

  • Cell Collection and Final Wash: Transfer the cell suspension to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in FACS buffer (PBS containing 1% FBS and 0.1% sodium azide).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and measure the emission to determine the mean fluorescence intensity and the percentage of fluorescently positive cells.

Qualitative Cellular Uptake Assay (Confocal Microscopy)

This protocol allows for the visualization of the intracellular localization of the peptides.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

  • Peptide Incubation: Incubate the cells with fluorescently labeled peptides as described for the flow cytometry assay.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain (e.g., DAPI) for 10 minutes.

  • Imaging: Mount the coverslip and visualize the cells using a confocal laser scanning microscope. Capture images to observe the subcellular distribution of the fluorescently labeled peptide.

Conclusion

The substitution of lysine with arginine in the Penetratin sequence confers a significant advantage in terms of cellular uptake efficiency. This enhancement is attributed to the unique properties of the arginine guanidinium group, which promotes stronger interactions with the cell membrane and can stimulate specific endocytic pathways like macropinocytosis. The ability of this compound to utilize multiple entry pathways, including those independent of proteoglycans, makes it a robust and versatile tool for the intracellular delivery of therapeutic and diagnostic agents. Researchers and drug development professionals should consider the arginine-rich nature of this compound as a key factor in designing effective cell-penetrating peptide-based delivery systems.

References

Assessing the In Vivo Efficacy of Penetratin-Arg vs. Other Delivery Vectors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient in vivo delivery of therapeutic molecules to target tissues remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome cellular barriers and deliver a wide range of cargo, from small molecules to large proteins and nucleic acids. Among these, Penetratin and its arginine-rich variants (Penetratin-Arg) have garnered significant interest. This guide provides an objective comparison of the in vivo efficacy of this compound against other widely used delivery vectors, including the TAT peptide and polyarginine, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy: Quantitative Data

The in vivo performance of a delivery vector is determined by its ability to reach the target tissue, penetrate cells, and release its cargo with minimal off-target effects and toxicity. Below are tables summarizing quantitative data from comparative studies.

Delivery VectorCargoAnimal ModelTarget OrganDelivery Efficiency (%ID/g or similar metric)Reference
pVECRadiolabeled PeptideMouseBrain6.02 μl/(g × min)[1]
SynB3Radiolabeled PeptideMouseBrain5.63 μl/(g × min)[1]
Tat 47–57 Radiolabeled PeptideMouseBrain4.73 μl/(g × min)[1]
Transportan 10 (TP10)Radiolabeled PeptideMouseBrainNegligible to low influx[1]

Table 1: Comparative In Vivo Brain Influx of Various Cell-Penetrating Peptides. This table highlights the differential ability of various CPPs to cross the blood-brain barrier in vivo. While Penetratin was not included in this specific study, the data provides a quantitative benchmark for brain delivery.

Delivery VectorCargoCell TypeRecombination EfficiencyReference
CPP5Cre RecombinasePorcine Fetal Fibroblasts~90% at 12.5 μM[2]
TAT Cre RecombinasePorcine Fetal Fibroblasts~55% at 2 μM[2]
R9 (Polyarginine) Cre RecombinasePorcine Fetal Fibroblasts~45% at 2 μM[2]

Table 2: In Vitro Comparison of CPP-mediated Cre Recombinase Delivery. This table provides a direct comparison of the efficiency of TAT and a polyarginine peptide (R9) in delivering a functional protein cargo into cells. While an in vitro study, it offers valuable insights into the relative potency of these vectors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of in vivo delivery efficacy. Below are methodologies for key experiments cited in the comparative studies.

In Vivo Biodistribution of Radiolabeled CPPs

This protocol is adapted from studies assessing the brain influx of CPPs.[1]

1. Peptide Radiolabeling:

  • Peptides are radiolabeled with a suitable isotope (e.g., Iodine-125) using standard methods such as the Chloramine-T method.

  • Purification of the radiolabeled peptide is performed using chromatography (e.g., HPLC).

2. Animal Model and Administration:

  • Adult mice (e.g., C57BL/6) are used.

  • The radiolabeled CPP is dissolved in a physiological buffer (e.g., saline).

  • Intravenous (e.g., tail vein) injection of the radiolabeled peptide is performed.

3. Tissue Collection and Processing:

  • At various time points post-injection, mice are anesthetized and blood is collected via cardiac puncture.

  • The brain is then perfused with saline to remove residual blood.

  • The brain and other organs of interest (liver, kidneys, spleen, etc.) are harvested, weighed, and homogenized.

4. Quantification of Radioactivity:

  • The radioactivity in tissue homogenates and plasma samples is measured using a gamma counter.

  • The percentage of the injected dose per gram of tissue (%ID/g) is calculated to determine the biodistribution.

5. Blood-Brain Barrier Influx Rate Calculation:

  • The brain-to-plasma concentration ratio is plotted against the exposure time.

  • The initial slope of this curve represents the unidirectional influx rate (K_in) into the brain, typically expressed in μl/(g × min).[1]

In Vitro CPP-mediated Protein Delivery and Functional Assay

This protocol is based on a study comparing the delivery of Cre recombinase by different CPPs.[2]

1. CPP-Protein Conjugation:

  • The CPP (e.g., TAT, R9) is chemically conjugated to the cargo protein (e.g., Cre recombinase) using a suitable linker.

  • The conjugate is purified to remove unconjugated components.

2. Cell Culture and Treatment:

  • A reporter cell line is used (e.g., porcine fetal fibroblasts with a floxed reporter gene).

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The CPP-Cre conjugate is added to the cell culture medium at various concentrations.

3. Assessment of Recombination Efficiency:

  • After a defined incubation period, the cells are analyzed for reporter gene expression (e.g., fluorescence).

  • The percentage of cells expressing the reporter gene is quantified using flow cytometry or fluorescence microscopy.

  • This percentage represents the recombination efficiency and, consequently, the successful delivery of the functional Cre recombinase.[2]

Visualizing Experimental Workflows and Cellular Uptake

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

InVivo_Biodistribution_Workflow cluster_preparation Preparation cluster_animal_procedure Animal Procedure cluster_sample_collection Sample Collection cluster_analysis Analysis radiolabeling Radiolabeling of CPP purification Purification of Radiolabeled CPP radiolabeling->purification injection IV Injection into Mouse purification->injection blood_collection Blood Collection injection->blood_collection perfusion Brain Perfusion injection->perfusion gamma_counting Gamma Counting blood_collection->gamma_counting tissue_harvesting Tissue Harvesting perfusion->tissue_harvesting tissue_harvesting->gamma_counting data_analysis Calculation of %ID/g and Influx Rate gamma_counting->data_analysis

In Vivo Biodistribution Experimental Workflow.

CPP_Mediated_Uptake_Pathway extracellular Extracellular Space (CPP-Cargo) cell_membrane Cell Membrane extracellular->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape target Intracellular Target endosome->target Degradation cytosol Cytosol (Free Cargo) endosomal_escape->cytosol cytosol->target Biological Effect

General Cellular Uptake Pathway for CPP-Cargo.

Discussion and Future Directions

The selection of an appropriate delivery vector is paramount for the success of in vivo therapeutic strategies. While direct comparative in vivo efficacy data for this compound against TAT and polyarginine for the same cargo and target is still emerging, the available evidence suggests that the efficacy of CPPs is highly dependent on the cargo, the target tissue, and the specific peptide sequence.

Arginine-rich CPPs, including this compound, TAT, and polyarginine, generally exhibit potent cell-penetrating capabilities. However, factors such as peptide stability, immunogenicity, and potential for off-target toxicity must be carefully considered. For instance, while polyarginine peptides can be highly efficient, they have also been associated with dose-dependent toxicity.[3]

Future research should focus on systematic, head-to-head in vivo comparisons of different CPPs for the delivery of a standardized set of cargo molecules to various target tissues. Such studies will be invaluable in establishing a clear hierarchy of CPP efficacy and safety, thereby guiding the rational design of next-generation drug delivery systems. Furthermore, the development of activatable CPPs, which are selectively cleaved and activated at the target site, holds great promise for enhancing therapeutic efficacy while minimizing systemic side effects.[3]

References

Safety Operating Guide

Navigating the Disposal of Penetratin-Arg: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Penetratin-Arg, a cell-penetrating peptide used in transfection, the proper disposal of this reagent is a critical component of laboratory safety and regulatory compliance. While specific disposal procedures for this compound are not explicitly detailed in readily available documentation, guidance can be derived from the safety profile of the closely related peptide, Penetratin, and general best practices for laboratory chemical waste management.

A safety data sheet for Penetratin indicates that it is "Not a hazardous substance or mixture"[1]. This classification suggests that this compound may not require specialized hazardous waste disposal procedures. However, it is imperative that researchers consult their institution's specific waste management protocols, as regulations can vary.

General Disposal Procedures for Non-Hazardous Laboratory Reagents

In the absence of specific mandates for this compound, the following step-by-step process provides a framework for its safe and compliant disposal. This procedure is designed to align with standard laboratory practices and emphasizes the importance of institutional oversight.

Operational Plan for Disposal:

  • Review Institutional Policies: Before proceeding with any disposal, consult your organization's Environmental Health and Safety (EHS) manual or equivalent documentation[2]. These guidelines will provide the definitive procedures for chemical waste within your specific research environment.

  • Assess for Contamination: Consider any potential contamination of the this compound waste. If it has been mixed with hazardous materials (e.g., other chemicals, biological agents, or radioactive substances), it must be treated as mixed waste and disposed of according to the protocols for the most hazardous component[2].

  • Neutralization (If Applicable): While this compound is not classified as hazardous, some institutional protocols may recommend neutralizing peptide solutions before disposal. This can often be achieved by adjusting the pH to a neutral range (typically 6-8). Consult your EHS office for appropriate neutralization agents and procedures.

  • Aqueous Waste Disposal: For dilute aqueous solutions of this compound that are not contaminated with hazardous materials, disposal down the sanitary sewer may be permissible. However, this is strictly dependent on local regulations and institutional policies. Always seek confirmation from your EHS department before proceeding.

  • Solid Waste Disposal: Unused, solid this compound, or materials contaminated with it (e.g., pipette tips, gloves), should be placed in a designated, clearly labeled laboratory waste container if not deemed hazardous.

  • Documentation: Maintain a record of the disposal, including the name of the chemical, quantity, date, and method of disposal. This is a crucial aspect of good laboratory practice and regulatory compliance.

Summary of this compound Properties

For easy reference, the following table summarizes key quantitative data and properties of this compound and the related Penetratin peptide, as gathered from various suppliers and research articles.

PropertyValueSource
Synonyms H-Arg-Gln-Ile-Arg-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Arg-Trp-Arg-Arg-OH, RQIRIWFQNRRMRWRR[3]
Molecular Weight 2359 g/mol [3]
Amino Acid Count 16[3]
Purity >98%[4]
Form Lyophilized powder[5]
Storage Conditions -20°C for up to 2 years (lyophilized)[4]
Hazard Classification Not a hazardous substance or mixture (for Penetratin)[1]

Experimental Protocols

A review of available literature and safety documentation did not yield specific experimental protocols for the disposal of this compound. The procedural guidance provided above is based on general laboratory chemical waste management principles.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following diagram illustrates the logical steps a researcher should take.

cluster_0 This compound Disposal Workflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is the waste mixed with hazardous materials? consult_ehs->is_hazardous dispose_hazardous Dispose as Hazardous Waste per EHS Protocol is_hazardous->dispose_hazardous Yes is_aqueous Is the waste an aqueous solution? is_hazardous->is_aqueous No document Document Disposal dispose_hazardous->document sewer_disposal Confirm with EHS for Sanitary Sewer Disposal is_aqueous->sewer_disposal Yes solid_waste Dispose in Designated Non-Hazardous Solid Waste is_aqueous->solid_waste No (Solid) sewer_disposal->document solid_waste->document end End document->end

A flowchart outlining the decision-making process for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling Penetratin-Arg

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides essential procedural information for the personal protective equipment (PPE), operational handling, and disposal of Penetratin-Arg, a cell-penetrating peptide used as a transfection reagent.[1] While Penetratin is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and maintain experimental integrity.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended for handling this compound to protect against accidental contact and to prevent contamination of the peptide.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses or chemical splash gogglesProtects eyes from potential splashes during reconstitution and handling.[3]
Hand Protection Powder-free nitrile glovesPrevents direct skin contact and contamination of the product.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.[3]

Operational Plan for Handling this compound

This step-by-step guide outlines the process for safely handling this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • Lyophilized this compound is stable at room temperature for short periods but should be stored at -20°C for long-term stability (up to 2 years).[6]

2. Reconstitution:

  • Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.

  • Wear the recommended PPE (safety glasses, nitrile gloves, lab coat).

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide using a sterile, appropriate solvent as per the manufacturer's instructions or experimental protocol.

  • Gently swirl or pipette to dissolve the lyophilized powder. Avoid vigorous shaking, which can cause peptide degradation.

3. Aliquoting and Use:

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.

  • Clearly label all aliquots with the peptide name, concentration, and date.

  • When using in cell culture or other experiments, follow established sterile techniques.

Disposal Plan

Proper disposal of this compound and associated materials is essential for laboratory safety and environmental compliance.

  • Unused Reagent: Dispose of unused or expired this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in the appropriate laboratory waste stream (e.g., biohazardous waste if used in cell culture).

First Aid Measures

In the event of accidental exposure, follow these first aid guidelines.[2]

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_safety Safety & First Aid A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Clean Workspace A->B C Equilibrate Vial to Room Temp B->C D Reconstitute Peptide C->D E Aliquot for Storage D->E F Use in Experiment E->F G Dispose of Contaminated Materials (e.g., pipette tips, gloves) F->G H Dispose of Unused Reagent (as non-hazardous waste) G->H I In case of Exposure: Follow First Aid Procedures

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.